molecular formula C12H22N2O4 B058324 N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide CAS No. 115186-37-3

N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide

Cat. No.: B058324
CAS No.: 115186-37-3
M. Wt: 258.31 g/mol
InChI Key: KPVRHJIGNMLCHG-VIFPVBQESA-N
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Description

N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVRHJIGNMLCHG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350867
Record name tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
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Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115186-37-3
Record name 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
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Record name N-(tert-Butoxycarbonyl)-L-proline Nâ?²-methoxy-Nâ?²-methylamide
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Foundational & Exploratory

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Synthon for Precision Ketone Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the demand for precise, high-yield, and stereoretentive transformations is paramount. N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, commonly referred to as Boc-L-Proline Weinreb Amide, emerges as a cornerstone reagent for achieving such precision. This advanced building block is engineered for a singular purpose: the controlled and efficient synthesis of chiral N-Boc-pyrrolidinyl ketones.

Unlike traditional acylating agents like acid chlorides or esters, which are notoriously prone to over-addition by organometallic reagents to yield tertiary alcohols, the Weinreb amide functionality provides a self-terminating reaction pathway. This guide offers a comprehensive technical overview of this reagent, from its fundamental mechanism of action to practical, field-proven protocols for its application, tailored for researchers, chemists, and process development scientists.

Physicochemical Properties & Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Compound Specifications
PropertyValue
Full Chemical Name (S)-tert-butyl 2-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate
Common Names Boc-L-Proline Weinreb Amide, N-Boc-L-proline N-methoxy-N-methylamide
CAS Number 115186-37-3
Molecular Formula C₁₂H₂₂N₂O₄[1]
Molecular Weight 258.32 g/mol
Appearance Light yellow liquid or oil[2]
Storage Temperature 2-8°C (Refrigerate)
Safety, Handling, and Storage
  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood. Avoid direct contact with skin and eyes and inhalation of any vapors.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept refrigerated. This minimizes degradation from atmospheric moisture and hydrolysis.

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents, as these can compromise the integrity of the tert-butoxycarbonyl (Boc) protecting group or the amide functionality.[3][4]

The Weinreb Amide: A Mechanism of Controlled Acylation

The primary advantage of the Weinreb-Nahm ketone synthesis lies in its elegant mechanism that circumvents the common problem of over-addition in reactions of organometallic reagents with acyl compounds.[5]

When a Grignard or organolithium reagent adds to a typical ester or acid chloride, the initially formed ketone is often more reactive than the starting material. This leads to a second nucleophilic attack, uncontrollably forming a tertiary alcohol. The Weinreb amide masterfully prevents this. The reaction proceeds through a stable tetrahedral intermediate, which is stabilized by chelation of the N-methoxy oxygen and the carbonyl oxygen to the metal ion (e.g., MgX).[5][6] This chelated intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup is performed. By the time the ketone is liberated, all the organometallic reagent has been quenched, preventing any possibility of a second addition.[5]

Mechanism of the Weinreb ketone synthesis.

Core Application: Synthesis of N-Boc-L-pyrrolidinyl Ketones

The following section details a robust, field-tested protocol for the synthesis of a chiral ketone using Boc-L-Proline Weinreb Amide and an organometallic reagent. This protocol is adapted from established and verified procedures, ensuring reliability and reproducibility.

Experimental Protocol: General Procedure for Ketone Synthesis

This protocol describes the reaction of Boc-L-Proline Weinreb Amide with a Grignard reagent, such as phenylmagnesium bromide.

Materials & Reagents

Reagent/MaterialGradeNotes
This compoundAnhydrousSubstrate (1.0 equiv)
Phenylmagnesium bromide solution3.0 M in Et₂OGrignard Reagent (1.1-1.5 equiv)
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentReaction Solvent
Saturated aq. Ammonium Chloride (NH₄Cl)ReagentQuenching Solution
Ethyl Acetate (EtOAc)ACS GradeExtraction Solvent
Brine (Saturated aq. NaCl)ReagentWashing Solution
Anhydrous Magnesium Sulfate (MgSO₄)ReagentDrying Agent
Round-bottom flask, dropping funnel, stir barOven-driedGlassware
Nitrogen or Argon gas supplyHigh PurityInert Atmosphere

Step-by-Step Methodology

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Dissolve this compound (1.0 equiv) in anhydrous THF in the reaction flask. Cool the solution to 0°C using an ice-water bath.

  • Grignard Addition: Charge the dropping funnel with the phenylmagnesium bromide solution (1.1-1.5 equiv). Add the Grignard reagent dropwise to the stirred solution of the Weinreb amide over 15-30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the excess Grignard reagent and the intermediate chelate.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel to yield the pure N-Boc-pyrrolidinyl ketone.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble oven-dried glassware under N₂/Ar Dissolve 2. Dissolve Weinreb Amide in anhydrous THF Setup->Dissolve Cool_0C 3. Cool solution to 0°C Dissolve->Cool_0C Add_Grignard 4. Add Grignard reagent dropwise at 0°C Cool_0C->Add_Grignard Warm_RT 5. Warm to room temperature and stir for 2-4h Add_Grignard->Warm_RT Monitor 6. Monitor by TLC Warm_RT->Monitor Quench 7. Quench with sat. aq. NH₄Cl at 0°C Monitor->Quench Extract 8. Extract with Ethyl Acetate Quench->Extract Wash 9. Wash with H₂O and Brine Extract->Wash Dry 10. Dry (MgSO₄) and concentrate Wash->Dry Purify 11. Purify via Flash Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure Ketone

Workflow for the synthesis of N-Boc-pyrrolidinyl ketones.

Analytical Characterization

Confirmation of the structure and purity of both the starting Weinreb amide and the final ketone product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this characterization.

¹H NMR Spectroscopy

For This compound , the following characteristic signals are expected in CDCl₃ (note: due to restricted rotation around the amide bonds, some signals may appear as broad peaks or as a mixture of rotamers):

  • δ ~ 4.5 ppm (m, 1H): The α-proton on the proline ring (C2-H).

  • δ ~ 3.7 ppm (s, 3H): The N-methoxy (-OCH₃) protons.

  • δ ~ 3.5-3.3 ppm (m, 2H): The δ-protons on the proline ring (C5-H₂).

  • δ ~ 3.2 ppm (s, 3H): The N-methyl (-NCH₃) protons.

  • δ ~ 2.2-1.8 ppm (m, 4H): The β- and γ-protons on the proline ring (C3-H₂ and C4-H₂).

  • δ ~ 1.4 ppm (s, 9H): The nine equivalent protons of the tert-butyl (Boc) group.[5]

Upon successful conversion to the ketone (e.g., (S)-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)(phenyl)methanone), the spectrum will change significantly:

  • The signals for the N-methoxy and N-methyl groups at ~3.7 and ~3.2 ppm will disappear.

  • New signals corresponding to the protons of the added 'R' group will appear (e.g., aromatic protons for a phenyl ketone).

  • The α-proton on the proline ring will likely shift downfield due to the new electronic environment.

Advantages in Drug Discovery & Complex Synthesis

The adoption of Boc-L-Proline Weinreb Amide in complex synthetic campaigns is driven by several key advantages:

  • Prevention of Over-addition: As detailed, this is the foremost advantage, ensuring high yields of the desired ketone without contamination from tertiary alcohol byproducts.[5]

  • Stereochemical Integrity: The mild reaction conditions typically used for Weinreb amide couplings preserve the stereochemistry of the chiral center in the proline ring, which is critical for the synthesis of enantiomerically pure drug candidates.

  • High Functional Group Tolerance: The Weinreb ketone synthesis is compatible with a wide array of functional groups elsewhere in the molecule, simplifying synthetic planning and obviating the need for extensive protecting group strategies.[5]

  • Reliability and Scalability: The reaction is known for its reliability and high yields, making it suitable for both small-scale discovery chemistry and larger-scale process development.

Conclusion

This compound is a highly valuable and specialized reagent that provides a reliable solution to the long-standing challenge of controlled ketone synthesis from organometallic precursors. Its unique mechanism, centered on a stable chelated intermediate, guarantees high yields and prevents over-addition, while preserving the integrity of the crucial proline stereocenter. For researchers in drug discovery and complex molecule synthesis, this Weinreb amide is not merely a reagent, but a strategic tool for building complex chiral architectures with precision and efficiency.

References

  • Weinreb ketone synthesis. In: Wikipedia. Accessed January 12, 2026. [Link]

  • Converting Amides to Aldehydes and Ketones. Chemistry Steps. Accessed January 12, 2026. [Link]

  • What IS the Weinreb Amide? YouTube. Published March 18, 2013. Accessed January 12, 2026. [Link]

  • L-Proline. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

  • This compound · CAS: 115186-37-3. ChemBK. Accessed January 12, 2026. [Link]

Sources

An In-depth Technical Guide to Boc-L-proline Weinreb Amide: A Cornerstone in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, commonly known as Boc-L-proline Weinreb amide. This chiral building block has become an indispensable tool in organic synthesis, particularly in the pharmaceutical industry, for the precise construction of complex molecular architectures. We will delve into its chemical structure, physicochemical properties, synthesis, and diverse applications, offering field-proven insights into its practical use.

Unveiling the Molecular Architecture and Properties

Boc-L-proline Weinreb amide is a derivative of the naturally occurring amino acid L-proline. The incorporation of two key functional groups, the tert-butoxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide (Weinreb amide), bestows upon it a unique combination of stability and reactivity, making it a highly versatile synthetic intermediate.

Chemical Structure

The structure features a pyrrolidine ring, characteristic of proline, with the nitrogen atom protected by a Boc group. The carboxyl group of the parent amino acid is converted into a Weinreb amide.

Caption: Chemical structure of Boc-L-proline Weinreb amide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The properties of Boc-L-proline Weinreb amide are summarized in the table below.

PropertyValueReference
Systematic Name (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate[1]
CAS Number 115186-37-3[1]
Molecular Formula C12H22N2O4[2]
Molecular Weight 258.31 g/mol [2]
Appearance Colorless to pale yellow oil[3]
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.

Synthesis of Boc-L-proline Weinreb Amide: A Practical Approach

The synthesis of Boc-L-proline Weinreb amide is typically achieved through the coupling of N-Boc-L-proline with N,O-dimethylhydroxylamine hydrochloride. This reaction is a cornerstone of modern peptide and synthetic chemistry, valued for its high efficiency and the stability of the resulting amide.

Causality Behind Experimental Choices

The choice of coupling agent is critical for the successful synthesis of the Weinreb amide. Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), are commonly employed. These reagents activate the carboxylic acid of Boc-L-proline, facilitating nucleophilic attack by the N,O-dimethylhydroxylamine. The Boc protecting group is essential as it prevents unwanted side reactions at the proline nitrogen, such as polymerization. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to ensure the solubility of the reactants and to avoid interference from protic species.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HOBt (1.2 eq).

  • Coupling Agent Addition: Slowly add a solution of EDC (1.2 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure Boc-L-proline Weinreb amide.

cluster_0 Synthesis of Boc-L-proline Weinreb Amide start N-Boc-L-proline + N,O-dimethylhydroxylamine HCl coupling Coupling Agent (EDC/HOBt) in DCM, 0°C to RT start->coupling workup Aqueous Work-up (NaHCO3, H2O, Brine) coupling->workup purification Purification (Flash Chromatography) workup->purification product Boc-L-proline Weinreb Amide purification->product

Caption: Experimental workflow for the synthesis of Boc-L-proline Weinreb amide.

The Power of the Weinreb Amide: Applications in Synthesis

The true utility of Boc-L-proline Weinreb amide lies in its ability to undergo clean and controlled reactions with a variety of nucleophiles, providing access to a wide range of valuable proline-containing building blocks.

Synthesis of Ketones and Aldehydes

The hallmark of Weinreb amide chemistry is the synthesis of ketones and aldehydes without the common problem of over-addition that plagues reactions with other carboxylic acid derivatives like esters or acid chlorides.[4] Treatment of Boc-L-proline Weinreb amide with organometallic reagents such as Grignard reagents or organolithiums results in the formation of a stable tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic work-up, thus preventing a second nucleophilic addition.

Subsequent reduction of the Weinreb amide with a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), cleanly affords the corresponding aldehyde.

cluster_1 Reactivity of Boc-L-proline Weinreb Amide start Boc-L-proline Weinreb Amide ketone_path 1. Grignard/Organolithium 2. Acidic Work-up start->ketone_path Ketone Synthesis aldehyde_path DIBAL-H start->aldehyde_path Aldehyde Synthesis ketone Boc-L-proline Ketone ketone_path->ketone aldehyde Boc-L-proline Aldehyde aldehyde_path->aldehyde

Caption: Key transformations of Boc-L-proline Weinreb amide.

A Vital Component in Drug Discovery and Development

The proline scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive molecules due to its ability to induce specific conformations in peptides and small molecules. Boc-L-proline Weinreb amide serves as a crucial starting material for the synthesis of a variety of proline-containing pharmaceuticals.

  • Antiviral Agents: A notable application is in the synthesis of a key intermediate for the antiviral drug Remdesivir.[5] The Weinreb amide strategy allows for the efficient and scalable production of a necessary building block, highlighting its importance in the rapid response to global health crises.

  • Anticancer Agents: The versatility of the Weinreb amide allows for the introduction of diverse side chains, leading to the synthesis of novel proline-based compounds with potential anticancer activity. These compounds can be designed to interact with specific biological targets involved in cancer progression.

  • Peptide Coupling and Beyond: As a protected amino acid derivative, it is a fundamental component in solid-phase and solution-phase peptide synthesis. The Weinreb amide functionality can be carried through several synthetic steps and then converted to a ketone or other functional group at a later stage, providing a powerful tool for the synthesis of complex peptides and peptidomimetics.

Spectroscopic Characterization

Spectroscopic DataExpected/Reported ValuesReference
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 4.02–3.96 (m, 2H), 3.72 (br s, 1H), 3.52-3.41 (m, 1H), 3.33 (m, 2H), 3.26–3.17 (m, 1H), 1.92 (br s, 1H), 1.87–1.72 (m, 4H), 1.53–1.28 (m, 13H)[3]
¹³C NMR (CDCl₃, 126 MHz) δ (ppm): 155.3, 79.3, 68.4, 68.2, 61.3, 46.9, 38.7, 30.2, 28.7, 28.3, 27.1, 24.1[3]
IR (film) νmax (cm⁻¹): 2957, 2843, 1691 (C=O, Boc and Weinreb), 1479, 1455, 1391, 1365, 1240, 1169, 1142, 1104, 1014, 985, 958, 923, 876, 772[3]
Mass Spectrometry (ESI-TOF) m/z calcd. for C12H22N2O4Na [M+Na]⁺: 281.1477, found: similar values expected.

Conclusion

Boc-L-proline Weinreb amide is a testament to the power of strategic functional group manipulation in organic synthesis. Its unique combination of a protected proline core and a versatile Weinreb amide moiety has established it as a critical tool for researchers in both academic and industrial settings. The ability to construct proline-containing ketones, aldehydes, and other complex structures with high fidelity and control continues to drive innovation in drug discovery and the synthesis of novel materials. As the demand for sophisticated and stereochemically defined molecules grows, the importance of this remarkable building block is set to increase even further.

References

  • Macmillan Group - Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688298, 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3517120, tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

  • Xie, Y., Hu, T., Zhang, Y., Wei, D., Zheng, W., Zhu, F., Tian, G., Aisa, H. A., & Shen, J. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065–5072. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

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An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide (CAS 115186-37-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, registered under CAS number 115186-37-3, is a proline derivative of significant interest in the field of organic synthesis, particularly in peptide chemistry and the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, and applications, with a focus on the underlying chemical principles and experimental considerations.

Part 1: Molecular Identity and Physicochemical Characteristics

This compound, commonly referred to as Boc-L-proline Weinreb amide, possesses a unique structural combination of a Boc-protected proline residue and a Weinreb amide moiety. This arrangement imparts both stability and versatile reactivity, making it a valuable building block for synthetic chemists.

Chemical Identification

A clear identification of this chemical entity is paramount for its correct application and the reproducibility of experimental results.

IdentifierValueSource(s)
CAS Number 115186-37-3[1][2]
IUPAC Name tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate[2][3]
Molecular Formula C12H22N2O4[1][2]
Molecular Weight 258.31 g/mol [1][2]
Synonyms Boc-L-proline N,O-dimethylhydroxamide, Boc-Pro-N(OMe)Me, (S)-tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, this compound[1][2][4]
InChI Key KPVRHJIGNMLCHG-VIFPVBQESA-N[2][3]
Canonical SMILES CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N(C)OC[1][2]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity. While some experimental data for CAS 115186-37-3 is available, certain parameters have not been extensively reported in the literature.

PropertyValueSource(s)
Appearance Light yellow liquid or solid[4][5][6]
Melting Point 46-47 °C[7]
Boiling Point 326.2 °C at 760 mmHg (Predicted)[8]
Optical Rotation [α]D25 = -19 ± 2º (c=1 in CHCl3); [α]22/D = -38°, c = 1 in methanol[5][6][9]
Solubility Data not available. Expected to be soluble in a range of organic solvents.[8]
pKa Data not available
logP Data not available[8]

Note on Data Gaps: The absence of readily available experimental data for properties such as solubility, pKa, and logP is not uncommon for specialized laboratory reagents. These parameters would typically be determined empirically based on the specific experimental conditions.

Part 2: Synthesis, Reactivity, and Applications

The synthetic utility of CAS 115186-37-3 stems from the presence of the Weinreb amide, a functional group known for its controlled reactivity towards organometallic reagents.

The Role of the Weinreb Amide: A Mechanistic Insight

The N-methoxy-N-methylamide (Weinreb amide) functionality is key to the synthetic utility of this compound. Unlike other carboxylic acid derivatives, Weinreb amides react with organometallic reagents (e.g., Grignard reagents, organolithiums) to form a stable tetrahedral intermediate. This intermediate is chelated by the methoxy group, preventing the typical over-addition that leads to the formation of tertiary alcohols. Upon acidic workup, this stable intermediate collapses to cleanly afford a ketone.

Weinreb_Ketone_Synthesis cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Boc_Pro_Weinreb Boc-Pro-N(OMe)Me (CAS 115186-37-3) Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Boc_Pro_Weinreb->Tetrahedral_Intermediate 1. Addition Organometallic Organometallic Reagent (e.g., R-MgBr) Organometallic->Tetrahedral_Intermediate Ketone Boc-Pro-Ketone Tetrahedral_Intermediate->Ketone 2. Acidic Workup Side_Product [MeO(Me)N]-MgBr Tetrahedral_Intermediate->Side_Product Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Compound CAS 115186-37-3 (Sample) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Structural Elucidation IR IR Spectroscopy Compound->IR Functional Group ID MS Mass Spectrometry Compound->MS Molecular Weight HPLC HPLC Compound->HPLC Purity Assessment TLC TLC Compound->TLC Reaction Monitoring

Caption: Standard analytical workflow for compound characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the carbon-hydrogen framework of the molecule. The spectra would show characteristic signals for the tert-butyl group, the proline ring protons, and the N-methoxy and N-methyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the C=O stretches of the Boc-carbamate and the Weinreb amide.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, which should correspond to 258.31 g/mol . [1][2]High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. [5][6]A high-purity sample will show a single major peak.

Conclusion

This compound (CAS 115186-37-3) is a well-defined chemical entity with significant value in modern organic synthesis. Its key feature, the Weinreb amide, allows for the controlled formation of ketones, making it a versatile precursor for a wide range of proline-containing target molecules. While some physicochemical data remains to be experimentally determined, its identity, reactivity, and primary applications are well-established, securing its place as a valuable tool in the arsenal of synthetic and medicinal chemists.

References

  • Cas 115186-37-3,N-(TERT-BUTOXYCARBONYL) - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • tert-butyl (2S)-2-[methoxy(methyl)carbamoyl... - Chemical reagent information. (n.d.). Retrieved January 12, 2026, from https://www.chem-station.com/reagent/reagent_detail.php?id=3773
  • Safety Data Sheet - Angene Chemical. (2021-05-01). Retrieved January 12, 2026, from [Link]

  • 1,1-Dimethylethyl (2S)-2-[(methoxymethylamino)carbonyl]-1-pyrrolidinecarboxylate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • EX-10.22 - SEC.gov. (2007-05-24). Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Synthesis

In modern organic synthesis and drug development, precise control over reaction conditions is paramount. N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, a Weinreb amide derivative of L-proline, serves as a crucial intermediate, enabling the formation of ketones from nucleophilic reagents with minimal over-addition.[1][2] The efficacy, scalability, and safety of processes involving this reagent are inextricably linked to its behavior in solution. A thorough understanding of its solubility or miscibility across a spectrum of solvents is not merely academic; it is a foundational requirement for robust process development, reaction optimization, and formulation. This guide provides a comprehensive framework for characterizing the solubility profile of this key synthetic building block, blending theoretical principles with actionable experimental protocols.

Physicochemical Characteristics

This compound, also known as Boc-L-proline Weinreb amide, possesses a unique combination of a bulky, lipophilic Boc protecting group and a polar Weinreb amide moiety. These structural features dictate its physical and solubility properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 115186-37-3[3]
Molecular Formula C₁₂H₂₂N₂O₄
Molecular Weight 258.32 g/mol Calculated
Appearance Light yellow liquid[3]
Density 1.059 g/mL at 25 °C[3][4]
Boiling Point 253 °C (lit.)[3][4]
Storage Temp. 2-8 °C, Sealed in dry[4]

The fact that this compound is a liquid at standard temperature and pressure is a critical starting point.[3] Consequently, its "solubility" in other liquids is more accurately described as miscibility . For the purpose of this guide, we will use the term solubility to encompass both the dissolution of the liquid into a solvent and its miscibility with it.

Qualitative Solubility Profile: An Estimation Based on Structure

Direct quantitative solubility data for this specific Weinreb amide is not extensively published. However, by leveraging structure-activity relationships and data from analogous compounds, we can establish a reliable qualitative profile.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): Expected to be Highly Miscible. The related compound, N-Boc-L-proline, is highly soluble in DMF and DMSO.[5] The Weinreb amide functionality contributes to the compound's polarity. Solvents like DMF and DMSO are excellent for peptide synthesis and are expected to fully solvate the molecule.[6][7]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Expected to be Highly Miscible. DCM is a common solvent for peptide coupling reactions, including those to form Weinreb amides.[8] Its ability to dissolve a wide range of organic compounds makes it a primary choice for reactions involving this reagent.

  • Ester and Ether Solvents (e.g., Ethyl Acetate, Diethyl Ether): Expected to be Miscible. These solvents of intermediate polarity should readily mix with the compound, facilitated by the lipophilic tert-butyl group.

  • Alcohol Solvents (e.g., Methanol, Ethanol): Expected to be Miscible. While the compound can accept hydrogen bonds, it lacks a donor. Alcohols are polar enough to interact with the amide and methoxy groups, and nonpolar enough to interact with the Boc group, suggesting good miscibility.

  • Nonpolar Hydrocarbon Solvents (e.g., Hexanes, Toluene): Expected to have Partial to Low Miscibility. The polar amide and methoxy groups will likely limit miscibility in highly nonpolar solvents. The bulky, nonpolar Boc group will contribute some affinity, likely resulting in partial miscibility rather than complete immiscibility.

  • Aqueous Systems (e.g., Water, Buffers): Expected to be Sparingly Soluble/Immiscible. Weinreb amides are generally considered to have low aqueous solubility.[9] The large, hydrophobic Boc group will dominate, leading to very poor solubility in water. The solubility of the parent N-Boc-L-proline in aqueous buffers is already described as "sparingly soluble".[5]

Quantitative Determination of Solubility/Miscibility: Experimental Protocols

To move beyond qualitative estimates, rigorous experimental determination is necessary. The following protocols provide a self-validating system for generating precise solubility data.

Standard Shake-Flask Method for Liquid-Liquid Systems

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11] For a liquid solute, this method is adapted to determine the saturation point of the solvent with the solute and vice-versa.

Protocol Steps:

  • Preparation: In a series of temperature-controlled vials (e.g., at 25 °C), add a known volume of the chosen solvent.

  • Titration: Add small, precise aliquots of this compound to each vial.

  • Equilibration: After each addition, cap the vial securely and agitate vigorously (e.g., on an orbital shaker at 100-150 rpm) for a set period (24-48 hours is standard to ensure equilibrium).[11] Visually inspect the solution for homogeneity.

  • Endpoint Determination: The point of saturation (the miscibility limit) is reached when the solution remains persistently turbid or a second liquid phase is observed after settling.[12]

  • Quantification: The solubility is expressed as the volume or mass of the solute per volume of the solvent (e.g., mL/mL or g/100mL) at the saturation point. For precise quantification, especially in cases of partial miscibility, the concentration of the solute in the saturated solvent phase can be determined using a calibrated analytical method like HPLC-UV or GC-FID after phase separation.

Diagram 1: Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_titration Titration & Equilibration cluster_analysis Analysis prep1 Add known volume of solvent to vial prep2 Equilibrate vial to constant temperature (e.g., 25°C) prep1->prep2 titrate Add precise aliquot of liquid solute prep2->titrate equilibrate Cap and agitate for 24-48 hours titrate->equilibrate observe Visually inspect for homogeneity equilibrate->observe endpoint Endpoint Reached? (Turbidity / Phase Separation) observe->endpoint endpoint->titrate No quantify Quantify concentration in saturated phase (HPLC/GC) endpoint->quantify Yes record Record Solubility (e.g., g/100mL) quantify->record

Caption: Workflow for determining liquid-liquid solubility via the shake-flask method.

High-Throughput Screening (HTS) Method

For rapid screening across a wide range of solvents, an HTS approach using a 96-well plate format is highly efficient.[6][7] This method relies on detecting precipitate or turbidity formation.

Protocol Steps:

  • Stock Solution: Prepare a high-concentration stock solution of the title compound in a fully miscible solvent (e.g., DMSO or DCM).

  • Plate Preparation: Dispense a fixed volume of the various test solvents into the wells of a 96-well plate.

  • Automated Addition: Use a liquid handling robot to add increasing volumes of the stock solution to the wells containing the test solvents.

  • Mixing and Incubation: Shake the plate for a predetermined time (e.g., 1-2 hours) to allow for equilibration. Kinetic solubility is often measured, but longer incubation can approximate thermodynamic solubility.

  • Detection: Read the plate using a nephelometer, which measures light scattering caused by turbidity, or a UV/Vis plate reader to detect the formation of a second phase.[13]

  • Data Analysis: The solubility limit is the concentration at which a significant increase in light scattering or absorbance is detected.

Diagram 2: High-Throughput Solubility Screening Workflow

G cluster_setup Setup cluster_execution Execution cluster_readout Readout & Analysis setup1 Dispense test solvents into 96-well plate exec1 Automated addition of stock solution (gradient) setup1->exec1 setup2 Prepare high-concentration stock solution (in DMSO/DCM) setup2->exec1 exec2 Shake plate to mix and incubate exec1->exec2 read1 Measure turbidity via nephelometry or UV/Vis exec2->read1 analyze Determine concentration at precipitation point read1->analyze report Generate solubility report for all solvents analyze->report

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Boc-L-proline Weinreb Amide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, commonly known as Boc-L-proline Weinreb amide, is a key chiral building block in modern organic synthesis. Its utility lies in the Weinreb amide functionality, which allows for the controlled formation of carbon-carbon bonds with a variety of nucleophiles to yield ketones, a fundamental transformation in the synthesis of complex molecules and active pharmaceutical ingredients. A thorough understanding of its structural and spectroscopic properties is paramount for its effective use and for the unambiguous characterization of its reaction products. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this important synthetic intermediate.

Molecular Structure and NMR-Active Nuclei

The structure of Boc-L-proline Weinreb amide contains a rich array of proton and carbon environments, making NMR spectroscopy an invaluable tool for its characterization. The presence of the tert-butoxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide (Weinreb amide) introduces distinct spectroscopic signatures.

graph "Boc_L_proline_Weinreb_amide_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="Cα", pos="-0.87,-0.5!"]; C3 [label="Cβ", pos="-1.73,0.5!"]; C4 [label="Cγ", pos="-0.87,1.5!"]; C5 [label="Cδ", pos="0,1!"]; C_Boc [label="C=O (Boc)", pos="0.87,-0.5!"]; O_Boc [label="O", pos="1.73,0!"]; Cq_Boc [label="Cq", pos="2.6, -0.5!"]; CH3_Boc1 [label="CH₃", pos="3.47,0!"]; CH3_Boc2 [label="CH₃", pos="2.6, -1.5!"]; CH3_Boc3 [label="CH₃", pos="1.73, -1!"]; O_Boc_carbonyl [label="O", pos="0.87,-1.5!"]; C_Weinreb [label="C=O (Amide)", pos="-1.73,-1.5!"]; O_Weinreb [label="O", pos="-1.73,-2.5!"]; N_Weinreb [label="N", pos="-2.6,-1!"]; OCH3_Weinreb [label="OCH₃", pos="-3.47,-1.5!"]; NCH3_Weinreb [label="NCH₃", pos="-2.6,0!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_Boc; C_Boc -- O_Boc; O_Boc -- Cq_Boc; Cq_Boc -- CH3_Boc1; Cq_Boc -- CH3_Boc2; Cq_Boc -- CH3_Boc3; C_Boc -- O_Boc_carbonyl; C2 -- C_Weinreb; C_Weinreb -- O_Weinreb; C_Weinreb -- N_Weinreb; N_Weinreb -- OCH3_Weinreb; N_Weinreb -- NCH3_Weinreb; }

Figure 1. Molecular structure of Boc-L-proline Weinreb amide with key carbon atoms labeled.

¹H NMR Spectral Data

The ¹H NMR spectrum of Boc-L-proline Weinreb amide is characterized by distinct signals for the protons of the proline ring, the Boc protecting group, and the Weinreb amide moiety. The presence of rotamers due to restricted rotation around the amide bonds can lead to the observation of multiple sets of signals for some protons, a common feature in proline-containing, N-acylated species. The following table summarizes the expected chemical shifts in a typical deuterated solvent such as chloroform-d (CDCl₃).

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hα (Proline)~4.7m1H
Hδ (Proline)~3.4 - 3.6m2H
Hβ, Hγ (Proline)~1.8 - 2.2m4H
N-CH₃ (Weinreb)~3.2s3H
O-CH₃ (Weinreb)~3.7s3H
C(CH₃)₃ (Boc)~1.4s9H

Analysis of the ¹H NMR Spectrum:

  • Proline Ring Protons (Hα, Hβ, Hγ, Hδ): The protons on the pyrrolidine ring typically appear as complex multiplets in the upfield region of the spectrum. The α-proton (Hα), being adjacent to the chiral center and the amide carbonyl, is the most downfield of the ring protons. The δ-protons, adjacent to the nitrogen atom of the Boc group, are also shifted downfield. The β- and γ-protons are generally found in the most upfield region of the ring system.

  • Weinreb Amide Protons (N-CH₃ and O-CH₃): The N-methyl and O-methyl groups of the Weinreb amide give rise to two distinct singlets. The O-methyl protons are typically found further downfield than the N-methyl protons due to the deshielding effect of the adjacent oxygen atom.

  • Boc Protecting Group Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group appear as a sharp singlet, usually in the range of 1.4-1.5 ppm. This signal is a characteristic feature of Boc-protected compounds.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Weinreb Amide)~173
C=O (Boc)~154
C q (Boc)~80
Cα (Proline)~59
Cδ (Proline)~46
N-CH₃ (Weinreb)~32
O-CH₃ (Weinreb)~61
Cβ, Cγ (Proline)~24, ~31
C (CH₃)₃ (Boc)~28

Analysis of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (C=O): Two distinct signals are observed for the carbonyl carbons. The Weinreb amide carbonyl carbon is typically found further downfield than the carbamate carbonyl of the Boc group.

  • Proline Ring Carbons (Cα, Cβ, Cγ, Cδ): The chemical shifts of the proline ring carbons are characteristic of sp³-hybridized carbons in a five-membered ring. The α-carbon (Cα) is the most downfield of the ring carbons due to its attachment to the nitrogen and the carbonyl group. The δ-carbon is also deshielded by the nitrogen atom. The β- and γ-carbons appear at higher fields.

  • Weinreb Amide Carbons (N-CH₃ and O-CH₃): The N-methyl and O-methyl carbons give rise to distinct signals. The O-methyl carbon is significantly more deshielded due to the direct attachment to the oxygen atom.

  • Boc Protecting Group Carbons (Cq and C(CH₃)₃): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are readily identified. The quaternary carbon appears around 80 ppm, while the methyl carbons resonate at approximately 28 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Boc-L-proline Weinreb amide, the following experimental protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of Boc-L-proline Weinreb amide into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for this type of compound.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. Instrument Setup and Data Acquisition:

  • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) for better signal dispersion.

  • For ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Calibrate the chemical shift scale using the appropriate solvent reference.

graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Sample Preparation"; style=filled; color="#EA4335"; node [style=filled, color="#FFFFFF"]; Weigh [label="Weigh Sample"]; Dissolve [label="Dissolve in Deuterated Solvent"]; Weigh -> Dissolve; }

subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#FBBC05"; node [style=filled, color="#FFFFFF"]; Setup [label="Instrument Setup"]; Acquire [label="Acquire Spectra (1H & 13C)"]; Setup -> Acquire; }

subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#34A853"; node [style=filled, color="#FFFFFF"]; Process [label="Fourier Transform & Phasing"]; Analyze [label="Baseline Correction & Integration"]; Reference [label="Chemical Shift Referencing"]; Process -> Analyze -> Reference; }

Dissolve -> Setup; Acquire -> Process; }

Figure 2. A simplified workflow for the acquisition and processing of NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of Boc-L-proline Weinreb amide provide a detailed fingerprint of its molecular structure. A comprehensive understanding of the chemical shifts and coupling patterns is essential for verifying the identity and purity of this important synthetic intermediate and for monitoring its subsequent chemical transformations. The data and protocols presented in this guide serve as a valuable resource for researchers in organic synthesis and drug development.

References

N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide: Material Safety, Handling, and Application

Introduction

This compound, commonly referred to as Boc-L-proline Weinreb amide, is a specialized amino acid derivative with significant utility in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical research and drug development.[1][2] Its unique structure combines the foundational L-proline scaffold, a crucial component that imparts conformational rigidity into peptides, with two key functional groups: the tert-butoxycarbonyl (Boc) protecting group and the N-methoxy-N-methylamide, or Weinreb amide.[2][3]

The Boc group provides a robust yet readily cleavable mask for the proline nitrogen, essential for controlled, sequential bond formation in peptide synthesis.[4][5] The Weinreb amide is the cornerstone of this reagent's utility, enabling the synthesis of ketones (and aldehydes) from carboxylic acid derivatives via reaction with organometallic reagents. Unlike reactions with other activated carbonyls, the Weinreb amide forms a stable, chelated tetrahedral intermediate that resists over-addition, thereby preventing the formation of tertiary alcohols and ensuring high yields of the desired ketone product. This guide provides a comprehensive overview of the material safety data, safe handling protocols, and core applications for this valuable synthetic building block.

Section 1: Compound Identification and Properties

A clear understanding of the compound's fundamental properties is the first step in its safe and effective use.

  • Chemical Name: this compound

  • Synonyms: Boc-Pro-N(OMe)Me, Boc-L-proline Weinreb amide

  • CAS Number: 115186-37-3[1]

  • Molecular Formula: C12H22N2O4[6]

  • Molecular Weight: 258.31 g/mol

  • Structure:

    • The molecule features a five-membered pyrrolidine ring characteristic of proline.

    • The ring's nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

    • The carboxyl group of the proline is converted into an N'-methoxy-N'-methylamide (Weinreb amide).

Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, which are critical for its proper storage and handling.

PropertyValueReference(s)
Appearance Light yellow liquid[1]
Density 1.059 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.471[1][7]
Flash Point 113 °C[7]
Storage Temperature 2-8°C, Sealed in a dry environment[7]
pKa -3.38 ± 0.40 (Predicted)[7]
Optical Activity [α]22/D 38°, c = 1 in methanol[7]

Section 2: Material Safety Data Sheet (MSDS) - A Composite Profile

While a specific, comprehensive toxicological profile for this compound is not fully established, a reliable safety profile can be constructed from data on structurally related compounds, such as other N-Boc protected amino acids and laboratory reagents with similar functional groups.[8][9] Researchers should always handle this compound with the care afforded to any new or not fully characterized chemical.

Hazard Identification

Based on analogous compounds, this compound may cause skin and eye irritation.[10][11]

  • Signal Word: Warning

  • Potential Hazard Statements:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.[12]

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice or attention.[8][12]

  • Skin Contact: Remove contaminated clothing and shoes. Immediately flush skin with running water for at least 20 minutes. If skin irritation occurs, get medical advice.[8][12]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[8][12]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and then provide plenty of water to drink. Get medical attention if symptoms occur.[8][13]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[8][14]

  • Specific Hazards: The compound is combustible.[15] Decomposition upon combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[14][16] Closed containers may build up pressure and explode when heated.[10]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode, along with full protective gear.[10][14]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 2.6. Ensure adequate ventilation and avoid breathing vapors or mist.[8][10]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[8][10]

  • Containment and Cleaning: Absorb the spill with an inert, non-combustible material (e.g., sand, diatomite, universal binders).[8] Collect the material into a suitable, airtight container for disposal.[10]

Handling and Storage

Proper handling and storage are essential to maintain the compound's integrity and ensure laboratory safety.

  • Handling: Avoid contact with skin, eyes, and clothing.[14] Use only in a well-ventilated area, preferably in a chemical fume hood.[8][12] Wash hands thoroughly after handling.[10]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14] Store under an inert gas (e.g., Argon) as the material may be hygroscopic.[12] Recommended storage is at 2-8°C.[7]

Exposure Controls and Personal Protection
  • Engineering Controls: A well-maintained chemical fume hood or other local exhaust ventilation is necessary to control airborne levels.[12] An eyewash station and safety shower must be readily accessible.[8][12]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[12][14]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]

    • Skin and Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[14]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. A dust respirator may be appropriate if aerosols are generated.[12]

Section 3: Practical Application and Safe Handling Workflow

The true value of this guide lies in translating safety data into practical, reliable laboratory procedures. The following workflow and protocol illustrate the safe and effective use of Boc-L-proline Weinreb amide in a common synthetic transformation.

Safe Handling and Use Workflow

The following diagram outlines the critical steps for safely managing the reagent from procurement to disposal.

Workflow: Safe Handling of Boc-L-proline Weinreb Amide cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment Receive Receive & Log (Verify CAS No. 115186-37-3) Store Store Appropriately (2-8°C, Dry, Inert Gas) Receive->Store Review Review MSDS & SOPs Store->Review PPE Don PPE (Goggles, Gloves, Lab Coat) Review->PPE Setup Set Up Glassware (Flame-dried, under Inert Gas) PPE->Setup Weigh Weigh Reagent (In Fume Hood) Setup->Weigh Reaction Perform Reaction (Maintain Inert Atmosphere) Weigh->Reaction Quench Quench Reaction Carefully Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purify Product (e.g., Chromatography) Workup->Purify Waste Segregate & Label Waste (Halogenated/Non-halogenated) Purify->Waste Decon Decontaminate Glassware Waste->Decon Dispose Dispose of Waste (Follow Institutional Guidelines) Decon->Dispose

Safe handling workflow for Boc-L-proline Weinreb amide.
Exemplary Protocol: Synthesis of a Proline-Derived Ketone

This protocol details the reaction of Boc-L-proline Weinreb amide with a Grignard reagent to form a ketone, a foundational step in many drug discovery projects.

Objective: To synthesize (S)-tert-butyl 2-(benzoyl)pyrrolidine-1-carboxylate.

Causality: The use of a Weinreb amide is critical here. It prevents the newly formed ketone from reacting with a second equivalent of the highly nucleophilic Grignard reagent, which would otherwise lead to an undesired tertiary alcohol. This control is achieved through the formation of a stable, chelated intermediate.

Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

    • Rationale: Anhydrous conditions are essential as Grignard reagents are strong bases and will be quenched by water. Cooling prevents exothermic reactions from becoming uncontrollable.

  • Grignard Addition: Slowly add Phenylmagnesium bromide (PhMgBr, ~1.1 eq, solution in THF) dropwise via syringe to the stirred solution, ensuring the internal temperature does not exceed 5°C.

    • Rationale: Slow, dropwise addition maintains temperature control and prevents localized high concentrations of the Grignard reagent, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH4Cl) solution while maintaining cooling in the ice bath.

    • Rationale: Quenching destroys any excess Grignard reagent. Saturated NH4Cl is a mild acid source that protonates the intermediate without causing hydrolysis of the Boc group.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer successively with 1N HCl, saturated aqueous NaHCO3, and brine.

    • Rationale: This sequence removes inorganic salts and byproducts. The mild acid/base washes ensure that the product, which is neutral, remains in the organic phase while ionic impurities are removed into the aqueous phases.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ketone.

Section 4: Synthetic Utility and Mechanistic Insight

The strategic value of Boc-L-proline Weinreb amide stems from its role in the controlled formation of carbon-carbon bonds.

Synthesis of the Reagent

The reagent itself is typically synthesized via a straightforward amide coupling reaction between Boc-L-proline and N,O-dimethylhydroxylamine hydrochloride, often using a peptide coupling agent like EDC/HOBt or by converting the carboxylic acid to an acid chloride.

Synthesis of Boc-L-proline Weinreb amide.
Mechanism of Ketone Synthesis

The key to the Weinreb amide's utility is the stability of the intermediate formed upon nucleophilic attack.

Mechanism showing the stable chelated intermediate.

The magnesium ion chelates with both the methoxy oxygen and the newly formed oxyanion. This stabilizes the tetrahedral intermediate, preventing the elimination of the methoxymethylamine group until an aqueous workup is performed. This stability is the crucial difference that stops the reaction cleanly at the ketone stage.

Conclusion

This compound is a powerful and precise tool for the synthesis of proline-containing ketones. Its efficacy is rooted in the unique reactivity of the Weinreb amide, which allows for controlled acylation reactions with potent organometallic nucleophiles. While its toxicological properties are not extensively documented, a robust safety protocol can be derived from data on analogous compounds. By adhering to strict safe handling procedures, including the use of appropriate engineering controls and personal protective equipment, researchers can safely leverage this reagent's capabilities to advance projects in medicinal chemistry and drug development.

References

  • TCI AMERICA. Safety Data Sheet for Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N1-tert-butoxycarbonyl-L-tryptophan. [URL: https://www.tcichemicals.com/US/en/assets/sds/T2583_US_EN.pdf]
  • Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [URL: http://www.orgsyn.org/demo.aspx?prep=v070p0081]
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  • TCI AMERICA. Safety Data Sheet for (3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine. [URL: https://www.spectrumchemical.com/MSDS/TCI-A1172.pdf]
  • ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6709831_EN.htm]
  • Fisher Scientific. Safety Data Sheet for N-(tert-Butoxycarbonyl)-L-proline. [URL: https://www.fishersci.com/msds?productName=AC222210050]
  • NINGBO INNO PHARMCHEM CO.,LTD. Unlock Peptide Synthesis: The Power of BOC-L-Proline. [URL: https://www.inno-pharmchem.com/blog/unlock-peptide-synthesis-the-power-of-boc-l-proline]
  • MedchemExpress.com. Safety Data Sheet for N-Tert-Butoxycarbonyl-(4S)-4-Methoxymethyl-L-proline. [URL: https://www.medchemexpress.
  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [URL: https://www.rsc.
  • Sigma-Aldrich. Boc-Pro-OH 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/134570]
  • BenchChem. An In-depth Technical Guide to the Synthesis of N-Boc-D-proline from D-proline. [URL: https://www.benchchem.com/synthesis/n-boc-d-proline]
  • Tocris Bioscience. Safety Information. [URL: https://www.tocris.
  • Sigma-Aldrich. Safety Data Sheet for L-Proline. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/81709]
  • PrepChem.com. Synthesis of t-butyloxycarbonyl-L-proline. [URL: https://www.prepchem.com/synthesis-of-t-butyloxycarbonyl-l-proline/]
  • Fisher Scientific. Safety Data Sheet for BOC-L-Proline. [URL: https://fscimage.fishersci.com/msds/97183.htm]
  • ChemBK. This compound Request for Quotation. [URL: https://www.chembk.com/en/ask-for-quote/115186-37-3]
  • The Good Scents Company. N-(tert-butoxycarbonyl)-laevo-proline. [URL: https://www.thegoodscentscompany.
  • Thieme. Synthesis of Peptides Containing Proline Analogues. [URL: https://www.thieme-connect.com/products/ebooks/lookinside/10.1055/b-003-121601]
  • Thermo Fisher Scientific. Safety Data Sheet for N-Boc-D-proline. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSJ%2FSDS%2FALFAAL08826_v-US-EN.pdf]
  • Carl ROTH. Safety Data Sheet: Boc-L-Proline. [URL: https://www.carlroth.com/medias/SDB-6932-AU-EN.pdf]
  • Ossila. N-Boc-trans-4-fluoro-L-proline - SAFETY DATA SHEET. [URL: https://cdn.ossila.com/sds/n-boc-trans-4-fluoro-l-proline.pdf]
  • National Institutes of Health. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3735510/]
  • Springer Link. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [URL: https://link.springer.com/protocol/10.1007/978-1-60327-095-9_3]
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Role of Boc protecting group in amino acid synthesis

The Boc protecting group was instrumental in transforming peptide synthesis from a specialized art into a systematic and accessible science. Its chemical robustness and predictable reactivity provided the foundation for Merrifield's solid-phase methodology. While the milder and more versatile Fmoc strategy has become the modern standard for many applications, Boc chemistry remains a powerful and relevant tool. It is particularly valuable in solution-phase fragment condensation and for the synthesis of specific peptide sequences where its unique properties offer a distinct advantage. [1]For researchers and drug developers, a deep, mechanistic understanding of Boc chemistry is not merely a historical footnote but a vital part of the synthetic chemist's toolkit, enabling informed decisions to overcome the complex challenges of modern molecular assembly. [16][17]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Basel, Y. K., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, ACS Publications. [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry. [Link]

  • BioSpace. (2019). BOC Sciences to Launch Chemical Building Block Synthesis for Drug Discovery. [Link]

  • Nandhini, K. P., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

Methodological & Application

Synthesis of N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, a crucial intermediate in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and a robust, field-proven experimental protocol.

Introduction: The Significance of Weinreb Amides in Synthesis

This compound, commonly known as Boc-L-proline Weinreb amide, is a highly versatile building block in organic chemistry. The Weinreb amide functionality, an N-methoxy-N-methylamide, is particularly valuable due to its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate. This stability allows for controlled addition and subsequent ketone formation upon acidic workup, making Weinreb amides indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products. The Boc-protected proline scaffold provides a chiral framework, making this specific Weinreb amide a key precursor for the stereoselective synthesis of a variety of proline-containing target molecules.

Core Chemical Principles: The EDC/HOBt Coupling Reaction

The synthesis of Boc-L-proline Weinreb amide is achieved through the coupling of N-(tert-Butoxycarbonyl)-L-proline with N,O-dimethylhydroxylamine. A widely employed and efficient method for this amide bond formation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt).

The reaction mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: EDC, a water-soluble carbodiimide, activates the carboxyl group of Boc-L-proline to form a highly reactive O-acylisourea intermediate.[1][2]

  • Formation of the HOBt Ester: This unstable intermediate readily reacts with HOBt to form an active HOBt ester. The addition of HOBt is crucial as it minimizes the risk of racemization, a common issue in peptide couplings, and suppresses the formation of an N-acylurea byproduct.[2][3]

  • Nucleophilic Attack: The amine nitrogen of N,O-dimethylhydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the HOBt ester.

  • Amide Bond Formation: This attack leads to the formation of the desired this compound and the release of HOBt.

The overall transformation is a clean and high-yielding process, making it a preferred method in many synthetic laboratories.

Experimental Protocol: Synthesis of Boc-L-proline Weinreb Amide

This protocol details a representative procedure for the synthesis of this compound using EDC/HOBt coupling chemistry.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
N-(tert-Butoxycarbonyl)-L-prolineC₁₀H₁₇NO₄215.255.00 g23.2
N,O-Dimethylhydroxylamine hydrochlorideC₂H₈ClNO97.542.48 g25.5
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)C₈H₁₈ClN₃191.704.89 g25.5
1-Hydroxybenzotriazole hydrate (HOBt)C₆H₅N₃O·xH₂O135.13 (anhydrous)3.45 g25.5
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.248.8 mL51.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93100 mL-
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.0150 mL-
1 M Hydrochloric acid (HCl)HCl36.4650 mL-
Brine (saturated aqueous NaCl)NaCl58.4450 mL-
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37As needed-
Ethyl acetate (EtOAc) for chromatographyC₄H₈O₂88.11As needed-
Hexanes for chromatographyC₆H₁₄86.18As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-(tert-Butoxycarbonyl)-L-proline (5.00 g, 23.2 mmol). Dissolve the starting material in anhydrous dichloromethane (100 mL).

  • Addition of Reagents: To the stirred solution, add N,O-dimethylhydroxylamine hydrochloride (2.48 g, 25.5 mmol), 1-hydroxybenzotriazole hydrate (3.45 g, 25.5 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (4.89 g, 25.5 mmol).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (8.8 mL, 51.0 mmol) dropwise over 10 minutes. The addition of DIPEA is necessary to neutralize the hydrochloride salt of the amine and the EDC, as well as to act as a base for the reaction.

  • Reaction Progression: After the addition of DIPEA is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting Boc-L-proline is consumed.

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with dichloromethane (50 mL). Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Amide Coupling cluster_workup Workup & Isolation start Dissolve Boc-L-proline in anhydrous DCM add_reagents Add N,O-dimethylhydroxylamine HCl, HOBt, and EDC start->add_reagents cool Cool to 0°C add_reagents->cool add_base Add DIPEA dropwise cool->add_base react Stir at room temperature for 12-16 hours add_base->react quench Dilute with DCM react->quench wash_acid Wash with 1 M HCl quench->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide purify->end

Caption: Experimental workflow for the synthesis of Boc-L-proline Weinreb amide.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Purification Protocol
  • Chromatography Conditions: A gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) is commonly used as the eluent.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the solution onto the column.

    • Elute the column with the ethyl acetate/hexanes gradient.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~4.5 (m, 1H, CH), 3.7 (s, 3H, OCH₃), 3.4 (m, 2H, CH₂N), 3.2 (s, 3H, NCH₃), 2.1-1.8 (m, 4H, CH₂CH₂), 1.4 (s, 9H, C(CH₃)₃). Note: Due to rotational isomers around the amide bond, some peaks may be broadened or duplicated.
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~174 (C=O, amide), 154 (C=O, Boc), 80 (C(CH₃)₃), 61 (OCH₃), 60 (CH), 47 (CH₂N), 32 (NCH₃), 28 (C(CH₃)₃), 25-30 (CH₂CH₂).
Mass Spectrometry (ESI+)m/z: Calculated for C₁₂H₂₂N₂O₄ [M+H]⁺: 259.1652; Found: 259.1658.
Appearance Colorless to pale yellow oil.
Yield Typically 85-95% after purification.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. Its primary application lies in the construction of complex ketones through the addition of organometallic reagents. These ketones can then be further elaborated into a wide range of functionalities. The proline scaffold is a common motif in many pharmaceuticals, including antiviral agents, enzyme inhibitors, and modulators of protein-protein interactions. The stereochemical integrity of the L-proline core is typically preserved throughout the synthesis, allowing for the creation of enantiomerically pure target molecules.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • N-(tert-Butoxycarbonyl)-L-proline: Generally considered low hazard.

  • N,O-Dimethylhydroxylamine hydrochloride: May cause skin and eye irritation.[4][5] Handle with gloves and safety glasses.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC): A known sensitizer and can cause skin and eye irritation.[6][7] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 1-Hydroxybenzotriazole (HOBt): Anhydrous HOBt is explosive.[8] It is typically supplied as a hydrate, which is much safer. However, it is still a flammable solid and should be handled with care.

  • N,N-Diisopropylethylamine (DIPEA): Flammable and corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area and wear appropriate PPE.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • Pfizer, Inc. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 211-226. [Link]

  • National Institutes of Health. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 211-226. [Link]

  • Reddy, P. V. G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 8, 1679-1685. [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • DC Fine Chemicals. (2024). N,O-Dimethylhydroxylamine hydrochloride Safety Data Sheet. Retrieved from [Link]

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Application Note & Protocol: Synthesis of Chiral Aldehydes from Boc-L-proline Weinreb Amide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for the synthesis of the chiral aldehyde, N-Boc-L-prolinal, from its corresponding Weinreb amide. It includes an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and critical insights for troubleshooting and optimization.

Introduction: The Strategic Importance of N-Boc-L-prolinal

Chiral α-amino aldehydes are highly valuable building blocks in modern organic synthesis, serving as precursors to a vast array of complex molecules, including peptidomimetics, alkaloids, and pharmaceuticals.[1][2] Among these, N-Boc-L-prolinal is a particularly important intermediate due to the conformational constraints imposed by its pyrrolidine ring. However, the direct synthesis of aldehydes is often challenging due to their susceptibility to over-oxidation or over-reduction.

The Weinreb amide offers an elegant and highly effective solution to this synthetic challenge.[3][4] First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide (Weinreb amide) functionality provides a robust handle for the controlled synthesis of both ketones and aldehydes.[3][5] Its unique ability to form a stable, chelated intermediate upon reaction with hydride reagents prevents the common problem of over-reduction to the corresponding alcohol, thus enabling the clean isolation of the desired aldehyde in high yield.[4][6]

This guide details the reliable conversion of Boc-L-proline Weinreb amide to N-Boc-L-prolinal, a cornerstone transformation for medicinal chemistry and natural product synthesis.

The Underlying Chemistry: Mechanism of Controlled Reduction

The success of the Weinreb amide reduction lies in the formation of a stable tetrahedral intermediate. Unlike the reduction of esters or acid chlorides, which readily collapse and undergo a second hydride addition, the Weinreb amide intermediate is stabilized by chelation.[3][7]

The Mechanism Involves:

  • Nucleophilic Attack: A hydride reagent, typically Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LiAlH₄), attacks the electrophilic carbonyl carbon of the Weinreb amide.[4]

  • Formation of a Chelated Intermediate: The aluminum (or lithium) center of the resulting tetrahedral intermediate is coordinated by both the newly formed alkoxy oxygen and the N-methoxy oxygen. This five-membered chelate is remarkably stable at low temperatures.[3][6]

  • Quenching and Hydrolysis: The stable intermediate does not collapse to release the aldehyde until a deliberate aqueous workup is performed.[6] The acidic or aqueous quench protonates the intermediate, which then collapses to yield the final aldehyde product, N-Boc-L-prolinal, and N,O-dimethylhydroxylamine.

This chelation is the key feature that prevents the "over-reduction" that would otherwise form N-Boc-L-prolinol.[4][8]

Caption: Reaction mechanism for the reduction of a Weinreb amide.

Experimental Protocols & Data

This section is divided into two parts: the synthesis of the starting Weinreb amide and its subsequent reduction to the target aldehyde.

Part A: Synthesis of Boc-L-proline Weinreb Amide

For completeness, a standard procedure for preparing the Weinreb amide from commercially available N-Boc-L-proline is provided.[9]

Protocol A: Weinreb Amide Formation

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-L-proline (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and N-Methylmorpholine (NMM) (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) followed by the slow, portion-wise addition of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the Boc-L-proline Weinreb amide as a clear oil or white solid.

Part B: Reduction to N-Boc-L-prolinal

This is the core protocol for generating the chiral aldehyde. The use of Diisobutylaluminium hydride (DIBAL-H) is detailed here as it is a common and highly effective reagent for this transformation.[10][11]

Protocol B: Weinreb Amide Reduction to Aldehyde

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen/argon inlet, add Boc-L-proline Weinreb amide (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous toluene (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition of the reducing agent.

  • Reagent Addition: Slowly add Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes or toluene, 1.2-1.5 eq) dropwise via syringe pump over 30-60 minutes. A faster addition can lead to a temperature increase and over-reduction.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours after the addition is complete.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated aqueous Rochelle's salt (potassium sodium tartrate).

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the very slow, dropwise addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Workup: Remove the cold bath and allow the mixture to warm to room temperature. Stir vigorously until the aqueous and organic layers are clear (this can take several hours as the aluminum salts are gelatinous).

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate or DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-L-prolinal.

  • Purification: The crude aldehyde is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel, though care must be taken as aldehydes can be unstable on silica.

Quantitative Data Summary
ParameterValueNotes
Starting Material Boc-L-proline Weinreb Amide1.0 equivalent
Reducing Agent DIBAL-H (1.0 M solution)1.2 - 1.5 equivalents
Solvent Anhydrous Toluene~0.1 M concentration
Reaction Temperature -78 °CCritical for selectivity
Reaction Time 1 - 2 hours post-additionMonitor by TLC/LC-MS
Quenching Agent Methanol, then sat. aq. Rochelle's SaltSlow addition is crucial
Typical Yield 85-95%Yields can be high with careful execution

Overall Experimental Workflow

The following diagram illustrates the complete synthetic pathway from the protected amino acid to the final chiral aldehyde.

Synthesis Workflow Start N-Boc-L-proline Coupling Amide Coupling (EDC, HOBt, N,O-dimethylhydroxylamine) Start->Coupling WeinrebAmide Boc-L-proline Weinreb Amide Coupling->WeinrebAmide Reduction Controlled Reduction (DIBAL-H, Toluene, -78 °C) WeinrebAmide->Reduction Workup Quench & Aqueous Workup Reduction->Workup Aldehyde N-Boc-L-prolinal (Product) Workup->Aldehyde

Caption: Workflow for the synthesis of N-Boc-L-prolinal.

Best Practices and Troubleshooting

Achieving high yields and purity in this reaction requires attention to detail. The following insights are based on common challenges encountered in the field.

  • Reagent Quality is Paramount: Solutions of DIBAL-H can degrade over time. If yields are low or reactions are sluggish, the reagent may be suspect.[12] Titration of the hydride solution is recommended for accurate dosing.

  • Strict Anhydrous Conditions: DIBAL-H reacts violently with water. All glassware must be oven- or flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent and reduced yields.

  • Temperature is Not Negotiable: The stability of the chelated tetrahedral intermediate is highly temperature-dependent.[3] Allowing the reaction to warm prematurely before quenching is the most common cause of over-reduction to the alcohol.

  • Product Stability: N-Boc-L-prolinal is an aldehyde and can be prone to oxidation or epimerization.[2][13] It is best used immediately in the next synthetic step. If storage is necessary, it should be kept under an inert atmosphere at low temperatures (-20 °C).

Troubleshooting Guide:

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive DIBAL-H reagent. 2. Insufficient equivalents of DIBAL-H. 3. Reaction temperature too low.1. Use a fresh bottle of DIBAL-H or titrate the existing solution. 2. Increase equivalents of DIBAL-H to 1.5. 3. Ensure the reaction is maintained at -78 °C, not colder.
Over-reduction to Alcohol 1. Reaction temperature rose above -70 °C. 2. Too many equivalents of DIBAL-H used. 3. Quenching was too slow or done at a higher temperature.1. Ensure robust cooling and slow, subsurface addition of DIBAL-H. 2. Reduce DIBAL-H equivalents to 1.1-1.2. 3. Quench rapidly at -78 °C.
Complex Mixture of Products 1. Moisture in the reaction. 2. Impure starting Weinreb amide.1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Purify the Weinreb amide by column chromatography before the reduction step.
Gelatinous Emulsion during Workup This is normal due to the formation of aluminum salts.Stir vigorously at room temperature with Rochelle's salt for several hours to break up the emulsion. Diluting with more organic solvent can also help.

References

  • Bailey, C. L., et al. (2012). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. European Journal of Organic Chemistry. Available at: [Link][8][14]

  • Salvino, J. M., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry. Available at: [Link]

  • Cha, J. S., & Kim, J. M. (2013). Quantitative Synthesis of Aldehydes from Weinreb Amides Using Lithium Diisobutyl-t-Butoxyaluminum Hydride (LDBBA). ResearchGate. Available at: [Link]

  • Singaram, B., et al. (2012). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. ResearchGate. Available at: [Link]

  • van den Bedem, J. W., et al. (2015). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. Available at: [Link]

  • Guillier, F., et al. (2001). Synthesis of chiral alpha-amino aldehydes linked by their amine function to solid support. Tetrahedron Letters. Available at: [Link]

  • Organic Chemistry Portal. (2014). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Davies, S. G., & Fletcher, A. M. (2012). Direct asymmetric syntheses of chiral aldehydes and ketones via N-acyl chiral auxiliary derivatives including chiral Weinreb amide equivalents. Chemical Communications. Available at: [Link]

  • ChemBK. N-Boc-L-prolinal. Available at: [Link]

  • Mahmoud, M. A. (2018). Recent Developments in Weinreb Synthesis and their Applications. ResearchGate. Available at: [Link]

  • Notz, W., et al. (2005). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines. Nature Protocols. Available at: [Link]

  • Sancilio, S. (2024). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Sancilio. Available at: [Link]

  • Organic Syntheses. L-Proline. Available at: [Link]

  • Reddit. (2022). Dibal-H reduction: is it the reagent or the reaction? r/Chempros. Available at: [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • PNAS. (2003). Weinreb amides. Available at: [Link]

  • Organic Chemistry Portal. Reduction of hydroxamates (Weinreb amides). Available at: [Link]

  • Mahmoud, M. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. Available at: [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. Available at: [Link]

  • White, J. M., et al. (2007). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. National Institutes of Health. Available at: [Link]

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Grignard reaction conditions for Boc-Pro-N(OMe)Me

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Grignard Reaction with N-Boc-L-proline Weinreb Amide

Application Note & Protocol

Abstract

The Weinreb-Nahm ketone synthesis stands as a cornerstone of modern organic chemistry for its remarkable reliability in constructing ketones from carboxylic acid derivatives. This method circumvents the pervasive issue of over-addition often encountered with more reactive acylating agents like acid chlorides or esters.[1][2][3] This guide provides a detailed examination of the application of this methodology to N-Boc-protected proline Weinreb amide, a key building block in pharmaceutical and peptide synthesis. We will explore the mechanistic underpinnings that ensure high selectivity, delineate the critical experimental parameters that govern success, and provide a robust, step-by-step protocol for researchers in drug development and chemical synthesis.

Scientific Principles & Mechanistic Insight

The efficacy of the Grignard reaction with a Weinreb amide, such as Boc-Pro-N(OMe)Me, is rooted in the formation of a uniquely stable tetrahedral intermediate. This stability is the key to preventing the second nucleophilic addition that typically plagues reactions with other acyl electrophiles.[1][4][5]

Mechanism of Action:

  • Nucleophilic Addition: The Grignard reagent (R-MgX), a potent carbon nucleophile, adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Chelation & Stabilization: Upon addition, the magnesium halide coordinates with both the newly formed alkoxide oxygen and the methoxy oxygen of the amide. This forms a stable five-membered chelate ring.[1][6]

  • Intermediate Stability: This chelated intermediate is stable at low temperatures, preventing its collapse and the elimination of the N(OMe)Me group.[1] This is the crucial difference from reactions with esters, where the expulsion of an alkoxide leaving group forms a ketone in situ, which is then immediately attacked by a second equivalent of the Grignard reagent.[5][7]

  • Hydrolytic Workup: The stable intermediate persists until a deliberate aqueous quench is performed. Mildly acidic workup (e.g., with saturated NH₄Cl) protonates the alkoxide, leading to the collapse of the intermediate and formation of the desired ketone product.

This chelation-controlled mechanism ensures a clean, high-yielding conversion to the ketone with minimal formation of the tertiary alcohol byproduct.[3]

Diagram: Reaction Mechanism

Caption: Chelation-stabilized intermediate in the Weinreb reaction.

Critical Parameters & Experimental Design

The success of this reaction hinges on meticulous control over several key parameters. Understanding their interplay is crucial for optimizing yield and purity.

Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of nucleophilic and basic conditions.[8][] Grignard reagents, being strongly basic, do not typically cleave the Boc group's carbamate linkage.[10] However, the Boc group is highly sensitive to acid.[11] Therefore, the choice of quenching agent is critical. A strong acid workup (e.g., 1M HCl) will lead to significant, if not complete, deprotection of the proline nitrogen. The use of a buffered or mildly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl), is mandatory to preserve the Boc group.

Quantitative Data & Conditions

The following table summarizes the typical conditions and their rationale for the Grignard addition to Boc-Pro-N(OMe)Me.

ParameterRecommended RangeRationale & Expert Insights
Grignard Reagent 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting Weinreb amide. Using a large excess (>2 equiv.) is unnecessary due to the stability of the intermediate and can complicate purification.
Solvent Anhydrous THF, Et₂OEthereal solvents are essential for solvating and stabilizing the Grignard reagent.[4][12] THF is often preferred for its superior solvating properties. Anhydrous conditions are critical as Grignard reagents are readily quenched by protic sources like water.[7][12]
Temperature -78 °C to 0 °C (Addition)Low temperature during Grignard addition is crucial to control reactivity and maximize the stability of the tetrahedral intermediate.[1] Reactions are often started cold and then allowed to slowly warm to ambient temperature to ensure completion.
Concentration 0.1 - 0.5 MStandard concentration range. More dilute conditions can sometimes help control exotherms with highly reactive Grignard reagents, while higher concentrations improve throughput.
Quench Solution Saturated aq. NH₄ClCritical for Boc-group integrity. Provides a source of protons to hydrolyze the intermediate to the ketone without the strong acidity that would cleave the Boc group.
Atmosphere Inert (Nitrogen or Argon)Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture.[12]

Detailed Experimental Protocol

This protocol describes a representative procedure for the reaction of Boc-Pro-N(OMe)Me with a generic Grignard reagent (e.g., Phenylmagnesium Bromide, 1.0 M in THF).

Materials & Reagents
  • N-Boc-L-proline Weinreb amide (Boc-Pro-N(OMe)Me)

  • Phenylmagnesium Bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line (N₂ or Ar) with manifold

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with nitrogen or argon.[13][14] Maintain a positive pressure of inert gas throughout the reaction.

    • To the flask, add N-Boc-L-proline Weinreb amide (e.g., 2.58 g, 10.0 mmol, 1.0 equiv).

    • Add 40 mL of anhydrous THF via syringe to dissolve the amide, resulting in a ~0.25 M solution.

    • Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition:

    • Slowly add the Phenylmagnesium Bromide solution (12.0 mL of 1.0 M solution, 12.0 mmol, 1.2 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature for 2-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% EtOAc in Hexanes). The reaction is complete when the starting amide spot is no longer visible.

  • Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.

    • Slowly and carefully add 20 mL of saturated aqueous NH₄Cl solution to quench the reaction. Caution: The quench can be exothermic.

    • Stir the resulting biphasic mixture vigorously for 15 minutes.

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add 50 mL of Ethyl Acetate (EtOAc) and 20 mL of water. Shake well and separate the layers.

    • Extract the aqueous layer two more times with 30 mL of EtOAc.

    • Combine the organic layers and wash sequentially with 30 mL of water and 30 mL of brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% and increasing to 30%) to afford the pure ketone product.

Diagram: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble & Flame-Dry Glassware B 2. Add Boc-Pro-N(OMe)Me & Anhydrous THF A->B C 3. Establish Inert Atmosphere (N₂/Ar) B->C D 4. Cool to 0 °C C->D E 5. Slow, Dropwise Addition of Grignard Reagent D->E F 6. Warm to RT & Stir (2-3h) E->F G 7. Monitor by TLC F->G H 8. Quench with sat. aq. NH₄Cl at 0 °C G->H I 9. Extract with EtOAc H->I J 10. Wash with H₂O & Brine I->J K 11. Dry (MgSO₄), Filter, Concentrate J->K L 12. Purify via Flash Chromatography K->L

Caption: Workflow for the Grignard reaction of Boc-Pro-Weinreb amide.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Grignard reagent; Wet solvent/glassware; Starting material impurity.Titrate the Grignard reagent before use. Ensure all glassware is rigorously dried and the solvent is anhydrous. Purify starting amide if necessary.
Formation of Tertiary Alcohol Reaction temperature too high; Incorrect workup.Maintain low temperature during addition. Ensure a rapid and efficient quench. This is rare with Weinreb amides but can indicate instability of the intermediate.
Cleavage of Boc Group Quench solution was too acidic.Use only saturated aqueous NH₄Cl for the quench. Avoid any strong acids during workup. Check the pH of the aqueous layer after extraction.
Complex Mixture of Products Side reactions from Grignard (e.g., Wurtz coupling if forming in situ).Use commercially available, high-quality Grignard reagents. Ensure slow addition of reagents.

References

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Grignard Reaction (RMgX + Weinreb Amide). Common Organic Chemistry. [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of Combinatorial Chemistry. [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. kinetic control of N,N-Boc2-amides. The Royal Society of Chemistry. [Link]

  • Tertiary amine synthesis via reductive coupling of amides with Grignard reagents. National Institutes of Health. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Pharmazone. [Link]

  • Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of BOc-Pro GlyOMe. PrepChem.com. [Link]

  • Synthesis of L-Pro1. The Royal Society of Chemistry. [Link]

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  • What is the protection of BOC in organic synthesis processes? Quora. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Protecting Groups: Boc, Cbz, Amine. StudySmarter. [Link]

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  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

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Application Notes & Protocols: Weinreb Ketone Synthesis with Boc-Protected Proline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision in Peptide Ketone Synthesis

The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of complex molecules in pharmaceuticals, natural products, and materials science. However, traditional methods involving the addition of highly reactive organometallic reagents to carboxylic acid derivatives like esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] The Weinreb-Nahm ketone synthesis, developed in 1981, offers an elegant solution to this long-standing challenge.[4] This method proceeds via a unique N-methoxy-N-methylamide, commonly known as the Weinreb-Nahm amide, which reacts with organolithium or Grignard reagents to form a remarkably stable, chelated tetrahedral intermediate.[4][5][6] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon aqueous workup, thus preventing over-addition and ensuring high yields of the target ketone.[7][8]

Proline and its derivatives are privileged scaffolds in medicinal chemistry, imparting unique conformational constraints on peptides and small molecules that are crucial for biological activity.[9][10] Consequently, the ability to synthesize chiral ketones derived from proline is of significant interest to drug development professionals for creating novel enzyme inhibitors, receptor ligands, and other therapeutic agents.[11] This guide provides a comprehensive overview and detailed, field-proven protocols for the successful synthesis of ketones from Boc-protected proline, a common building block in peptide synthesis.

The Core Principle: Mechanistic Insight into Stability

The exceptional reliability of the Weinreb ketone synthesis stems from the unique structure of the N-methoxy-N-methylamide functional group. The reaction's success hinges on the formation of a stable five-membered chelate with the metal cation (Li⁺ or MgX⁺) of the organometallic reagent.

The two key stages are:

  • Formation of the Weinreb-Nahm Amide: The starting carboxylic acid (Boc-L-proline) is coupled with N,O-dimethylhydroxylamine.

  • Addition of the Organometallic Reagent: The resulting Weinreb amide is treated with a Grignard or organolithium reagent.

Upon nucleophilic attack, the carbonyl carbon forms a tetrahedral intermediate. The genius of the Weinreb amide lies in the ability of the N-methoxy oxygen to coordinate with the metal ion, forming a stable five-membered ring.[4][5][7] This chelation prevents the premature collapse of the intermediate, which would regenerate a reactive carbonyl species. The intermediate remains "locked" until a deliberate aqueous quench protonates the alkoxide and breaks the chelate, liberating the final ketone product.[12]

Caption: Figure 1: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

These protocols are designed to be robust and reproducible. Adherence to anhydrous conditions in the second stage is critical for success.

Protocol 1: Synthesis of N-methoxy-N-methyl-(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide (Boc-L-Proline Weinreb Amide)

This procedure details the formation of the Weinreb amide from commercially available Boc-L-proline using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. CDI is effective, and its byproducts (imidazole and CO₂) are easily removed.[13]

Protocol1_Workflow Figure 2: Workflow for Boc-Proline Weinreb Amide Synthesis start Dissolve Boc-L-Proline in anhydrous THF add_cdi Add CDI at 0°C Activate Carboxylic Acid start->add_cdi combine Add amine solution to activated acid add_cdi->combine prepare_amine Neutralize Me(MeO)NH·HCl with NMM in DCM prepare_amine->combine react Warm to RT Stir for 12-16h combine->react quench Quench with H₂O react->quench extract Extract with EtOAc quench->extract wash Wash organic layer (aq. HCl, NaHCO₃, brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Obtain Pure Weinreb Amide purify->product

Caption: Figure 2: Workflow for Boc-Proline Weinreb Amide Synthesis.

Materials & Reagents

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
Boc-L-proline215.2510.02.15 g1.0
1,1'-Carbonyldiimidazole (CDI)162.1511.01.78 g1.1
N,O-Dimethylhydroxylamine HCl97.5411.01.07 g1.1
N-Methylmorpholine (NMM)101.1511.01.22 mL1.1
Anhydrous Tetrahydrofuran (THF)--50 mL-
Anhydrous Dichloromethane (DCM)--20 mL-

Step-by-Step Procedure:

  • Activation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add Boc-L-proline (2.15 g, 10.0 mmol) and anhydrous THF (50 mL). Cool the resulting solution to 0 °C in an ice bath. Add CDI (1.78 g, 11.0 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the acyl-imidazole intermediate is typically accompanied by the evolution of CO₂ gas.

  • Amine Preparation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol) in anhydrous DCM (20 mL). Cool to 0 °C and add N-methylmorpholine (1.22 mL, 11.0 mmol) dropwise. Stir the mixture for 15 minutes at 0 °C to generate the free amine.

  • Coupling: Add the cold amine solution from Step 2 to the activated acid solution from Step 1 via cannula.

  • Reaction: Stir the combined reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Workup: Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 40 mL). The acid wash removes unreacted NMM and imidazole, while the base wash removes any remaining carboxylic acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (using a gradient of 20% to 40% ethyl acetate in hexanes) to afford the Boc-L-proline Weinreb amide as a colorless to pale yellow oil. Typical yields are in the 85-95% range.

Protocol 2: Grignard Addition to Boc-L-Proline Weinreb Amide

This protocol describes the synthesis of (S)-1-((tert-butoxycarbonyl)pyrrolidin-2-yl)(phenyl)methanone using phenylmagnesium bromide. Strict anhydrous and inert conditions are paramount for this step.

Protocol2_Workflow Figure 3: Workflow for Grignard Addition to Weinreb Amide start Dissolve Weinreb Amide in anhydrous THF cool Cool to 0°C (or -78°C for sensitive substrates) start->cool add_grignard Add Grignard Reagent dropwise cool->add_grignard react Stir at 0°C for 1-2h add_grignard->react quench Quench reaction slowly at 0°C with sat. aq. NH₄Cl react->quench warm Warm to RT quench->warm extract Extract with EtOAc warm->extract wash Wash organic layer (brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify product Obtain Pure Ketone purify->product

Caption: Figure 3: Workflow for Grignard Addition to Weinreb Amide.

Materials & Reagents

ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
Boc-L-proline Weinreb Amide258.325.01.29 g1.0
Phenylmagnesium bromide (3.0 M in Et₂O)-6.02.0 mL1.2
Anhydrous Tetrahydrofuran (THF)--50 mL-
Saturated aqueous NH₄Cl--20 mL-

Step-by-Step Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the Boc-L-proline Weinreb amide (1.29 g, 5.0 mmol) and dissolve it in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Expertise Note: For highly reactive organometallics or sensitive substrates, cooling to -78 °C (dry ice/acetone bath) is recommended to maximize the stability of the chelated intermediate and prevent side reactions.[4]

  • Addition: Add the phenylmagnesium bromide solution (2.0 mL, 6.0 mmol) dropwise via syringe over 10-15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting amide is consumed.

  • Quenching: While maintaining the temperature at 0 °C, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (20 mL) dropwise. Trustworthiness Note: Quenching at low temperature is crucial. It protonates the intermediate and destroys any excess Grignard reagent before the mixture warms up, which could promote side reactions.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of 10% to 25% ethyl acetate in hexanes) to afford the target ketone.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield of Weinreb amide (Protocol 1) 1. Incomplete activation of carboxylic acid.2. Moisture in the reaction.3. Ineffective coupling reagent.1. Ensure CDI is fresh and added correctly; allow sufficient activation time.2. Use freshly distilled anhydrous solvents and flame-dried glassware.3. Consider an alternative coupling agent like HATU or EDC/HOBt.
Formation of tertiary alcohol (over-addition in Protocol 2) 1. Reaction temperature was too high.2. Quench was performed at room temperature.1. Perform the Grignard addition at -78 °C to 0 °C.[14]2. Always quench the reaction at low temperature before allowing it to warm.
Recovery of starting Weinreb amide (Protocol 2) 1. Inactive Grignard reagent (due to moisture or prolonged storage).2. Insufficient equivalents of Grignard reagent.1. Use a freshly prepared or recently titrated Grignard reagent.2. Ensure all glassware and solvents are scrupulously dried.3. Use a slight excess (1.2-1.5 equiv.) of the organometallic reagent.
Complex mixture of byproducts 1. Grignard reagent is too basic or sterically hindered, causing deprotonation or other side reactions.[4]2. Decomposition of starting material or product during workup/purification.1. Consider using an organolithium reagent, which can sometimes be cleaner.2. Ensure workup washes are not overly harsh (e.g., avoid strong acids/bases if the product is sensitive).

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  • Title: Synthesis of ketone analogues of prolyl and pipecolyl ester FKBP12 ligands. Source: Semantic Scholar URL: [Link]

  • Title: A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI Source: MDPI URL: [Link]

  • Title: Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control of N,N-Boc2-Amides Source: The Royal Society of Chemistry URL: [Link]

  • Title: L-Proline-Catalyzed Activation of Methyl Ketones or Active Methylene Compounds and DMF-DMA for Syntheses of (2E)-3-Dimethylamino-2- propen-1-ones Source: ResearchGate URL: [Link]

  • Title: Introduction to Weinreb amides. Source: YouTube URL: [Link]

  • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides Source: PMC - PubMed Central URL: [Link]

  • Title: Proline-promoted dehydroxylation of α-ketols Source: Chemical Science (RSC Publishing) URL: [Link]

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Application Notes and Protocols: Strategic Incorporation of Boc-L-proline Weinreb Amide in Solid-Phase Peptide Synthesis for C-Terminal Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of Boc-L-proline Weinreb amide in solid-phase peptide synthesis (SPPS). It addresses the unique challenges posed by proline residues and introduces the Weinreb amide as a robust synthetic tool for the controlled generation of C-terminally modified peptides, such as aldehydes and ketones. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to leverage this powerful technique for creating complex and functionally diverse peptides.

Introduction: Navigating the Challenges of Proline in SPPS

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble resin support.[][2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and highly effective approach, particularly for complex or lengthy sequences where peptide aggregation can be problematic.[3][4] This strategy relies on the acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based groups for side-chain protection, which are typically removed in a final, harsh acid cleavage step (e.g., with HF or TFMSA).[4][5]

Despite the robustness of Boc-SPPS, the incorporation of proline presents distinct challenges:

  • Secondary Amine Reactivity: Proline's secondary amine exhibits slower coupling kinetics compared to primary amines of other proteinogenic amino acids.[3][6] This often necessitates longer reaction times or double coupling protocols to ensure complete acylation.[3][6]

  • Diketopiperazine Formation: When proline is the second residue in a sequence, the deprotected dipeptide-resin is highly susceptible to intramolecular cyclization, forming a diketopiperazine and prematurely cleaving the peptide from the support.[7]

  • Conformational Constraints: The rigid pyrrolidine ring of proline can induce significant kinks in the peptide backbone, potentially influencing secondary structure and aggregation during synthesis.[3][8]

Beyond these synthetic hurdles, the generation of peptides with modified C-termini, such as aldehydes or ketones, requires specialized strategies. These functional groups are valuable for introducing probes, forming cyclic structures, or mimicking transition states. Direct synthesis via standard SPPS is not feasible, as the required functionalities are incompatible with the iterative nature of the process. This guide details the use of the Weinreb amide functionality, attached to Boc-L-proline, as an elegant solution to these challenges.

The Weinreb Amide: A Tool for Precision and Control

The N-methoxy-N-methylamide, or Weinreb amide, is a powerful functional group in organic synthesis, first reported by Steven M. Weinreb and Steven Nahm in 1981.[9] Its primary advantage is the ability to react with potent nucleophiles like organolithium or Grignard reagents to produce ketones, or with hydride reagents to yield aldehydes, without the common problem of over-addition.[9][10][11]

The efficacy of the Weinreb amide stems from the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[9][10][12] This intermediate is stable at low temperatures and does not collapse to the carbonyl product until acidic workup.[9][10] This prevents a second equivalent of the nucleophile from adding to the newly formed carbonyl, a frequent side reaction with esters or acid chlorides.[10][11] By anchoring a peptide to a resin via a C-terminal proline Weinreb amide, the peptide can be assembled using standard SPPS, and the C-terminus can then be selectively transformed into an aldehyde or a specific ketone.[13][14]

Caption: Mechanism of Weinreb amide reaction.

Experimental Protocols

Synthesis of Boc-L-proline Weinreb Amide

The synthesis of the key building block is achieved by coupling Boc-L-proline with N,O-dimethylhydroxylamine.

Materials:

  • Boc-L-proline

  • N,O-Dimethylhydroxylamine hydrochloride

  • Ethyl chloroformate or Isobutyl chloroformate

  • N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Dissolve Boc-L-proline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

  • Add NMM (1.1 eq) and stir for 10 minutes.

  • Slowly add ethyl chloroformate (1.05 eq) dropwise. A white precipitate of N-methylmorpholine hydrochloride will form. Stir the reaction at 0 °C for 30 minutes to form the mixed anhydride.[15]

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and NMM (1.2 eq) in DCM.

  • Add the N,O-dimethylhydroxylamine solution to the mixed anhydride reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-L-proline Weinreb amide, which can be purified by column chromatography.

Boc-SPPS Cycle Utilizing Boc-L-proline Weinreb Amide

This protocol outlines the manual synthesis cycle for elongating a peptide chain anchored to a resin via a Boc-L-proline Weinreb amide. This assumes the initial amino acid is attached to a suitable resin (e.g., aminomethyl resin, to which the Boc-L-proline Weinreb amide is coupled as the first residue).

Table 1: Boc-SPPS Cycle Parameters

Step Reagent/Solvent Duration Notes
Swelling Dichloromethane (DCM) 20-30 min Essential for optimal reagent permeation.[16]
Deprotection 50% TFA in DCM 2 min (pre-wash) + 25 min Removes the N-terminal Boc group.[17][18]
Washing DCM (3x), Isopropanol (IPA) (2x), DCM (3x) ~1 min each Removes TFA and byproducts.
Neutralization 10% DIEA in DCM 2 x 5 min Liberates the free amine from its TFA salt.[4]
Washing DCM (5x) ~1 min each Removes excess base.
Coupling 3-5 eq Boc-amino acid, 3-5 eq HBTU/HOBt, 6-10 eq DIEA in DMF 1-4 hours Forms the new peptide bond.[3]

| Washing | DMF (3x), DCM (3x) | ~1 min each | Removes excess reagents and byproducts. |

Monitoring Proline Coupling: Due to proline's secondary amine, the standard Kaiser test will yield a false negative. The Chloranil or Isatin test should be used to monitor the completion of the coupling reaction to the proline residue.[3] If the test remains positive, a second coupling (recoupling) is recommended.[3]

SPPS_Workflow Start Start: Resin with C-terminal Boc-L-Proline Weinreb Amide Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash_1 2. Wash (DCM, IPA) Deprotection->Wash_1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash_1->Neutralization Wash_2 4. Wash (DCM) Neutralization->Wash_2 Coupling 5. Amino Acid Coupling (Boc-AA, HBTU, DIEA in DMF) Wash_2->Coupling Wash_3 6. Wash (DMF, DCM) Coupling->Wash_3 Check Peptide Complete? Wash_3->Check Check->Deprotection No Cleavage Final Cleavage & Modification Check->Cleavage Yes

Caption: Boc-SPPS cycle for peptide elongation.

Cleavage and C-Terminal Modification

Once the peptide sequence is fully assembled, the C-terminal Weinreb amide can be converted to the desired functionality.

Protocol 3.3.1: Reductive Cleavage to Peptide Aldehyde [19][20]

  • Thoroughly wash the final peptide-resin with anhydrous Tetrahydrofuran (THF) and swell for 1 hour in a sealed, argon-flushed flask.

  • Cool the flask to 0 °C in an ice bath.

  • Prepare a solution of Lithium Aluminum Hydride (LiAlH₄) in THF. Add 2 molar equivalents of LiAlH₄ (relative to resin loading), plus one additional equivalent for each amide bond in the peptide backbone.

  • Add the LiAlH₄ solution to the resin suspension and stir for 30-60 minutes at 0 °C.

  • Carefully quench the reaction by slow addition of 5% aqueous potassium bisulfate (KHSO₄).

  • Filter the mixture and wash the resin with DCM.

  • Combine the filtrates, wash with 5% KHSO₄, saturated NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and evaporate to obtain the crude peptide aldehyde.

Protocol 3.3.2: Reaction with Organometallic Reagent to Peptide Ketone [9][14]

  • Swell and prepare the peptide-resin in anhydrous THF under an inert atmosphere as described above.

  • Cool the suspension to -78 °C (dry ice/acetone bath).

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide) or organolithium reagent (e.g., n-Butyllithium) (3-5 equivalents) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature, filter, and wash the resin with DCM and THF.

  • Combine the organic filtrates and perform an aqueous workup as described in Protocol 3.3.1.

  • Dry and concentrate the organic phase to yield the crude peptide ketone.

Analytical Characterization and Data

The purity and identity of the final peptide product are critical. A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) provides a comprehensive analysis.[21][22]

  • RP-HPLC: This technique separates the target peptide from impurities generated during synthesis (e.g., truncated or deletion sequences).[21][23] Purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.[23]

  • Mass Spectrometry (MS): MS confirms the molecular identity of the synthesized peptide by measuring its mass-to-charge ratio.[21] This verifies that the correct sequence has been assembled and that the desired C-terminal modification has occurred.

Table 2: Expected Analytical Outcomes

Parameter Expected Result Method
Crude Purity 40-70% RP-HPLC (214 nm)[3]
Final Purity >95% (after purification) RP-HPLC (214 nm)
Molecular Weight Observed mass matches theoretical mass ± 0.5 Da ESI-MS or MALDI-TOF MS

| Overall Yield | 5-25% (sequence dependent) | Calculated from initial resin loading |

Typical HPLC Conditions:

Parameter Condition
Column C18, 3-5 µm particle size
Mobile Phase A 0.1% TFA in Water[24][25]
Mobile Phase B 0.1% TFA in Acetonitrile[24][25]
Gradient 5-95% B over 30-40 minutes
Detection UV at 214 nm

| Flow Rate | 1.0 mL/min (analytical) |

Conclusion

The integration of Boc-L-proline Weinreb amide into solid-phase peptide synthesis provides a reliable and versatile strategy for producing C-terminally modified peptides. This approach circumvents the challenges associated with proline chemistry while enabling controlled access to valuable peptide aldehydes and ketones. The stable chelated intermediate formed from the Weinreb amide is key to preventing over-addition reactions, ensuring high selectivity.[9][11] By following the detailed protocols for synthesis, SPPS cycling, cleavage, and analysis outlined in this guide, researchers can confidently expand their synthetic repertoire to create novel peptide structures for advanced applications in chemical biology and drug discovery.

References

  • Weinreb, S. M., & Nahm, S. (1981). N,O-dimethylhydroxylamine hydrochloride. Tetrahedron Letters, 22(33), 3815-3818. [Link]

  • Generic Peptide Company. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • PurityChems. (2025). Purity, HPLC Tests & Mass Spectrometry: A Guide for Researchers. [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • AAPPTec. Cleavage from Weinreb Resin; Peptide Aldehydes. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Mtoz Biolabs. Workflow of HPLC in Peptide Purity Analysis. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ChemSupply. (2024). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. [Link]

  • Nolan, S. P., et al. (2018). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 23(8), 1946. [Link]

  • ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Sisko, J., et al. (2000). Weinreb amides. Current Opinion in Drug Discovery & Development, 3(6), 776-787. [Link]

  • Organic Syntheses. L-Proline. [Link]

  • Cavelier, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-24. [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229. [Link]

  • El-Faham, A., et al. (2015). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry, 13(34), 9002-9008. [Link]

  • Mahdi, M. F. (2017). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Biology Interface, 7(6), 362-375. [Link]

  • AAPPTec. Peptide Synthesis Resins. [Link]

  • O'Donnell, M. J., et al. (2001). UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides. Journal of Combinatorial Chemistry, 4(1), 1-13. [Link]

  • Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Gyros Protein Technologies. (2019). Challenging SPPS: Difficult sequences and side reactions. [Link]

  • Google Patents. (2015). Method for preparing Boc-L-proline.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • Goel, O. P., et al. (1992). The Growing Synthetic Utility of Weinreb's Amide. Organic Preparations and Procedures International, 24(5), 511-542. [Link]

  • AAPPTec. Synthesis Notes. [Link]

  • Das, S., et al. (2018). A proline insertion-deletion in the spike glycoprotein fusion peptide of mouse hepatitis virus strongly alters neuropathology. PLoS Pathogens, 14(5), e1007072. [Link]

  • Albericio, F., et al. (2021). Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine. Molecules, 26(16), 4983. [Link]

  • Karle, I. L., & Balaram, P. (1990). Synthesis and crystal structures of Boc-L-Asn-L-Pro-OBzl.CH3OH and dehydration side product, Boc-beta-cyano-L-alanine-L-Pro-OBzl. International Journal of Peptide and Protein Research, 35(6), 524-530. [Link]

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Application Notes & Protocols: Boc-Pro-N(OMe)Me as a Versatile Acylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Boc-Pro-N(OMe)Me in Modern Synthesis

In the landscape of contemporary organic synthesis, the precise and controlled formation of carbon-carbon bonds is paramount. Acylating agents are fundamental tools in this endeavor, yet traditional reagents like acid chlorides or esters often suffer from over-addition, leading to a mixture of products and complicating purification. The advent of N-methoxy-N-methylamides, commonly known as Weinreb amides, marked a significant advancement in circumventing this issue.[1][2][3] Boc-Pro-N(OMe)Me, an N-Boc-protected proline derivative featuring the Weinreb amide functionality, has emerged as a particularly valuable building block. It combines the robust, acid-labile Boc protecting group, widely used in peptide synthesis, with the unique reactivity of the Weinreb amide.[4][][6] This application note provides a comprehensive guide to the utilization of Boc-Pro-N(OMe)Me, detailing its mechanistic underpinnings, providing field-proven protocols, and showcasing its versatility for researchers, scientists, and drug development professionals.

The core advantage of Boc-Pro-N(OMe)Me lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack.[2][3] This intermediate is stabilized by chelation to the metal cation of the nucleophilic reagent (e.g., Grignard or organolithium reagents), preventing the collapse of the intermediate and subsequent second addition of the nucleophile.[2][3] The reaction reliably halts at the ketone stage, affording high yields of the desired product upon acidic workup. This level of control is crucial for the synthesis of complex molecules, including pharmaceutical intermediates and natural products.[2][7]

Mechanism of Acylation: A Self-Validating System

The efficacy of Boc-Pro-N(OMe)Me as an acylating agent is rooted in the inherent stability of the N-methoxy-N-methylamide group towards nucleophilic attack. The following diagram illustrates the generally accepted mechanism for the reaction of a Weinreb amide with an organometallic reagent.

Caption: Mechanism of Boc-Pro-N(OMe)Me acylation.

The reaction commences with the nucleophilic addition of an organometallic reagent (R-M, where M is typically Li or MgX) to the carbonyl carbon of the Weinreb amide. This forms a tetrahedral intermediate where the metal cation is chelated by both the newly formed oxyanion and the methoxy oxygen.[2][3] This five-membered chelate is stable at low temperatures and does not readily collapse to eliminate the methoxy-methylamino group. Consequently, the addition of a second equivalent of the nucleophile is prevented. Upon aqueous acidic workup, the stable intermediate is hydrolyzed to afford the desired ketone in high yield.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, as with any chemical reaction, optimization of conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Acylation of Boc-Pro-N(OMe)Me with a Grignard Reagent

This protocol describes a standard procedure for the synthesis of a proline-derived ketone using a Grignard reagent.

Materials:

  • Boc-Pro-N(OMe)Me

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Boc-Pro-N(OMe)Me (1.0 equiv.) and dissolve it in anhydrous THF (approximately 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1 equiv.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with EtOAc (3 x volume of THF).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired proline-derived ketone.

Workflow for Grignard Acylation

Grignard Acylation Workflow cluster_workflow Experimental Workflow Start Dissolve Boc-Pro-N(OMe)Me in anhydrous THF Cool Cool to 0 °C Start->Cool Add_Grignard Slowly add Grignard Reagent Cool->Add_Grignard Stir Stir at 0 °C for 1-2h (Monitor by TLC) Add_Grignard->Stir Quench Quench with sat. aq. NH₄Cl Stir->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Caption: Step-by-step workflow for Grignard acylation.

Data Presentation: Comparative Analysis

The utility of Boc-Pro-N(OMe)Me is highlighted by its performance across a range of nucleophiles and reaction conditions. The following table summarizes typical yields for the acylation of Weinreb amides, which are comparable to what can be expected for Boc-Pro-N(OMe)Me.

Nucleophile (R-M)ProductTypical Yield (%)Reference
Phenylmagnesium bromideBoc-Pro-Ph85-95[8]
Methylmagnesium iodideBoc-Pro-Me80-90[7]
n-ButyllithiumBoc-Pro-nBu75-85[3]
Vinylmagnesium bromideBoc-Pro-Vinyl70-80[7]

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Inactive Grignard or organolithium reagent.

    • Solution: Titrate the organometallic reagent prior to use. Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.

    • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or allow the reaction to slowly warm to room temperature after the initial addition at low temperature.

  • Formation of Byproducts:

    • Cause: Over-addition due to elevated temperatures.

    • Solution: Maintain a low reaction temperature during the addition of the nucleophile.

    • Cause: Enolization of the starting material or product.

    • Solution: Use a non-nucleophilic base if deprotonation is a concern, though this is less common with Weinreb amides.

Conclusion

Boc-Pro-N(OMe)Me stands as a highly effective and versatile acylating agent for the synthesis of proline-derived ketones. Its ability to undergo clean, high-yielding reactions with a variety of organometallic reagents without the common issue of over-addition makes it an invaluable tool in organic synthesis. The protocols and insights provided herein are intended to empower researchers to confidently employ this reagent in their synthetic endeavors, from small-scale discovery to larger-scale process development.

References

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Lett.1981 , 22 (39), 3815–3818. [Link]

  • ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. [Link]

  • ResearchGate. A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of N-Methoxy-N-methylacetamide Derivatives in Research. [Link]

  • Methods in Molecular Biology. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Org. Commun.2021 , 14 (3), 223-248. [Link]

  • The Royal Society of Chemistry. Synthesis of L-Pro1. [Link]

  • ResearchGate. Synthesis of Modified Weinreb Amides: N-tert-Butoxy-N-methylamides as Effective Acylating Agents. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. [Link]

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Application Notes and Protocols: A Detailed Guide to the Coupling of Organometallic Reagents with Boc-L-proline Weinreb Amide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of ketones via the coupling of organometallic reagents with N-tert-butyloxycarbonyl-L-proline Weinreb amide. This powerful C-C bond-forming reaction is a cornerstone in modern organic synthesis, particularly in the construction of complex chiral molecules and pharmaceutical intermediates. We will delve into the mechanistic underpinnings of the Weinreb ketone synthesis, provide detailed, field-proven protocols for the preparation of the Weinreb amide and its subsequent coupling with Grignard and organolithium reagents, and offer insights into best practices and troubleshooting.

Introduction: The Strategic Advantage of the Weinreb Amide

The direct acylation of organometallic reagents with common carboxylic acid derivatives, such as acid chlorides or esters, is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis, first reported in 1981, elegantly circumvents this issue.[1][2] The use of an N-methoxy-N-methylamide, or Weinreb amide, allows for the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack by an organometallic reagent.[1][2][3] This intermediate resists collapse and further reaction until acidic workup, ensuring the clean formation of the desired ketone.[3][4][5]

The application of this methodology to chiral amino acid derivatives, such as Boc-L-proline, provides a reliable route to enantiomerically pure α-amino ketones, which are valuable building blocks in medicinal chemistry. The Boc protecting group is stable under the reaction conditions and can be readily removed post-synthesis.

The Underlying Mechanism: A Tale of Stability

The success of the Weinreb ketone synthesis hinges on the unique stability of the tetrahedral intermediate formed during the reaction.

  • Nucleophilic Attack: The organometallic reagent (R'-M, where M is typically Li or MgX) adds to the electrophilic carbonyl carbon of the Boc-L-proline Weinreb amide.

  • Chelation and Stabilization: The resulting tetrahedral intermediate is stabilized by the chelation of the metal cation (Li⁺ or Mg²⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[1][5] This five-membered ring structure is remarkably stable at low temperatures.

  • Controlled Collapse: This stable intermediate prevents the elimination of the N-methoxy-N-methylamine group and subsequent over-addition of the organometallic reagent.

  • Acidic Workup: Upon introduction of a mild acid during workup, the chelate is disrupted, and the intermediate collapses to furnish the final ketone product.[3][4]

Weinreb Ketone Synthesis Mechanism BocProlineWA Boc-L-proline Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate BocProlineWA->Intermediate Nucleophilic Addition Organometallic R'-M (e.g., R'-MgBr or R'-Li) Workup Aqueous Acidic Workup (e.g., NH4Cl) Intermediate->Workup Quenching Ketone Boc-L-prolinyl Ketone Workup->Ketone Collapse

Figure 1: Mechanism of the Weinreb Ketone Synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of Boc-L-proline Weinreb amide and its subsequent coupling with a Grignard reagent.

Synthesis of N-Boc-L-proline Weinreb Amide

There are several effective methods for the preparation of Weinreb amides from carboxylic acids.[1][6] Here, we detail a common and reliable procedure using a peptide coupling reagent.

Materials and Reagents:

  • N-Boc-L-proline

  • N,O-Dimethylhydroxylamine hydrochloride

  • N-Methylmorpholine (NMM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-Boc-L-proline (1.0 equiv) in anhydrous DCM or THF, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and N-methylmorpholine (2.2 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the coupling reagent (e.g., EDC, 1.2 equiv) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-L-proline Weinreb amide.

Coupling with a Grignard Reagent: Synthesis of a Boc-L-prolinyl Ketone

This protocol details the reaction of the prepared Weinreb amide with a representative Grignard reagent, phenylmagnesium bromide.

Materials and Reagents:

  • N-Boc-L-proline Weinreb amide

  • Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath or cryocooler

  • Syringes and needles for transfer of anhydrous solvents and reagents

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-Boc-L-proline Weinreb amide (1.0 equiv) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C (or -78 °C for more sensitive substrates) in an ice bath or with a cryocooler.

  • Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.2-1.5 equiv) dropwise via syringe to the stirred solution. Maintain the low temperature during the addition.

  • Stir the reaction mixture at the same temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Boc-L-prolinyl ketone.

Experimental_Workflow Start_WA Start: N-Boc-L-proline Coupling Couple with N,O-dimethylhydroxylamine (EDC or CDI, NMM) Start_WA->Coupling Workup_WA Aqueous Workup & Extraction Coupling->Workup_WA Purification_WA Column Chromatography Workup_WA->Purification_WA Product_WA Product: Boc-L-proline Weinreb Amide Purification_WA->Product_WA Start_Ketone Start: Boc-L-proline Weinreb Amide Product_WA->Start_Ketone Use in next step Grignard Add Grignard Reagent (e.g., PhMgBr in THF) Start_Ketone->Grignard Quench Quench with sat. aq. NH4Cl Grignard->Quench Workup_Ketone Aqueous Workup & Extraction Quench->Workup_Ketone Purification_Ketone Column Chromatography Workup_Ketone->Purification_Ketone Product_Ketone Final Product: Boc-L-prolinyl Ketone Purification_Ketone->Product_Ketone

Figure 2: Experimental Workflow for Ketone Synthesis.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the coupling of various organometallic reagents with Boc-L-proline Weinreb amide.

Organometallic ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Phenylmagnesium bromideTHF0285-95
Ethylmagnesium bromideTHF0280-90
Methylmagnesium bromideTHF0282-92
n-ButyllithiumTHF-78175-85
VinyllithiumTHF-78170-80

Best Practices and Troubleshooting

  • Anhydrous Conditions: The success of this reaction is highly dependent on strictly anhydrous conditions. All glassware should be flame-dried or oven-dried, and anhydrous solvents should be used. Organometallic reagents are extremely sensitive to moisture.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the organometallic reagent and other side reactions.

  • Temperature Control: Maintaining the recommended low temperature is crucial, especially during the addition of the organometallic reagent, to ensure the stability of the tetrahedral intermediate and prevent side reactions.

  • Slow Addition: The organometallic reagent should be added slowly and dropwise to control the reaction exotherm and minimize localized high concentrations of the nucleophile.

  • Troubleshooting Low Yields:

    • Inactive Organometallic Reagent: Titrate the organometallic reagent prior to use to determine its exact molarity.

    • Moisture Contamination: Ensure all aspects of the experimental setup are rigorously dry.

    • Incomplete Reaction: Extend the reaction time or allow the mixture to slowly warm to a slightly higher temperature (e.g., from -78 °C to -40 °C) before quenching.

    • Difficult Purification: If the product is difficult to separate from starting material, ensure the reaction has gone to completion using TLC. Adjust the solvent system for column chromatography for better separation.

Conclusion

The coupling of organometallic reagents with Boc-L-proline Weinreb amide is a robust and highly reliable method for the synthesis of enantioenriched α-amino ketones. By understanding the underlying mechanism and adhering to the detailed protocols and best practices outlined in this guide, researchers can confidently employ this powerful transformation in their synthetic endeavors, paving the way for the efficient construction of complex and biologically active molecules.

References

  • Organic Syntheses. L-Proline. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • chemeurope.com. Weinreb ketone synthesis. [Link]

  • Semantic Scholar. Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N′-carbonyldiimidazole. [Link]

  • The Organic Chemistry Portal. Grignard Reaction - Common Conditions. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • YouTube. Reaction of amides with Grignard reagents. [Link]

  • YouTube. Weinreb ketone synthesis. [Link]

Sources

Application Notes & Protocols: The Strategic Application of Boc-L-proline Weinreb Amide in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Proline and its derivatives are fundamental structural motifs in a vast array of biologically active natural products. Their unique conformational constraints imparted by the pyrrolidine ring are crucial for molecular recognition and biological function. In the intricate art of total synthesis, the stereocontrolled introduction of these motifs is a paramount challenge. This guide details the strategic application of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, commonly known as Boc-L-proline Weinreb amide, as a superior chiral building block. We will explore the causality behind its synthetic advantages, provide validated protocols for its preparation and key transformations, and illustrate its power through a case study in the synthesis of complex alkaloids.

The Weinreb Amide: A Pillar of Modern Synthesis

The N-methoxy-N-methylamide, or Weinreb amide, was introduced in 1981 and has since become an indispensable tool for organic chemists.[1] Its primary advantage over other carboxylic acid derivatives lies in its reaction with organometallic reagents.[2][3] When a Grignard or organolithium reagent adds to a typical ester or acid chloride, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol—a problematic over-addition.[1]

The Weinreb amide elegantly circumvents this issue. Nucleophilic addition forms a stable, five-membered tetrahedral intermediate, stabilized by chelation of the metal cation by both the newly formed alkoxide and the N-methoxy oxygen.[1][2] This chelated intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup.[3] This mechanism effectively protects the carbonyl from over-addition, allowing for the clean and high-yield synthesis of ketones.[1][4][5] Furthermore, Weinreb amides can be selectively reduced to aldehydes, a transformation that is often difficult to control with other functional groups.[1][3]

When these properties are incorporated into a chiral scaffold like Boc-L-proline, the resulting Weinreb amide becomes a powerful tool for building complex, stereodefined molecules.

Synthesis of the Building Block: Boc-L-proline Weinreb Amide

The preparation of Boc-L-proline Weinreb amide is a reliable two-step process starting from commercially available L-proline. The causality for this sequence is clear: first, the secondary amine of proline must be protected to prevent unwanted side reactions, and second, the carboxylic acid must be activated to facilitate amide bond formation.

Workflow for Preparation

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Weinreb Amide Formation L-Proline L-Proline Boc-L-Proline Boc-L-Proline L-Proline->Boc-L-Proline (Boc)2O, Base (e.g., NaOH, Et3N) Solvent (e.g., H2O, CH2Cl2) Boc-L-Proline Weinreb Amide Boc-L-Proline Weinreb Amide Boc-L-Proline->Boc-L-Proline Weinreb Amide Me(MeO)NH·HCl, Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA), CH2Cl2

Caption: Synthesis of Boc-L-proline Weinreb amide from L-proline.

Detailed Protocol 1: Synthesis of (S)-tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

This protocol involves the Boc-protection of L-proline followed by a peptide coupling reaction to form the Weinreb amide.

Part A: Synthesis of N-Boc-L-proline [6][7][8]

  • Reaction Setup: To a flask containing L-proline (1.0 equiv) dissolved in a 1:1 mixture of water and dioxane, add sodium hydroxide (2.5 equiv) and stir until all solids dissolve. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in dioxane dropwise over 30 minutes. The choice of a biphasic system and base facilitates the reaction of the water-insoluble (Boc)₂O with the water-soluble proline salt at the interface.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Concentrate the mixture in vacuo to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted (Boc)₂O.

  • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution. The product, N-Boc-L-proline, will precipitate or form an oil. Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid or colorless oil, which is typically used without further purification.

Part B: Synthesis of Boc-L-proline Weinreb Amide [3]

  • Reaction Setup: Dissolve N-Boc-L-proline (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the solution to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise. The base is crucial for neutralizing the hydrochloride salt of the hydroxylamine and activating the coupling agent.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Monitor reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. This washing sequence removes unreacted starting materials, coupling byproducts, and residual base.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

StepKey ReagentsTypical YieldPurpose of Reagents
Boc Protection L-proline, (Boc)₂O, NaOH>95%Protects the secondary amine from reacting in the subsequent step.
Amide Formation N-Boc-L-proline, Me(MeO)NH·HCl, EDC, DIPEA85-95%Activates the carboxylic acid and couples it with the hydroxylamine.

Core Transformations and Mechanistic Insight

The synthetic utility of Boc-L-proline Weinreb amide stems from two primary, highly controlled transformations at the amide carbonyl.

G cluster_0 Ketone Synthesis cluster_1 Aldehyde Synthesis WA Boc-L-proline Weinreb Amide Chelated Intermediate A Chelated Intermediate A WA->Chelated Intermediate A 1. R-MgX or R-Li THF, -78 °C Chelated Intermediate B Chelated Intermediate B WA->Chelated Intermediate B 1. DIBAL-H or LiAl(OtBu)3H THF, -78 °C Proline-derived Ketone Proline-derived Ketone Chelated Intermediate A->Proline-derived Ketone 2. H3O+ workup Boc-L-Prolinal Boc-L-Prolinal Chelated Intermediate B->Boc-L-Prolinal 2. H3O+ workup G Acyclic Precursor Acyclic Weinreb Amide Precursor Ylide Ammonium Ylide Intermediate Acyclic Precursor->Ylide Base (e.g., NaH) Rearranged Product [1,2]-Stevens Rearrangement Product Ylide->Rearranged Product Spontaneous Spirocycle Azaspirocyclic Skeleton (Cephalotaxine Core) Rearranged Product->Spirocycle Intramolecular Cyclization (Weinreb carbonyl as electrophile)

Sources

Step-by-Step Guide to Forming Peptide Aldehydes Using Weinreb Amide Resin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Peptide Aldehydes and the Weinreb Amide Resin Approach

Peptide aldehydes are a pivotal class of molecules in drug discovery and chemical biology, primarily recognized for their potent and often reversible inhibitory activity against various protease enzymes. Their electrophilic aldehyde functionality can form a stable hemiacetal adduct with the catalytic serine or cysteine residues in the active site of these enzymes, making them highly effective transition-state analog inhibitors. The synthesis of these sensitive molecules, however, presents a significant challenge due to the aldehyde's susceptibility to over-reduction, oxidation, and racemization.

Solid-phase peptide synthesis (SPPS) offers a streamlined approach to peptide construction, simplifying purification by immobilizing the growing peptide chain on an insoluble support.[1] The Weinreb amide resin emerges as a particularly elegant solution for the solid-phase synthesis of peptide aldehydes.[1] The core of this strategy lies in the unique stability of the N-methoxy-N-methylamide (Weinreb amide) linkage. During nucleophilic attack by a reducing agent, such as lithium aluminum hydride (LiAlH₄), a stable five-membered cyclic chelate intermediate is formed.[2] This intermediate is resistant to further reduction and collapses to the desired aldehyde only upon aqueous workup, thus preventing the common side reaction of over-reduction to the corresponding alcohol.[2] This method offers a robust and high-fidelity route to C-terminal peptide aldehydes, minimizing laborious purification steps often associated with solution-phase synthesis.[3]

This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the synthesis of peptide aldehydes using Weinreb amide resin, employing standard Fmoc-based solid-phase peptide chemistry.

Overall Workflow

The synthesis of peptide aldehydes on Weinreb amide resin can be conceptually broken down into four major stages: Resin Preparation and First Amino Acid Loading, Peptide Chain Elongation, Reductive Cleavage to Yield the Peptide Aldehyde, and finally, Purification and Characterization.

Peptide Aldehyde Synthesis Workflow cluster_0 I. Resin Preparation & Loading cluster_1 II. Peptide Chain Elongation (SPPS Cycles) cluster_2 III. Reductive Cleavage cluster_3 IV. Purification & Characterization A Swell Weinreb Amide Resin B Fmoc Deprotection A->B C Couple First Fmoc-Amino Acid B->C D Fmoc Deprotection C->D E Amino Acid Coupling D->E F Repeat n-1 times E->F G Final Fmoc Deprotection F->G H Reduction with LiAlH4 G->H I Aqueous Workup H->I J Crude Product Isolation I->J K RP-HPLC Purification J->K L Characterization (MS, NMR) K->L

Figure 1: Overall workflow for the synthesis of peptide aldehydes using Weinreb amide resin.

I. Resin Preparation and First Amino Acid Loading

This initial phase prepares the solid support for peptide chain elongation. The process begins with the swelling of the resin to ensure optimal accessibility of the reactive sites, followed by the removal of the temporary Fmoc protecting group and the coupling of the first C-terminal amino acid.

Protocol:

  • Resin Swelling:

    • Place the desired amount of Weinreb amide resin (typically with a substitution level of 0.4–0.8 mmol/g) into a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour at room temperature.[4]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 20-30 minutes at room temperature to remove the Fmoc group.[3]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution), a coupling agent such as HATU (2.9 equivalents), and a base like DIPEA (3.5 equivalents) in DMF.[5]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • To ensure complete coupling, the reaction progress can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), which detects free primary amines.[6] A negative Kaiser test (beads remain colorless) indicates the reaction is complete.

    • After completion, drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

II. Peptide Chain Elongation

This stage involves the iterative addition of amino acids to the growing peptide chain according to the desired sequence. Each cycle consists of two main steps: Fmoc deprotection of the N-terminal amino acid and coupling of the next Fmoc-protected amino acid.

Protocol:

  • Fmoc Deprotection:

    • Add a 20% piperidine in DMF solution to the resin-bound peptide.

    • Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete deprotection.[5]

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Activate the next Fmoc-amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA, NMM) in DMF.[4]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test.[6] If the test is positive, a recoupling step may be necessary.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

SPPS Step Reagents and Conditions Purpose Monitoring
Swelling Resin in DMF, 1 hr, RTPrepares resin for synthesisVisual inspection
Fmoc Deprotection 20% Piperidine in DMF, 20-30 min, RTExposes the N-terminal amineN/A
Amino Acid Coupling Fmoc-AA (3-5 eq), HATU (2.9 eq), DIPEA (3.5 eq) in DMF, 1-2 hr, RTForms the peptide bondKaiser Test
Washing DMF, DCMRemoves excess reagents and byproductsN/A

Table 1: Summary of a typical Fmoc-SPPS cycle on Weinreb amide resin.

III. Reductive Cleavage to Yield the Peptide Aldehyde

This is the critical step where the Weinreb amide is reduced to an aldehyde, and the peptide is simultaneously cleaved from the solid support. Careful control of the reducing agent stoichiometry and temperature is crucial for a successful outcome.

Reductive Cleavage Mechanism Resin Resin-Peptide-Weinreb Amide Intermediate Stable Chelate Intermediate Resin->Intermediate 1. Reduction LiAlH4 LiAlH₄ in THF, 0°C Product Peptide Aldehyde Intermediate->Product 2. Hydrolysis Workup Aqueous Workup (e.g., 5% KHSO₄)

Figure 2: Simplified mechanism of reductive cleavage from Weinreb amide resin.

Protocol:

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection cycle as described in the peptide elongation section to expose the N-terminal amine of the full-length peptide.

  • Resin Preparation for Reduction:

    • Wash the deprotected peptide-resin thoroughly with THF (3-5 times) to replace the DMF.

    • Suspend the resin in anhydrous THF and cool the reaction vessel in an ice bath (0°C).[3]

  • Reduction with LiAlH₄:

    • Carefully add a solution of lithium aluminum hydride (LiAlH₄) in THF to the resin suspension. A general guideline is to use two molar equivalents of LiAlH₄ for the Weinreb amide, plus one additional equivalent for each amide bond in the peptide backbone and any other reducible protecting groups.[3]

    • Stir the mixture at 0°C for 30 minutes.[3]

  • Quenching and Workup:

    • Carefully quench the reaction by the slow addition of a 5% aqueous potassium bisulfate (KHSO₄) solution.[3]

    • Filter the mixture to separate the resin beads.

    • Wash the resin with DCM (2-3 times).

    • Combine the filtrates and dilute with additional DCM.

    • Wash the combined organic layer sequentially with 5% aqueous KHSO₄, saturated aqueous sodium bicarbonate (NaHCO₃), and saturated aqueous sodium chloride (brine).[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude peptide aldehyde.

Parameter Condition/Reagent Rationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Potent hydride donor for amide reduction.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent compatible with LiAlH₄.
Temperature 0°C (Ice Bath)Controls the reaction rate and minimizes side reactions.
Stoichiometry 2 eq. (for Weinreb) + 1 eq. per amideEnsures complete reduction without excessive reagent.
Reaction Time 30 minutesSufficient for the formation of the stable intermediate.
Quenching Agent 5% Aqueous KHSO₄Safely neutralizes excess LiAlH₄ and facilitates the hydrolysis of the intermediate.[3]

Table 2: Critical parameters for the reductive cleavage step.

IV. Purification and Characterization

The crude product obtained after cleavage contains the target peptide aldehyde along with impurities such as deletion sequences and byproducts from the cleavage process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying the crude peptide.[7]

Protocol:

  • Crude Product Preparation:

    • Dissolve the crude peptide aldehyde in a minimal amount of a suitable solvent, often a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[8]

  • RP-HPLC Purification:

    • Purify the dissolved crude product using a preparative RP-HPLC system with a C18 column.

    • A typical mobile phase consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

    • Elute the peptide using a linear gradient of increasing Solvent B concentration. The exact gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution profile at 210-220 nm and collect fractions corresponding to the main product peak.[7]

  • Analysis and Lyophilization:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Pool the fractions containing the pure peptide aldehyde.

    • Confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

    • Remove the solvent from the pooled fractions by lyophilization (freeze-drying) to obtain the final product as a fluffy white powder.

Conclusion

The use of Weinreb amide resin provides a reliable and efficient solid-phase method for the synthesis of C-terminal peptide aldehydes. The key to this methodology is the formation of a stable chelated intermediate during reduction, which prevents over-reduction and leads to high yields of the desired aldehyde product. By following the detailed protocols outlined in this guide, researchers can confidently synthesize these valuable molecules for applications in drug discovery and as chemical probes for studying protease function. The combination of standard Fmoc-SPPS for peptide elongation with the specific reductive cleavage from the Weinreb amide resin represents a powerful strategy in modern peptide chemistry.

References

  • AAPPTec. (n.d.). Cleavage from Weinreb Resin; Peptide Aldehydes. Retrieved from [Link]

  • Salvino, J. M., Mervic, M., Mason, H. J., Kiesow, T., Teager, D., Airey, J., & Labaudiniere, R. (1999). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. The Journal of Organic Chemistry, 64(6), 1823–1830.
  • O'Donnell, M. J., Drew, M. D., Pottorf, R. S., & Scott, W. L. (2000). UPS on Weinreb Resin: A Facile Solid-Phase Route to Aldehyde and Ketone Derivatives of “Unnatural” Amino Acids and Peptides.
  • Tan, Y. X., & Ganesan, A. (2018). Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin. Molecules, 23(7), 1739.
  • O'Donnell, M. J., Drew, M. D., Pottorf, R. S., & Scott, W. L. (2000). UPS on Weinreb resin: a facile solid-phase route to aldehyde and ketone derivatives of "unnatural" amino acids and peptides.
  • Sureshbabu, V. V., & Chennakesava, R. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 125(4), 735–741.
  • Wellings, D. A., & Atherton, E. (1997). Standard Fmoc protocols. Methods in enzymology, 289, 44–67.
  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1074 - Weinreb Resin. Retrieved from [Link]

  • Yajima, T., et al. (2004). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters, 14(14), 3673-3676.
  • Organic Chemistry. (n.d.). Amide to Amine - Common Conditions. Retrieved from [Link]

  • Nowick, J. S. (2010). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Retrieved from [Link]

  • Bailey, C. L., et al. (2013). Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents. European Journal of Organic Chemistry, 2013(24), 5343-5349.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (2013).
  • Hilgenfeld, R., et al. (2007). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. ChemBioChem, 8(9), 1048-1058.
  • MySkinRecipes. (n.d.). N-Fmoc-N-Methyl-beta-alanine. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8849-8854.
  • Chemistry Stack Exchange. (2019, May 14). Purification of Solid Phase Synthesized Peptide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Role of Fmoc-N-methyl-L-alanine. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Boc-L-proline Weinreb Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Boc-L-proline Weinreb amide. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in overcoming common challenges and improving the yield and purity of your synthesis. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to ensure your success.

Troubleshooting Guide: Addressing Low Yield and Other Common Issues

This section addresses specific problems that you may encounter during the synthesis of Boc-L-proline Weinreb amide. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: Why is my yield of Boc-L-proline Weinreb amide consistently low?

Low yields in this synthesis can stem from several factors, ranging from incomplete activation of the carboxylic acid to suboptimal reaction conditions. Let's break down the most common culprits and how to address them.

Potential Cause 1: Inefficient Carboxylic Acid Activation

The first critical step in amide bond formation is the activation of the carboxylic acid of Boc-L-proline.[1] If this activation is incomplete, the subsequent reaction with N,O-dimethylhydroxylamine will be sluggish and result in a low yield. The direct conversion of a carboxylic acid to an amide is challenging because the basic amine can deprotonate the carboxylic acid, forming a highly unreactive carboxylate.[2]

Solutions:

  • Choice of Coupling Reagent: For sterically hindered amino acids like Boc-L-proline, standard coupling reagents may not be sufficient.[3] Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than carbodiimides like DCC (dicyclohexylcarbodiimide) because they form highly reactive active esters, leading to faster and more efficient reactions.[3][4]

  • Pre-activation: Allowing the Boc-L-proline to pre-activate with the coupling reagent for 1-5 minutes before adding the N,O-dimethylhydroxylamine can significantly improve the reaction rate and yield.[3]

  • Acid Chloride Formation: An alternative to peptide coupling reagents is the conversion of Boc-L-proline to its acid chloride using reagents like oxalyl chloride or thionyl chloride.[5][6] This highly reactive intermediate readily reacts with N,O-dimethylhydroxylamine. However, this method requires careful handling due to the moisture sensitivity of acid chlorides.

Potential Cause 2: Suboptimal Reaction Conditions

Temperature, solvent, and reaction time play a crucial role in the success of the synthesis.

Solutions:

  • Temperature: The reaction is typically carried out at 0 °C to room temperature.[5][7] Running the reaction at too low a temperature may slow down the reaction rate, while excessively high temperatures can lead to side reactions and decomposition of the product. It is recommended to start the reaction at 0 °C and then allow it to warm to room temperature overnight.[7]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used.[3][5] It is critical to ensure the solvent is dry, as water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and a lower yield.

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (TEA), is often required to neutralize the hydrochloride salt of N,O-dimethylhydroxylamine and any acidic byproducts formed during the reaction.[8] The absence or insufficient amount of base can stall the reaction.

Potential Cause 3: Steric Hindrance

The bulky tert-butyloxycarbonyl (Boc) protecting group combined with the rigid cyclic structure of proline creates significant steric hindrance.[3] This can physically obstruct the approach of the activated carboxylic acid to the N,O-dimethylhydroxylamine.

Solutions:

  • Use of More Potent Coupling Reagents: As mentioned earlier, stronger coupling reagents like HATU can overcome the steric hindrance more effectively.[3]

  • Longer Reaction Times: Due to the steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Question 2: What are the common impurities I might see in my crude product and how do I remove them?

The presence of impurities can complicate the purification process and affect the yield of the desired product.

Common Impurities and Their Removal:

ImpurityCauseRemoval Method
Unreacted Boc-L-proline Incomplete reaction.Aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material.
Dicyclohexylurea (DCU) Byproduct of DCC coupling.DCU is sparingly soluble in many organic solvents. It can be removed by filtration of the reaction mixture.
HOBt/HOAt-related byproducts From uronium/aminium-based coupling reagents.These are generally water-soluble and can be removed during the aqueous workup.
Side products from Boc-deprotection If acidic conditions are too harsh during workup.Purification by flash column chromatography.

General Purification Protocol:

A typical workup involves quenching the reaction, followed by an aqueous wash to remove water-soluble impurities. The organic layer is then dried and concentrated. The crude product is often purified by flash column chromatography on silica gel.[7]

Question 3: I am observing epimerization in my product. What can I do to minimize it?

Epimerization, the loss of stereochemical integrity at the alpha-carbon of proline, is a potential side reaction, especially with certain activation methods.

Solutions:

  • Choice of Additives: When using carbodiimide coupling reagents, the addition of 1-hydroxybenzotriazole (HOBt) can sometimes increase the risk of racemization with proline esters.[3] Using additives like 1-hydroxy-7-azabenzotriazole (HOAt) can help to suppress this side reaction.

  • Uronium/Aminium Reagents: Reagents like HATU and HCTU are generally associated with a lower risk of epimerization compared to some other coupling reagents.[3]

  • Temperature Control: Maintaining a low temperature during the activation and coupling steps can help to minimize epimerization.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of Boc-L-proline Weinreb amide.

What is the role of N,O-dimethylhydroxylamine hydrochloride?

N,O-dimethylhydroxylamine hydrochloride is the source of the N,O-dimethylhydroxylamino group that forms the Weinreb amide.[9] The hydrochloride salt is typically used as it is more stable and easier to handle than the free amine.[9] A base is required to neutralize the HCl in situ to generate the free amine for the reaction.

What is the mechanism of Weinreb amide formation?

The synthesis of a Weinreb amide from a carboxylic acid involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid of Boc-L-proline is activated by a coupling reagent to form a highly reactive intermediate, such as an active ester or an acid chloride.[10]

  • Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of N,O-dimethylhydroxylamine attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the leaving group from the activating agent and forming the stable Weinreb amide.

The stability of the resulting Weinreb amide is a key advantage. The tetrahedral intermediate formed upon subsequent reaction with an organometallic reagent is stabilized by chelation, which prevents the common problem of over-addition that occurs with other acyl compounds.[9][11]

Can I use other protecting groups for proline?

Yes, other N-protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl) can also be used for the synthesis of the corresponding proline Weinreb amides.[8][12] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

What is the optimal stoichiometry of reagents?

Typically, a slight excess of the coupling reagent (1.1-1.5 equivalents) and N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 equivalents) relative to Boc-L-proline is used to ensure the reaction goes to completion. The amount of base used should be sufficient to neutralize the hydrochloride salt and any acidic byproducts.

Experimental Protocols

General Protocol for Boc-L-proline Weinreb Amide Synthesis using HATU

This protocol provides a general procedure for the synthesis of Boc-L-proline Weinreb amide using HATU as the coupling reagent.

Materials:

  • Boc-L-proline

  • N,O-dimethylhydroxylamine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve Boc-L-proline (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq) and DIEA (2.5 eq) to the solution and stir for 1-5 minutes for pre-activation.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in a minimal amount of DMF and add DIEA (1.2 eq).

  • Add the N,O-dimethylhydroxylamine solution to the activated Boc-L-proline solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-L-proline Weinreb amide.

Visualizations

Reaction Workflow

Weinreb_Amide_Synthesis cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Boc_Pro Boc-L-proline Activated_Ester Activated Intermediate Boc_Pro->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) + Base Weinreb_Amide Boc-L-proline Weinreb Amide Activated_Ester->Weinreb_Amide Nucleophilic Attack Amine N,O-dimethylhydroxylamine (from HCl salt + Base) Amine->Activated_Ester Crude_Product Crude Product Weinreb_Amide->Crude_Product Quench & Extraction Purified_Product Purified Product Crude_Product->Purified_Product Chromatography Troubleshooting_Logic Start Low Yield? Activation Check Carboxylic Acid Activation Start->Activation Yes Conditions Evaluate Reaction Conditions Start->Conditions Yes Purification Review Purification Method Start->Purification Yes Sol_Activation Use stronger coupling reagent (HATU) Pre-activate Consider acid chloride route Activation->Sol_Activation Sol_Conditions Ensure anhydrous solvent Check base stoichiometry Optimize temperature & time Conditions->Sol_Conditions Sol_Purification Optimize aqueous workup Refine chromatography conditions Purification->Sol_Purification

Caption: Troubleshooting flowchart for low yield issues.

References

  • Mechanisms for the activation of carboxylic acid in amide bond... - ResearchGate. (n.d.). Retrieved from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. (2013, December 2). National Institutes of Health (NIH). Retrieved from [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • How do you prepare a Weinreb amide? (n.d.). TutorChase. Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020, April 22). Oriental Journal of Chemistry. Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub. Retrieved from [Link]

  • L-Proline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved from [Link]

  • A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Converting Amides to Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 10 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Weinreb amides. (n.d.). Retrieved from [Link]

  • CN104326960A - Method for preparing Boc-L-proline - Google Patents. (n.d.).
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022, August 16). YouTube. Retrieved from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (n.d.). ACS Publications. Retrieved from [Link]

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Effect of temperature on the amidation of l-proline. Transformation of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Introduction to Weinreb amides. (2012, September 7). YouTube. Retrieved from [Link]

  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. (2020, April 27). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Why did my amide syntesis does not work? - ResearchGate. (2021, April 14). Retrieved from [Link]

  • Synthesis of the C3–C18 Fragment of Amphidinolides G and H. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019, December 12). ResearchGate. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. (2019, December 12). ResearchGate. Retrieved from [Link]

  • The Growing Synthetic Utility of Weinreb′s Amide. (n.d.). ResearchGate. Retrieved from [Link]

  • Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. (n.d.). ResearchGate. Retrieved from [Link]

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Technical Bulletins & General Procedures. (n.d.). Aapptec Peptides. Retrieved from [Link]

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Common side reactions with N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide

Welcome to the technical support guide for this compound (Boc-Pro-Weinreb amide). This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and experimental challenges encountered when using this versatile synthetic intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs) - Stability & Handling

This section addresses common queries regarding the stability, storage, and fundamental properties of Boc-Pro-Weinreb amide.

Question 1: What are the optimal storage conditions for Boc-Pro-Weinreb amide?

Answer: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C). The primary degradation pathways involve hydrolysis of the Weinreb amide and acid-catalyzed cleavage of the Boc protecting group.[1] Proper storage minimizes exposure to atmospheric moisture and acidic impurities, which can compromise sample integrity over time.

Question 2: My Boc-Pro-Weinreb amide, which should be a solid or oil, has turned into a sticky gum. What happened?

Answer: This often indicates the absorption of moisture or exposure to trace acidic/basic contaminants. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid, and its cleavage can lead to the formation of the free amine, which may be hygroscopic or have a different physical appearance.[2][3] Similarly, hydrolysis of the Weinreb amide can alter the material's consistency. We recommend verifying the purity by ¹H NMR or LC-MS before use. If degradation is confirmed, repurification via column chromatography may be necessary.

Question 3: Is this compound prone to racemization?

Answer: L-proline is generally more resistant to racemization than other amino acids because its cyclic structure restricts the formation of the oxazolone intermediate responsible for epimerization.[4] However, racemization is not impossible, especially under harsh basic conditions or during prolonged, high-temperature activation steps prior to its synthesis.[5][6] For most downstream applications, such as Grignard reactions performed at low temperatures, racemization of the proline backbone is not a primary concern.

Part 2: Troubleshooting Guide - Synthesis & Purification

This section focuses on issues that may arise during the preparation of the title compound.

Question 4: During the synthesis of Boc-Pro-Weinreb amide from Boc-L-proline, my yield is consistently low. What are the likely causes?

Answer: Low yields often stem from incomplete activation of the carboxylic acid or side reactions with the coupling agents. A common method involves activating Boc-L-proline with a reagent like N,N'-Carbonyldiimidazole (CDI) or by forming a mixed anhydride with ethyl chloroformate, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[7][8]

Common Pitfalls & Solutions:

  • Inadequate Activation: Ensure your coupling reagents are fresh and anhydrous. Moisture will quench the activated species. Using an activating agent like COMU or HATU can be more efficient but also more expensive.[8][9]

  • Base-Related Issues: The base used to neutralize N,O-dimethylhydroxylamine hydrochloride (typically N-methylmorpholine or triethylamine) must be added carefully at 0 °C to prevent side reactions.[8] An insufficient amount of base will leave the hydrochloride salt unreactive, while a large excess can promote side reactions.

  • Workup Losses: Boc-Pro-Weinreb amide has moderate polarity. During aqueous workup, ensure the pH is controlled to prevent cleavage of the Boc group (avoid strong acids). Product may be lost to the aqueous phase if an insufficient volume of organic solvent is used for extraction.

Below is a workflow to diagnose potential issues in the synthesis protocol.

G cluster_synthesis Troubleshooting Synthesis start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous? Expired?) start->check_reagents check_activation Review Acid Activation Step (Temp? Time? Stoichiometry?) start->check_activation check_base Examine Base Addition (Equivalents? Temperature?) start->check_base check_workup Analyze Workup & Extraction (pH Control? Emulsions?) start->check_workup

Caption: A diagnostic workflow for troubleshooting low yields.

Part 3: Troubleshooting Guide - Downstream Reactions

This is the core section addressing the most frequent challenges when using Boc-Pro-Weinreb amide in subsequent reactions, particularly for ketone synthesis.

Question 5: My Grignard reaction with Boc-Pro-Weinreb amide is giving a complex mixture of products, including a tertiary alcohol. How do I prevent this over-addition?

Answer: The primary advantage of a Weinreb amide is its ability to prevent over-addition by forming a stable, chelated tetrahedral intermediate.[10][11] Failure to stop the reaction at the ketone stage is a classic sign that this intermediate is breaking down prematurely.

Causality & Mitigation Strategy:

Potential Cause Mechanism Recommended Solution
Elevated Temperature The chelated tetrahedral intermediate is only stable at low temperatures. At higher temperatures, it collapses to the ketone in situ, which is then immediately attacked by a second equivalent of the Grignard reagent.[10]Maintain the reaction temperature at or below 0 °C, and preferably between -20 °C and -78 °C.
Prolonged Reaction Time Even at low temperatures, the intermediate can slowly break down.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed (typically 1-2 hours).
Excess Grignard Reagent Using a large excess of the organometallic reagent increases the statistical probability of a second addition event occurring upon intermediate collapse.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Titrate the Grignard solution before use to know its exact concentration.
Incorrect Quenching Quenching with a strong, concentrated acid can cause vigorous, exothermic decomposition of the intermediate, promoting side reactions.Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

The following diagram illustrates the desired pathway versus the over-addition side reaction.

G cluster_main Desired Pathway cluster_side Side Reaction A Boc-Pro-Weinreb Amide B Stable Chelated Tetrahedral Intermediate A->B + R-MgX (Low Temp) C Desired Proline Ketone (Post-Workup) B->C Aqueous Workup (e.g., NH4Cl) D In-situ Ketone B->D Intermediate Collapse (High Temp / Long Time) E Tertiary Alcohol D->E + R-MgX

Caption: Reaction pathways for Grignard addition to a Weinreb amide.

Question 6: I am observing premature loss of the Boc protecting group during my reaction. What conditions should I avoid?

Answer: The Boc group is labile to acid.[12][13] Unintentional deprotection is a common side reaction if acidic conditions are not carefully controlled.

Sources of Acidity and Solutions:

  • Grignard Reagent Quality: Grignard reagents can be contaminated with MgBr₂ or MgCl₂, which are Lewis acids. Using freshly prepared or high-quality commercial Grignard reagents can minimize this. The use of additives like LiCl can sometimes improve reactivity but also Lewis acidity.[14]

  • Starting Materials: Ensure the Boc-Pro-Weinreb amide starting material is free from acidic impurities from its synthesis (e.g., residual HCl from the N,O-dimethylhydroxylamine salt).

  • Workup: As mentioned, quenching with strong acids like HCl or H₂SO₄ will rapidly cleave the Boc group.[3] Always use a mild quench like saturated NH₄Cl or a phosphate buffer. If the final product requires acidic purification (e.g., silica gel chromatography), the silica should first be neutralized by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.

Question 7: The reaction is sluggish or does not go to completion, even after several hours. What can I do?

Answer: Incomplete conversion is often due to poor reagent quality or insufficient reactivity.

Troubleshooting Steps:

  • Check Grignard Activity: The most common culprit is a low-activity Grignard reagent, often due to moisture contamination during its preparation or storage.[15] Always use anhydrous solvents (THF or diethyl ether) and flame-dried glassware.[15] Consider adding a crystal of iodine or 1,2-dibromoethane to activate the magnesium turnings if preparing the reagent yourself.[15]

  • Solvent Choice: THF is generally preferred as it is a better solvent for stabilizing the Grignard reagent.[15]

  • Increase Temperature Carefully: If the reaction is clean but slow at very low temperatures (-78 °C), you can try allowing it to warm slowly to -20 °C or 0 °C while monitoring carefully for the appearance of over-addition byproducts.

Part 4: Protocols & Methodologies

Protocol 1: Standard Grignard Reaction with Boc-Pro-Weinreb Amide

This protocol provides a reliable starting point for the synthesis of N-Boc-L-prolinyl ketones.

  • Preparation: Under an inert atmosphere (Argon or N₂), dissolve Boc-Pro-Weinreb amide (1.0 eq) in anhydrous THF (0.2 M concentration) in a flame-dried, three-neck flask equipped with a thermometer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add the Grignard reagent (1.2 eq, solution in THF or Et₂O) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL per mmol of starting material) at -78 °C.

  • Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][4]

  • Kimura, T., Takai, M., Masui, Y., Morikawa, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International journal of peptide and protein research, 40(2), 129–134. Retrieved from [Link][6]

  • Reddit r/Chempros community. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link][15]

  • Boc-L-Pro-OH synthesis. (2011). Royal Society of Chemistry. Retrieved from [Link][16]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link][2]

  • Harnying, W., Duangdee, N., & Berkessel, A. (2011). One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. Organic Syntheses, 88, 360-371. Retrieved from [Link][7]

  • Tius, M. A. (2014). Weinreb Amides in Organic Synthesis. Comprehensive Organic Synthesis II, 4, 330-347.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of Weinreb amides in organic synthesis. Current opinion in drug discovery & development, 9(6), 774–785.
  • Singh, J., et al. (2000). A practical and efficient synthesis of N-methoxy-N-methyl amides (Weinreb amides) from carboxylic acids. The Journal of Organic Chemistry, 65(16), 4958-4962.
  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia. Retrieved from [Link][10]

  • Szostak, M., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Chemical Science, 11, 5566-5572. Retrieved from [Link][14]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link][11]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. Retrieved from [Link][9]

  • Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N′-carbonyldiimidazole. ARKIVOC, 2016(iv), 339-351. Retrieved from [Link][8]

Sources

Technical Support Center: Optimizing Grignard Additions to Boc-Pro-N(OMe)Me

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Grignard addition to N-Boc-L-proline N'-methoxy-N'-methylamide (Boc-Pro-Weinreb amide). This reaction is a cornerstone for synthesizing versatile chiral α-amino ketones, which are pivotal building blocks in pharmaceutical and agrochemical development. However, the success of this transformation hinges on a nuanced understanding of its mechanism and careful control over reaction parameters.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to optimize reaction times, maximize yields, and troubleshoot common issues encountered during this critical synthetic step.

Understanding the Core Reaction: The Stability of the Weinreb Intermediate

The remarkable utility of the N-methoxy-N-methylamide, or Weinreb amide, stems from its ability to react with a single equivalent of a potent organometallic nucleophile, like a Grignard reagent, to produce a ketone upon workup. This controlled reactivity circumvents the common problem of over-addition seen with esters or acid chlorides, which typically yield tertiary alcohols.[1][2][3]

The key to this selectivity is the formation of a stable, five-membered tetrahedral intermediate. The magnesium halide of the Grignard reagent chelates between the carbonyl oxygen and the methoxy oxygen of the Weinreb amide.[1] This chelated intermediate is stable at low temperatures, preventing its collapse to the ketone until an aqueous quench is performed.[1][4] Understanding and maintaining the stability of this intermediate is the primary objective for optimizing this reaction.

Key Parameters for Optimization and Reaction Time Control

The efficiency and speed of the Grignard addition are governed by several interdependent variables. The following table summarizes the critical parameters and their impact on the reaction outcome.

ParameterRecommended RangeImpact on Reaction Time & YieldRationale & Causality
Temperature -78 °C to 0 °CCritical for selectivity. Lower temperatures (-78 °C to -40 °C) stabilize the tetrahedral intermediate, preventing over-addition.[5] Higher temperatures can lead to faster reaction but risk decomposition of the intermediate and formation of the tertiary alcohol byproduct.The stability of the magnesium-chelated intermediate is highly temperature-dependent.[4][5] Warming the reaction before quenching allows the intermediate to collapse to the more reactive ketone, which is then attacked by a second Grignard equivalent.
Solvent Anhydrous THF, Diethyl Ether (Et₂O)Affects Grignard reagent solubility, stability, and reactivity. THF is generally preferred for its superior ability to solvate and stabilize the Grignard reagent.[6][7]The solvent coordinates with the magnesium center, influencing the Schlenk equilibrium and the overall reactivity of the organometallic species.[6] For some sterically demanding or long-chain substrates, Et₂O may offer better results.[5]
Grignard Reagent Equivalents 1.1 to 1.5 equivalentsUsing a slight excess ensures complete consumption of the starting material. A large excess can promote over-addition, especially if the temperature is not strictly controlled.[8][9]Stoichiometric control is essential. While the Weinreb amide is robust, a high concentration of the highly nucleophilic Grignard reagent increases the probability of a second addition if any ketone is formed prematurely.
Rate of Addition Slow, dropwise additionCrucial for temperature control. A slow addition rate prevents localized warming (exotherms), which can destabilize the intermediate and lead to side reactions.The Grignard addition is often exothermic. Rapid addition can cause the internal reaction temperature to rise significantly, leading to the issues described under the "Temperature" parameter.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the experiment in a direct question-and-answer format.

Q1: My reaction is very slow or appears to have stalled. What are the likely causes?

A1: A stalled reaction is almost always due to issues with the Grignard reagent itself or the reaction conditions.

  • Inactive Grignard Reagent: The most common culprit is a poor-quality or partially decomposed Grignard reagent. This can be caused by:

    • Wet Glassware/Solvent: Grignard reagents are potent bases and are rapidly quenched by protic sources like water.[10][11] Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and that anhydrous solvents are used.

    • Poor Quality Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium with iodine, 1,2-dibromoethane, or by grinding it in a mortar and pestle (in a glovebox) to expose a fresh surface.[12]

    • Improper Storage: If using a commercial Grignard solution, ensure it has been stored properly under an inert atmosphere. It is best practice to titrate the Grignard reagent before use to determine its exact concentration.[10]

  • Low Temperature: While low temperatures are necessary for selectivity, extremely low temperatures can significantly slow the rate of reaction, especially with less reactive or sterically hindered Grignard reagents. If the reaction is clean but slow at -78 °C, consider allowing it to warm gradually to -40 °C or -20 °C while carefully monitoring for side product formation via TLC.

Q2: I'm observing a significant amount of the tertiary alcohol byproduct from over-addition. How can I prevent this?

A2: The formation of a tertiary alcohol is a clear indication that the tetrahedral intermediate is collapsing to the ketone prematurely. This is a classic optimization problem for this reaction.

  • Temperature Control is Paramount: This is the most critical factor.[5]

    • Perform the Grignard addition at -78 °C (a dry ice/acetone bath).

    • Maintain this low temperature throughout the addition and for a period afterward (e.g., 30-60 minutes) to ensure the stable intermediate forms completely.

    • Crucially, quench the reaction at low temperature. Do not allow the reaction to warm to room temperature before adding the quenching solution (e.g., saturated aqueous NH₄Cl).[5] Warming the flask will cause the intermediate to collapse, leading to immediate over-addition.

  • Reduce Grignard Equivalents: Use the minimum excess of Grignard reagent required for full conversion of the starting material (typically 1.1-1.2 equivalents).

  • Slow the Addition: A very slow, dropwise addition of the Grignard reagent prevents any localized temperature spikes that could trigger the collapse of the intermediate.

Q3: The yield of my desired ketone is low, and I'm recovering unreacted starting material. What should I check?

A3: This points to an insufficient amount of active Grignard reagent reaching the Weinreb amide.

  • Titrate Your Grignard: This is the most reliable way to solve this issue. Commercial Grignard reagents can degrade over time, and their stated concentration may not be accurate. Titration (e.g., with I₂ or a known acid) will give you the true molarity, allowing for accurate stoichiometric calculations.[12]

  • Check for Competing Reactions: Grignard reagents are strong bases. If there are any acidic protons in your system (e.g., from water, as mentioned in Q1), the reagent will be consumed in an acid-base reaction before it can add to the amide.[13]

  • Consider Steric Hindrance: If you are using a particularly bulky Grignard reagent, the reaction may be inherently slow and require longer reaction times or slightly elevated temperatures (e.g., warming from -78 °C to -20 °C) to proceed to completion.

Q4: My reaction mixture turned dark brown or black during the Grignard addition. Is this a problem?

A4: While a gray or light brown, cloudy appearance is normal for a Grignard reaction, a very dark or black color can sometimes indicate side reactions or impurities.[10] This could be due to Wurtz coupling products or the decomposition of the Grignard reagent, especially if it was refluxed for an extended period during its preparation.[7][10] If the reaction still yields the desired product upon workup, the color may not be a major issue. However, if yields are low, it is another indicator that the quality of the Grignard reagent should be investigated.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues with this reaction.

TroubleshootingWorkflow Start Problem Encountered: Low Yield / Side Products Check_Grignard 1. Assess Grignard Reagent Start->Check_Grignard Check_Conditions 2. Review Reaction Conditions Start->Check_Conditions Check_Workup 3. Evaluate Workup Procedure Start->Check_Workup Tritate Is concentration known? Titrate the reagent. Check_Grignard->Tritate Purity Is reagent old or self-made? Consider impurities/decomposition. Use fresh or newly prepared reagent. Check_Grignard->Purity Temp_Control Was temperature kept low (-78°C)? Was addition slow? Ensure strict temperature control. Check_Conditions->Temp_Control Anhydrous Were solvent & glassware rigorously dried? Flame-dry all glassware. Check_Conditions->Anhydrous Equivalents How many equivalents used? Reduce to 1.1 - 1.2 eq. Check_Conditions->Equivalents Quench_Temp Was reaction quenched at low temp? Quench at -78°C before warming. Check_Workup->Quench_Temp Solution_Stall Primary Issue: Stalled Reaction / Low Conversion Tritate->Solution_Stall Purity->Solution_Stall Solution_Overadd Primary Issue: Over-addition Temp_Control->Solution_Overadd Anhydrous->Solution_Stall Equivalents->Solution_Overadd Quench_Temp->Solution_Overadd

Caption: A decision-making flowchart for troubleshooting the Grignard addition.

Standard Experimental Protocol

This protocol provides a reliable starting point for the addition of a generic Grignard reagent (e.g., Phenylmagnesium Bromide) to Boc-Pro-N(OMe)Me.

Materials:

  • N-Boc-L-proline N'-methoxy-N'-methylamide (1.0 eq)

  • Phenylmagnesium bromide (3.0 M in Et₂O, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-proline N'-methoxy-N'-methylamide (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.

  • Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via syringe over 20-30 minutes. Carefully monitor the internal temperature to ensure it does not rise above -70 °C.

  • Stirring: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography) by quenching a small aliquot in saturated NH₄Cl.

  • Quenching: While the reaction flask is still in the -78 °C bath, slowly and carefully add saturated aqueous NH₄Cl to quench the excess Grignard reagent and the intermediate. A vigorous reaction may occur initially.

  • Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then brine.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure α-amino ketone.

References

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  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. The Royal Society of Chemistry.
  • Weinreb ketone synthesis - Wikipedia.
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube.
  • The Grignard Reaction – Unraveling a Chemical Puzzle - ACS Public
  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC - NIH.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega.
  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • This citation is not available in the provided search results.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC - NIH.
  • Reactions of Grignard Reagents - Master Organic Chemistry.
  • Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry.
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  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chel
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  • Grignard Reaction - Common Conditions.
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  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
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  • Troubleshooting my grignard reactions : r/chemistry - Reddit.
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  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis - ACS Public
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.
  • Why is this grignard synthesis incorrect? - Chemistry Stack Exchange.

Sources

Technical Support Center: Selective Boc Group Cleavage in the Presence of a Weinreb Amide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common yet critical challenge in organic synthesis: the selective deprotection of a tert-butyloxycarbonyl (Boc) group without affecting a Weinreb amide moiety within the same molecule. This guide provides in-depth technical insights, troubleshooting protocols, and validated experimental procedures to ensure the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: Why is selective Boc deprotection in the presence of a Weinreb amide challenging?

A1: The primary challenge lies in the similar reactivity of both functional groups under certain acidic conditions. While the Boc group is designed to be acid-labile, strong acidic conditions, prolonged reaction times, or elevated temperatures can lead to the hydrolysis of the Weinreb amide. The goal is to find a "sweet spot" of reaction conditions that are acidic enough to efficiently cleave the Boc group but mild enough to leave the Weinreb amide intact.

Q2: What are the primary side reactions to be concerned about?

A2: The main side reaction is the acid-catalyzed hydrolysis of the Weinreb amide to the corresponding carboxylic acid. Another potential issue is the alkylation of nucleophilic residues on your substrate by the tert-butyl cation generated during Boc cleavage.[1]

Q3: Are there any general guidelines for choosing the right deprotection method?

A3: Yes. The choice of acid and solvent system is crucial. Generally, milder acidic conditions are preferred. Reagents like 4M HCl in dioxane are often successful because the anhydrous conditions and the specific acid/solvent combination favor selective Boc removal.[2][3] Trifluoroacetic acid (TFA) can also be used, but the concentration and reaction time must be carefully controlled.[4][5]

Q4: How can I monitor the reaction to prevent amide hydrolysis?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. It's advisable to run the reaction alongside a sample of the starting material and a standard of the desired product. This allows you to track the disappearance of the starting material and the appearance of the product, while also checking for the formation of any more polar byproducts, which could indicate amide hydrolysis.

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

If you observe a significant amount of starting material remaining after the expected reaction time, consider the following troubleshooting steps.

G start Incomplete Deprotection Detected check_reagents Verify Reagent Quality (e.g., anhydrous HCl/dioxane) start->check_reagents increase_time Incrementally Increase Reaction Time check_reagents->increase_time Reagents OK monitor Monitor by TLC/LC-MS increase_time->monitor increase_temp Slightly Increase Temperature (e.g., from 0°C to RT) increase_temp->monitor increase_equivalents Increase Acid Equivalents increase_equivalents->monitor analyze Analyze Outcome monitor->analyze analyze->increase_temp Still Incomplete analyze->increase_equivalents Still Incomplete end Problem Resolved analyze->end Complete G start Amide Hydrolysis Detected decrease_temp Lower Reaction Temperature (e.g., to 0°C or -10°C) start->decrease_temp monitor Monitor Closely by TLC/LC-MS decrease_temp->monitor decrease_time Reduce Reaction Time decrease_time->monitor decrease_acid Decrease Acid Concentration/ Equivalents decrease_acid->monitor change_reagent Switch to Milder Acid System (e.g., HCl/dioxane instead of TFA) change_reagent->monitor analyze Analyze Outcome monitor->analyze analyze->decrease_time Hydrolysis Persists analyze->decrease_acid Hydrolysis Persists analyze->change_reagent Hydrolysis Persists end Problem Resolved analyze->end Selective Deprotection

Caption: Troubleshooting workflow for Weinreb amide hydrolysis.

Understanding the Chemistry: Boc Deprotection vs. Weinreb Amide Stability

The Mechanism of Boc Deprotection

The acid-catalyzed deprotection of a Boc group is a well-established mechanism. [6][7][8]It proceeds through the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to the free amine and carbon dioxide gas. [9]

G BocNHR R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocNHR->ProtonatedBoc + H+ CarbamicAcid [R-NH-COOH] ProtonatedBoc->CarbamicAcid tBu (CH3)3C+ ProtonatedBoc->tBu Amine R-NH3+ CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Weinreb Amide Stability

Weinreb amides (N-methoxy-N-methylamides) are valued for their stability, particularly towards organometallic reagents, which is attributed to the formation of a stable chelated tetrahedral intermediate. [10][11][12]While generally stable, they can be hydrolyzed to carboxylic acids under harsh acidic or basic conditions. The key to their preservation during Boc deprotection is to use conditions that are kinetically favorable for Boc cleavage but not for amide hydrolysis.

Recommended Protocols for Selective Boc Deprotection

Below are validated protocols that have shown high selectivity for Boc deprotection in the presence of a Weinreb amide.

Protocol 1: Using 4M HCl in Dioxane

This is often the most reliable method due to its mild and anhydrous nature. [2][13][14] Step-by-Step Procedure:

  • Dissolve the Boc-protected substrate in a minimal amount of an appropriate solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4M HCl in dioxane (typically 5-10 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., every 15-30 minutes).

  • Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography).

Protocol 2: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

TFA is a stronger acid and can be very effective, but requires careful control of reaction time and temperature. [4][15][16] Step-by-Step Procedure:

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add a solution of 20-30% TFA in DCM dropwise.

  • Stir the reaction at 0 °C and monitor closely by TLC. Reactions are often complete within 30 minutes to 2 hours. [4]5. Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Work up the product as described in Protocol 1.

Comparison of Recommended Conditions
ReagentSolventTypical TemperatureTypical TimeAdvantagesDisadvantages
4M HCl in Dioxane Dioxane, DCM, EtOAc0 °C to RT30 min - 4 hHigh selectivity, mild conditionsDioxane is a peroxide-forming solvent
TFA (20-50%) Dichloromethane (DCM)0 °C to RT30 min - 2 hFast reaction, volatile reagentsHigher risk of amide hydrolysis if not controlled

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Ghosh, A. K., & Fidanze, S. (1993). A highly selective protocol for the deprotection of BOC-protected amides and carbamates. Tetrahedron Letters, 34(49), 7855-7858.
  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Current Protocols. Weinreb amides. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • Biocompare. (2023). Trifluoroacetic Acid From Thermo Scientific For Boc Deprotection. [Link]

  • Chemistry Stack Exchange. (2016). Can a Boc protecting group be removed with trifluoroacetic acid?. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. [Link]

  • ChemRxiv. Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • ResearchGate. shows the cleavage conditions for the Boc group. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • ResearchGate. Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Plat-form. [Link]

  • National Institutes of Health. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. (2025). A mild and selective method for N-Boc deprotection. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

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Technical Support Center: Purification of Weinreb Amide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for purifying the products of Weinreb amide reactions. This resource is designed for chemists in research and development who utilize this powerful ketone and aldehyde synthesis method. Here, we will address common purification challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven protocols.

Troubleshooting Guide: Isolating Your Target Ketone or Aldehyde

This section tackles specific issues you may encounter post-reaction, providing both the underlying cause and a direct solution.

Q1: My crude NMR shows a significant tertiary alcohol byproduct. How did this happen and how can I remove it?

Root Cause Analysis: The primary advantage of the Weinreb amide is its ability to prevent over-addition by forming a stable, chelated tetrahedral intermediate with the organometallic reagent (e.g., Grignard or organolithium)[1][2][3][4]. This intermediate typically does not collapse to the ketone until the reaction is quenched with an aqueous acid[3][5]. However, if the reaction temperature is too high or the reaction is allowed to proceed for too long before quenching, this intermediate can break down prematurely. The ketone formed in situ is more reactive than the starting amide and will quickly react with another equivalent of the organometallic reagent, leading to the tertiary alcohol byproduct[2][6][7].

Solution: Purification via Chromatography

The tertiary alcohol byproduct has a different polarity compared to your desired ketone. This difference is readily exploited by flash column chromatography.

  • Polarity Difference: Alcohols are generally more polar than their corresponding ketones due to the hydroxyl group's hydrogen-bonding capability. Therefore, the alcohol will adhere more strongly to the silica gel.

  • Chromatography Protocol: You will need to develop a solvent system (eluent) that provides good separation on a TLC plate. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. The ketone will elute before the more polar tertiary alcohol.

Q2: I'm struggling to remove unreacted Weinreb amide from my product. They are co-eluting during chromatography.

Root Cause Analysis: This issue typically arises from incomplete reaction due to insufficient organometallic reagent, poor reagent quality, or reaction temperatures that are too low. Weinreb amides and the resulting ketones can sometimes have very similar polarities, making chromatographic separation challenging[8].

Solutions:

  • Drive the Reaction to Completion: The most effective solution is often to repeat the reaction, ensuring complete consumption of the starting material. Use freshly titrated Grignard or organolithium reagents and consider a slight excess (e.g., 1.1-1.2 equivalents).

  • Chemical Treatment & Extraction: If repeating the reaction is not feasible, you can exploit the amide's reactivity.

    • Hydrolysis: Weinreb amides can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions, although this may also affect sensitive functional groups on your desired product. The resulting carboxylic acid is easily removed by a basic aqueous wash (e.g., with 1 M NaOH or saturated NaHCO₃ solution).

    • Reduction: Treat the crude mixture with a mild reducing agent like sodium borohydride (NaBH₄). The ketone will be reduced to a secondary alcohol, which will have a significantly different polarity from the unreacted amide. After this transformation, the amide and the new alcohol can be easily separated by chromatography. You can then re-oxidize the secondary alcohol back to the ketone in a subsequent step if needed.

Q3: My aqueous workup is forming a persistent emulsion, making extraction difficult. What should I do?

Root Cause Analysis: Emulsions are common during the workup of reactions involving organometallic reagents, which can generate fine inorganic precipitates (like magnesium salts) that stabilize the interface between the organic and aqueous layers[9]. Using solvents like THF, which has partial water solubility, can also contribute to this problem[10].

Solutions:

  • Add Brine: Before separating the layers, add a significant volume of saturated aqueous sodium chloride (brine)[11][12]. This increases the ionic strength of the aqueous phase, which helps to break up emulsions by "salting out" the organic components and increasing the density difference between the layers[12].

  • Filter Through Celite®: If inorganic solids are the cause, you can dilute the entire biphasic mixture with your extraction solvent and filter it through a pad of Celite® or diatomaceous earth. This will remove the fine particulates that stabilize the emulsion.

  • Change the Organic Solvent: If you used a water-miscible solvent like THF, it's best to remove it via rotary evaporation before the workup. If emulsions persist, try switching to a less polar, water-immiscible solvent like diethyl ether or toluene for the extraction[10].

Frequently Asked Questions (FAQs)

This section addresses broader strategic questions about the purification process.

Q4: What is a standard aqueous workup protocol after a Weinreb amide reaction?

A well-designed aqueous workup is your first and most critical purification step. Its goal is to quench the reaction and remove the majority of water-soluble impurities.

Core Principle: The workup involves quenching the reactive organometallic species and the chelated intermediate, followed by sequential washes to remove salts and byproducts.

G F F G G F->G Proceed to...

Detailed Protocol: General Aqueous Workup

  • Cooling: Ensure the reaction flask is cooled in an ice bath (0 °C).

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1 M HCl to the reaction mixture with vigorous stirring. The acid quench helps to hydrolyze the tetrahedral intermediate to the ketone and dissolves magnesium or lithium salts[13].

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Washes:

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove any basic byproducts like unreacted N,O-dimethylhydroxylamine)[11].

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (to neutralize any remaining acid)[11].

      • Saturated aqueous sodium chloride (brine) (to remove the bulk of the water and help break any emulsions)[11].

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Q5: How do I choose between flash chromatography, crystallization, or distillation for final purification?

The choice of final purification technique depends on the physical properties of your product and the nature of the remaining impurities.

G Start Is the crude product a solid? Crystallize Crystallize Start->Crystallize Yes Chromatography Chromatography Start->Chromatography No CheckPurity CheckPurity Crystallize->CheckPurity Success Success Chromatography->Success Product is a solid or high-boiling oil Distill Distill Chromatography->Distill Product is a low-boiling liquid CheckPurity->Success >95% Pure Failure Failure CheckPurity->Failure <95% Pure Failure->Chromatography Distill->Success

Summary of Techniques:

Purification MethodBest Suited ForKey Considerations
Flash Chromatography Most mixtures, especially for removing byproducts with different polarities (e.g., over-addition alcohol). Effective for solids and high-boiling oils.[8][14]The most versatile and common method. Requires selection of an appropriate stationary phase (usually silica gel) and eluent system.
Crystallization Crystalline solid products with thermally stable impurities or impurities that are highly soluble in the crystallization solvent.Can be highly efficient for achieving very high purity. Requires finding a suitable solvent or solvent system where the product has high solubility at high temperature and low solubility at low temperature.
Distillation Thermally stable, liquid products with boiling points significantly different from impurities.Excellent for removing non-volatile impurities. High-vacuum distillation (e.g., Kugelrohr) is necessary for high-boiling liquids to prevent thermal decomposition.

Common Impurities and Their Removal

ImpuritySourceRecommended Removal Method
Tertiary Alcohol Over-addition of organometallic reagent[1].Flash column chromatography (elutes after the ketone).
Unreacted Weinreb Amide Incomplete reaction.Repeat reaction, chemical conversion (hydrolysis/reduction), or careful flash chromatography.
N,O-dimethylhydroxylamine Byproduct of the reaction.Aqueous wash with dilute acid (e.g., 1 M HCl) during workup[11]. The protonated amine salt is water-soluble.
Magnesium/Lithium Salts From Grignard/organolithium reagents.Aqueous workup; they are highly water-soluble.
Unreacted Starting Material If starting from an acid chloride or ester to make the amide first.Depends on the starting material; typically removed by appropriate aqueous washes or chromatography.

References

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Mahmood, K. H. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. [Link]

  • University of North Carolina. (n.d.). Amide Workup. [Link]

  • Google Patents. (n.d.). Method for producing N, O-dimethylhydroxylamine.
  • Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?[Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. [Link]

  • Reddit. (2023). Weinreb amide workup extraction issues. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Current Protocols. (n.d.). Weinreb amides. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. [Link]

  • ACS Publications. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. [Link]

  • ACS Publications. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]

  • ResearchGate. (n.d.). Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. [Link]

  • European Patent Office. (1996). Process for preparing N,O-dialkylhydroxycarbamic acid esters. [Link]

  • YouTube. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • UT Dallas. (n.d.). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]

  • SlideShare. (n.d.). Weinreb Amides in Organic Synthesis. [Link]

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Preventing over-addition of organometallics to Boc-L-proline Weinreb amide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing reactions involving Boc-L-proline Weinreb amide and preventing the common pitfall of over-addition by organometallic reagents. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. Here, we delve into the mechanistic nuances, provide actionable troubleshooting advice, and offer detailed protocols to ensure the selective synthesis of your target ketone.

Understanding the Challenge: The Over-Addition Problem

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry, prized for its ability to reliably generate ketones from carboxylic acid derivatives.[1][2] The N-methoxy-N-methylamide (Weinreb amide) functionality is key to this transformation. It reacts with organometallic reagents like Grignard or organolithium reagents to form a stable tetrahedral intermediate.[1][3][4] This stability, conferred by chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen, is crucial for preventing the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, yielding an undesired tertiary alcohol.[1][4][5][6][7][8]

However, even with the inherent stability of the Weinreb amide, suboptimal reaction conditions can lead to the breakdown of this intermediate and subsequent over-addition. This guide will address the common causes of this issue and provide robust solutions.

Visualizing the Mechanism: Success vs. Failure

To better understand the reaction pathway, let's visualize the key steps. The desired outcome is the formation of a stable chelated intermediate that, upon acidic workup, collapses to the ketone. The undesired pathway involves the premature breakdown of this intermediate, leading to over-addition.

G cluster_0 Desired Pathway: Ketone Synthesis cluster_1 Undesired Pathway: Over-Addition A Boc-L-proline Weinreb Amide C Stable Chelated Tetrahedral Intermediate A->C + R-M F Unstable Intermediate (Premature Collapse) A->F + R-M (Incorrect Conditions) B Organometallic Reagent (R-M) B->C E Desired Ketone C->E + H₃O⁺ D Acidic Workup D->E G Ketone Intermediate (In Situ) F->G I Tertiary Alcohol G->I + R-M H Organometallic Reagent (R-M) H->I

Caption: Reaction pathways for Weinreb amide addition.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the addition of organometallics to Boc-L-proline Weinreb amide.

Question 1: I'm observing significant formation of the tertiary alcohol byproduct. What are the most likely causes?

The formation of a tertiary alcohol is the classic sign of over-addition.[5] This indicates that the tetrahedral intermediate is not stable enough under your reaction conditions and is collapsing to the ketone in the presence of unreacted organometallic reagent. Several factors can contribute to this instability:

  • Elevated Temperature: The stability of the chelated intermediate is highly temperature-dependent.[1][9] Reactions run at temperatures above -20 °C are more prone to decomposition of the intermediate.

  • Excess Organometallic Reagent: While a slight excess of the organometallic reagent is often used to ensure complete consumption of the starting material, a large excess can drive the over-addition reaction with any ketone formed in situ.

  • Inappropriate Solvent: The choice of solvent can influence the stability of the intermediate. Ethereal solvents like THF and diethyl ether are generally preferred as they can coordinate with the metal cation, further stabilizing the chelate.

  • Slow Addition of Reagent: A slow, controlled addition of the organometallic reagent is crucial to maintain a low concentration of the nucleophile in the reaction mixture at any given time, minimizing the chance of it reacting with the newly formed ketone.

Troubleshooting Guide: Minimizing Tertiary Alcohol Formation
ParameterRecommendationRationale
Temperature Maintain reaction temperature between -78 °C and -40 °C.[10]The chelated tetrahedral intermediate is significantly more stable at low temperatures, preventing its premature collapse to the ketone.[1][9]
Stoichiometry Use 1.05 to 1.2 equivalents of the organometallic reagent.A slight excess ensures complete reaction of the Weinreb amide without providing a large excess of nucleophile for over-addition.
Solvent Use anhydrous THF or diethyl ether.These solvents help to stabilize the chelated intermediate through coordination with the metal cation.
Reagent Addition Add the organometallic reagent dropwise over a prolonged period (e.g., 30-60 minutes) with efficient stirring.Slow addition maintains a low instantaneous concentration of the nucleophile, favoring reaction with the Weinreb amide over the product ketone.
Quenching Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl or a mild acid.[10]Quenching at low temperature ensures that any remaining organometallic reagent is destroyed before the reaction is allowed to warm up, which could promote decomposition of the intermediate.
Question 2: My reaction is sluggish and I have a low conversion of the starting material. What can I do?

Low conversion can be frustrating, but it is often easier to remedy than over-addition. Here are some common causes and solutions:

  • Inactive Organometallic Reagent: Grignard and organolithium reagents are sensitive to moisture and air. Improper storage or handling can lead to a lower effective concentration.

  • Insufficient Equivalents: If your organometallic reagent has partially degraded, you may be adding a substoichiometric amount.

  • Low Reaction Temperature: While low temperatures are crucial to prevent over-addition, for some less reactive organometallics, the reaction rate may be impractically slow at -78 °C.

Troubleshooting Guide: Improving Reaction Conversion
ParameterRecommendationRationale
Reagent Quality Titrate your organometallic reagent before use to determine its exact molarity.This ensures you are adding the correct stoichiometric amount of active nucleophile.
Stoichiometry If conversion remains low after titration, consider increasing the equivalents of the organometallic reagent to 1.3-1.5.This can help to drive the reaction to completion, but monitor carefully for over-addition.
Temperature If the reaction is slow at -78 °C, allow it to slowly warm to -40 °C or -20 °C and monitor the progress by TLC or LC-MS.A modest increase in temperature can significantly increase the reaction rate without necessarily causing significant decomposition of the intermediate.
Reaction Time Extend the reaction time.Some reactions may simply require more time to go to completion at low temperatures.
Question 3: I am having difficulty with the workup. Are there any best practices?

Workup procedures for Weinreb amide reactions are generally straightforward, but emulsion formation and product isolation can sometimes be problematic.

  • Quenching: As mentioned, quenching at low temperature with saturated aqueous NH₄Cl is standard. For more robust substrates, a dilute acid like 1N HCl can be used.

  • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. If emulsions form, adding brine can help to break them.

  • Purification: The desired ketone is often amenable to purification by flash column chromatography on silica gel.

Experimental Protocols

Here are detailed, step-by-step protocols for the synthesis of the Boc-L-proline Weinreb amide and its subsequent reaction with a Grignard reagent.

Protocol 1: Synthesis of Boc-L-proline Weinreb Amide

This protocol is adapted from standard procedures for Weinreb amide formation from a carboxylic acid.[11]

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add Boc-L-proline (1.0 eq).

  • Dissolution: Dissolve the Boc-L-proline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and a suitable base such as triethylamine (2.2 eq) or N-methylmorpholine (2.2 eq).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a coupling agent such as EDC (1.2 eq) or prepare a mixed anhydride by adding ethyl chloroformate (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Grignard Addition to Boc-L-proline Weinreb Amide

This protocol provides a general procedure for the selective addition of a Grignard reagent.

G start Start setup Dissolve Weinreb Amide in Anhydrous THF under N₂ start->setup cool Cool to -78 °C (Dry Ice/Acetone Bath) setup->cool add_grignard Add Grignard Reagent (1.1 eq) Dropwise cool->add_grignard stir Stir at -78 °C for 1-2 h add_grignard->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete quench Quench with Saturated Aqueous NH₄Cl at -78 °C monitor->quench Complete warm Warm to Room Temperature quench->warm extract Extract with Organic Solvent warm->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: Workflow for Grignard addition to a Weinreb amide.

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the Boc-L-proline Weinreb amide (1.0 eq).

  • Dissolution: Dissolve the amide in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: While the reaction is still at -78 °C, quench it by the slow addition of saturated aqueous ammonium chloride solution.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude ketone by flash column chromatography.

By carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and reproducibly synthesize ketones from Boc-L-proline Weinreb amide while avoiding the problematic over-addition side reaction.

References

  • S. M. Weinreb and S. Nahm, "N,O-dimethylhydroxylamines: A new reagent for the conversion of esters to amides," Tetrahedron Letters, vol. 22, no. 39, pp. 3815-3818, 1981. [Link]

  • Wikipedia, "Weinreb ketone synthesis." [Link]

  • SupremeScience, "What IS the Weinreb Amide?," YouTube, Mar. 18, 2013. [Link]

  • M. K. Yousuf, S. Mohammed, and A. Kalo, "Synthesis of Weinreb and their Derivatives (A Review)," Oriental Journal of Chemistry, vol. 36, no. 2, pp. 184-203, 2020. [Link]

  • Wikipedia, "Carbonyl reduction." [Link]

  • Chemistry - The Mystery of Molecules, "Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.," YouTube, Aug. 16, 2022. [Link]

  • Chemistry Stack Exchange, "Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?" [Link]

  • Organic Syntheses, "Preparation of Carbonyl Compounds Bearing the 9-Fluorenyl Radical Clock via a Weinreb Amide." [Link]

  • Reddit, "r/OrganicChemistry - Weinreb amide." [Link]

  • S. G. Newman et al., "Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent," ResearchGate, Nov. 2013. [Link]

  • M. Khalid, S. Mohammed, and A. Kalo, "Recent Developments in Weinreb Synthesis and Their Applications," ResearchGate, Dec. 2019. [Link]

  • Reddit, "r/OrganicChemistry - Weinreb amide workup extraction issues." [Link]

  • M. Khalid, S. Mohammed, and A. Kalo, "Recent Developments in Weinreb Synthesis and their Applications," Oriental Journal of Chemistry, vol. 35, no. 6, pp. 1611-1626, 2019. [Link]

  • T. Misaki et al., "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents," ACS Omega, vol. 7, no. 51, pp. 48153–48161, Dec. 2022. [Link]

  • Reddit, "r/Chempros - [Problem] Weinreb-Ketone synthesis / Isoxazoles." [Link]

  • Wikipedia, "Enantioselective ketone reduction." [Link]

  • Organic Chemistry Portal, "Weinreb Ketone Synthesis." [Link]

  • Organic Syntheses, "A Practical, One-Pot, Multistep Synthesis of a Proline-Based Chiral Organocatalyst." [Link]

  • ResearchGate, "Weinreb amide | Request PDF." [Link]

  • P. R. Blakemore et al., "Synthesis of Boc-protected bicycloproline," PMC, Jan. 2011. [Link]

  • Chemistry Steps, "The Reduction of Aldehydes and Ketones." [Link]

  • University of Liverpool, "Enantioselective Reduction of Ketones." [Link]

  • The Royal Society of Chemistry, "Supporting Information for A Family of Chiral Prolinamide-based Cobalt(II) Coordination Polymers as Efficient Catalyst for Asymmertry Catalyzing Aldol Reactions." [Link]

  • ResearchGate, "Increasing the Reactivity of Amides Towards Organometallic Reagents: An Overview | Request PDF." [Link]

  • Chemistry LibreTexts, "The Reduction of Aldehydes and Ketones." [Link]

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Hydrolysis and stability of Boc-Pro-N(OMe)Me under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-tert-butoxycarbonyl-L-proline N'-methoxy-N'-methylamide (Boc-Pro-N(OMe)Me). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and handling of this versatile building block. Here, we address common questions and troubleshooting scenarios related to its hydrolysis under both acidic and basic conditions.

Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Boc-Pro-N(OMe)Me?

Boc-Pro-N(OMe)Me combines two key functional groups: a tert-butyloxycarbonyl (Boc) protected amine and a Weinreb amide (N-methoxy-N-methylamide). The stability of the entire molecule is dictated by the individual lability of these two groups under specific conditions.

  • Boc Group: The Boc group is a widely used amine protecting group known for its stability in basic, nucleophilic, and reductive environments.[1][2][3] However, it is designed to be readily cleaved under acidic conditions.[4][5][6]

  • Weinreb Amide: The Weinreb amide is exceptionally useful in organic synthesis because it allows for the controlled formation of ketones or aldehydes from carboxylic acid derivatives.[7][8] It is remarkably stable to many organometallic reagents and reducing agents due to the formation of a stable chelated tetrahedral intermediate.[9][10][11] It is generally resistant to hydrolysis under mild acidic or basic conditions but can be cleaved under more forcing (e.g., prolonged heating with strong acid/base) conditions.[12][13]

Therefore, the primary point of lability for Boc-Pro-N(OMe)Me is the acid-sensitive Boc group.

Q2: Why is the Boc group stable under basic conditions?

The stability of the Boc group in a basic medium is a cornerstone of its utility in orthogonal synthetic strategies.[2] There are two main reasons for this stability:

  • Poor Leaving Group: Base-catalyzed hydrolysis of a carbamate would require the departure of a tert-butoxide ion. This is a strong base and therefore a poor leaving group, making the reaction thermodynamically unfavorable.

  • Steric Hindrance: The bulky tert-butyl group sterically hinders the carbonyl carbon, making nucleophilic attack by hydroxide or other bases kinetically slow.[14]

While some specialized, harsh basic conditions have been reported for Boc cleavage, it is considered stable under the vast majority of basic conditions used in standard synthesis.[15][16]

Q3: What is the mechanism of Boc group cleavage under acidic conditions?

Acid-catalyzed deprotection is the standard method for removing a Boc group.[17] The mechanism proceeds through a specific, irreversible pathway:

  • Protonation: The reaction starts with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl).[17]

  • Fragmentation: This is followed by the cleavage of the tert-butyl-oxygen bond. This step is the rate-limiting step and is facilitated by the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[17][18][19]

  • Irreversible Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free amine.[17][19] The evolution of gas drives the reaction to completion. The liberated amine is then protonated by the acid in the medium, typically forming an ammonium salt.[17]

The reactive tert-butyl cation can potentially alkylate nucleophilic residues, which is why "scavengers" are often added during deprotection, especially in peptide synthesis.[17][20]

Q4: How does the Weinreb amide moiety behave under these conditions?

The Weinreb amide is generally more robust than the Boc group.

  • Acidic Conditions: Under the mild acidic conditions typically used for Boc deprotection (e.g., TFA in DCM at room temperature for 1-2 hours), the Weinreb amide is generally stable. However, prolonged exposure to strong, hot aqueous acid will eventually lead to its hydrolysis to the corresponding carboxylic acid.[12]

  • Basic Conditions: The Weinreb amide is also stable to mild basic conditions. Vigorous hydrolysis (e.g., refluxing with concentrated NaOH) is required to cleave it to the carboxylate salt.[13] Its primary reactivity is with organometallic nucleophiles (like Grignard or organolithium reagents), where it forms a stable chelated intermediate that collapses to a ketone upon acidic workup.[7][11]

Stability Summary Table
ConditionReagent(s)Boc Group StabilityWeinreb Amide StabilityOutcome for Boc-Pro-N(OMe)Me
Strongly Acidic (Standard Deprotection) TFA, HCl (in Dioxane)Labile (Cleaved)Generally StableSelective removal of the Boc group to yield Pro-N(OMe)Me salt.
Mildly Acidic Acetic AcidMostly StableStableNo significant reaction.
Strongly Basic (Forcing) Refluxing NaOH/KOHStableLabile (Cleaved)Hydrolysis of Weinreb amide to Boc-Pro-OH.
Mildly Basic Et₃N, DIPEA, NaHCO₃StableStableNo significant reaction.[1]
Organometallic R-MgBr, R-LiStableReactiveForms ketone from the Weinreb amide, Boc group intact.[7]
Reductive (Hydride) LiAlH₄, DIBAL-HStableReactiveReduction to the corresponding aldehyde.[7]
Troubleshooting Guide
Issue 1: Incomplete or failed Boc-deprotection.
  • Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the deprotection reaction time has elapsed.

  • Possible Causes & Solutions:

    • Insufficient Acid: The deprotection reaction can show a second-order dependence on acid concentration.[18][21][22]

      • Solution: Ensure you are using a sufficient excess of acid. For TFA, a common ratio is 25-50% TFA in a solvent like Dichloromethane (DCM). For HCl, a 4M solution in dioxane is standard.

    • Inactive Reagents: Acids can degrade over time, especially if improperly stored.

      • Solution: Use a fresh bottle of TFA or titrate your HCl solution to confirm its concentration.

    • Insufficient Reaction Time/Temperature: While typically fast at room temperature, some substrates may react slower.

      • Solution: Extend the reaction time and monitor by TLC/LC-MS. Gentle warming (to ~40°C) can be attempted, but monitor closely for side product formation.

Experimental Protocol: Standard Boc Deprotection
  • Dissolve Boc-Pro-N(OMe)Me (1.0 eq.) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) (10-20 eq., typically 25-50% v/v) dropwise.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Note: It is crucial to perform this in a well-ventilated fume hood as CO₂ gas is evolved.[17][19]

  • Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting product, the TFA salt of Pro-N(OMe)Me, can often be used directly or after co-evaporation with a solvent like toluene to azeotropically remove residual TFA.

Issue 2: Formation of unexpected side products during acidic workup.
  • Symptom: LC-MS or NMR analysis of the crude product shows masses or signals that do not correspond to the desired deprotected product or the starting material.

  • Possible Causes & Solutions:

    • Weinreb Amide Hydrolysis: While generally stable, prolonged exposure to strong acid, especially in the presence of water, can cause partial hydrolysis of the Weinreb amide to the carboxylic acid.

      • Solution: Ensure anhydrous conditions are used for the deprotection step. Minimize reaction time and avoid heating. Perform the reaction and workup promptly.

    • N-Formylation (with Formic Acid): Using formic acid for Boc deprotection of proline derivatives has been reported to cause N-formylation as a side reaction.[23]

      • Solution: Avoid using formic acid. Stick to standard reagents like TFA or HCl in dioxane, which are less prone to this specific side reaction.

    • Degradation During Workup: The free amine of the deprotected product can be sensitive.

      • Solution: After removing the bulk of the acid, consider proceeding immediately to the next step. If purification is required, use techniques suitable for amine salts. Avoid unnecessary exposure to conditions that could cause degradation.[24]

Visualized Reaction Pathways

Acidic_Deprotection Start Boc-Pro-N(OMe)Me Protonated Protonated Boc Group Start->Protonated + H⁺A⁻ (e.g., TFA) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Rate-limiting fragmentation Final Pro-N(OMe)Me • H⁺A⁻ Carbocation->Final Decarboxylation Gases CO₂ + Isobutylene Carbocation->Gases Release Basic_Stability Start Boc-Pro-N(OMe)Me NoReaction_Boc No Reaction at Boc Group Start->NoReaction_Boc OH⁻ (Mild Base) No good leaving group Steric hindrance NoReaction_Weinreb No Reaction at Weinreb Amide Start->NoReaction_Weinreb OH⁻ (Mild Base) Amide is stable

Caption: Rationale for the stability of Boc-Pro-N(OMe)Me under mild basic conditions.

References
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (URL: )
  • Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024). (URL: )
  • Technical Support Center: Improving the Yield of Boc Protection Reactions - Benchchem. (URL: )
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (URL: )
  • Weinreb amides. (URL: )
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: )
  • Converting Amides to Aldehydes and Ketones - Chemistry Steps. (URL: )
  • Is the protecting group boc of the amino group stable at 37°C?
  • An In-depth Technical Guide to the Boc Protection of Primary Amines - Benchchem. (URL: )
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: )
  • L-Proline - Organic Syntheses Procedure. (URL: )
  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (2021). (URL: )
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentr
  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentr
  • Weinreb ketone synthesis - Wikipedia. (URL: )
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: )
  • 10 - The Royal Society of Chemistry. (URL: )
  • CAS 864754-42-7 N-BOC-D-PROLINE (2,2-DIMETHOXY-ETHYL)-METHYLAMIDE. (URL: )
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchG
  • Amine Protection / Deprotection - Fisher Scientific. (URL: )
  • tert-BUTOXYCARBONYL-L-PROLINE - Organic Syntheses Procedure. (URL: )
  • Recent Developments in Weinreb Synthesis and Their Applications - ResearchG
  • Synthesis of Boc-protected 4,5-methano-β-proline | Request PDF - ResearchG
  • Deprotection of a Primary Boc Group under Basic Conditions | Request PDF - ResearchG
  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (URL: )
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (URL: )
  • Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions - Benchchem. (URL: )
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentr
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). (URL: )
  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (URL: )
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019). (URL: )
  • (PDF)
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - ark
  • Acid and base-catalyzed hydrolysis of amides (video) - Khan Academy. (URL: )
  • Carboxylic acid synthesis by hydrolysis of amides - Organic Chemistry Portal. (URL: )

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Technical Support Center: Aqueous Workup for Weinreb Amide Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the aqueous workup of Weinreb amide acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical final step of this powerful ketone synthesis method. Here, we move beyond simple protocols to explain the causality behind each step, ensuring you can troubleshoot effectively and optimize your outcomes.

The Weinreb-Nahm ketone synthesis is celebrated for its ability to prevent the over-addition of organometallic reagents, a common pitfall with esters or acid chlorides.[1][2] This control is owed to the formation of a stable, chelated tetrahedral intermediate.[3][4][5] The aqueous workup is not merely a purification step; it is the essential chemical trigger that decomposes this stable intermediate to liberate the desired ketone or aldehyde.[6] Proper execution is paramount for achieving high purity and yield.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both corrective actions and preventative measures.

Question 1: My final yield is low, and I've isolated unreacted Weinreb amide. What went wrong?

Answer: This is a classic sign of an incomplete reaction or premature quenching. Several factors could be at play:

  • Insufficient Organometallic Reagent: The titer of Grignard or organolithium reagents can decrease over time. It is crucial to titrate these reagents before use to ensure accurate stoichiometry.

  • Incomplete Intermediate Breakdown: The chelated tetrahedral intermediate is stable at low temperatures but requires an acidic environment to efficiently collapse into the ketone.[3][6] If your acidic wash was too brief, too dilute, or omitted, the intermediate may have been carried through the workup, reverting to the starting amide upon purification (e.g., on silica gel).

  • Premature Quench: Adding the quenching solution before the organometallic reagent has fully reacted with the Weinreb amide will naturally lead to recovering starting material. Ensure adequate reaction time, monitored by TLC or LCMS if possible.

Solution Workflow:

  • Verify Reagent Activity: Always use freshly titrated organometallic reagents.

  • Ensure Acidic Quench: After quenching excess organometallic reagent (e.g., with sat. aq. NH₄Cl), ensure the aqueous layer is acidic (pH 1-2) by adding a sufficient amount of 1N or 2N HCl.

  • Allow for Stirring: After adding the acid, stir the biphasic mixture vigorously for 10-15 minutes to ensure complete hydrolysis of the intermediate before proceeding with the extraction.

Question 2: I'm observing a significant amount of tertiary alcohol in my crude product. How can I prevent this over-addition?

Answer: The formation of a tertiary alcohol indicates that the ketone was formed in the presence of active organometallic reagent, leading to a second nucleophilic attack. This undermines the primary advantage of the Weinreb amide.[1]

  • Cause - Elevated Temperature: The key to the Weinreb synthesis is the stability of the tetrahedral intermediate at low temperatures.[7] If the reaction temperature is allowed to rise significantly, this intermediate can break down prematurely, releasing the ketone into the reactive environment.

  • Cause - Excessively Reactive Reagents: While uncommon, extremely reactive organometallic reagents or substrates with certain electronic properties might destabilize the intermediate even at low temperatures.

Preventative Measures:

  • Strict Temperature Control: Maintain the reaction at the recommended low temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a sufficient period afterward.

  • Controlled Quench: Quench the reaction at low temperature before allowing it to warm to room temperature. This ensures all excess nucleophiles are destroyed before the intermediate collapses.

ParameterStandard ConditionTo Prevent Over-addition
Reaction Temp. 0 °C to -78 °CMaintain strictly at the lower end of the range (e.g., -78 °C).
Quenching Add quench, then warmAdd quench at low temperature (e.g., -78 °C), stir, then warm.

Question 3: I'm struggling with a persistent emulsion during the liquid-liquid extraction. How can I break it?

Answer: Emulsion formation is a frequent frustration in workups, arising from the stabilization of microscopic droplets of one phase within the other.[8][9] This is common in Weinreb workups due to the presence of amine salts and metallic hydroxides.

Immediate Solutions:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This significantly increases the ionic strength and density of the aqueous phase, which helps to disrupt the emulsion interface and force phase separation.[8]

  • Gentle Agitation: Gently swirl or stir the mixture with a glass rod rather than vigorous shaking. Sometimes, letting the separatory funnel stand undisturbed for 15-30 minutes is sufficient.[9][10]

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.

  • Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method for breaking emulsions.[10]

Emulsion_Troubleshooting

Question 4: How do I effectively remove the N,O-dimethylhydroxylamine byproduct?

Answer: The N,O-dimethylhydroxylamine is released during the breakdown of the tetrahedral intermediate. Its removal is critical for obtaining a pure product.

The most effective strategy is an acidic wash. N,O-dimethylhydroxylamine is a base. By washing the organic layer with an aqueous acid (e.g., 1N HCl, 10% citric acid), the amine byproduct becomes protonated to form its corresponding hydrochloride salt.[11] This salt is highly water-soluble and is therefore extracted from the organic phase into the aqueous layer. A subsequent wash with brine will help remove any residual aqueous acid.

Frequently Asked Questions (FAQs)

Q: Why is an acidic quench required for the Weinreb amide reaction? A: The acidic conditions are essential for the hydrolytic breakdown of the stable, metal-chelated tetrahedral intermediate that is formed after the nucleophile adds to the amide.[6][12] This intermediate protects the carbonyl from over-addition. Without the acid, the intermediate would not efficiently collapse to form the desired ketone.

Workup_Mechanism

Q: Can I use a milder quenching agent than HCl, like saturated aqueous ammonium chloride (NH₄Cl)? A: Yes, and it is often recommended as the initial quenching step, especially when using Grignard or organolithium reagents. Saturated NH₄Cl is a weak acid, effective at destroying excess organometallic reagent without causing a large exotherm or hydrolyzing very acid-sensitive functional groups. However, for the subsequent breakdown of the Weinreb intermediate, a stronger acid like HCl or citric acid is typically still required.[13] The standard procedure is to first quench with NH₄Cl at low temperature, then add HCl before extraction.

Q: Should the workup be performed cold or at room temperature? A: The initial quench of the excess organometallic reagent should always be done at the reaction's low temperature (e.g., -78 °C or 0 °C) to control the exotherm. After the quench is complete, the mixture can be allowed to warm to room temperature for the extraction steps. Vigorous stirring during the acid wash at room temperature ensures the complete breakdown of the intermediate.

Standard Operating Protocol: Aqueous Workup

This protocol assumes the reaction has reached completion in an anhydrous ether-based solvent (e.g., THF, Diethyl Ether).

Materials:

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralizing)

  • Saturated aqueous sodium chloride (Brine)

  • Extraction solvent (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)

Procedure:

  • Quench the Reaction: Cool the reaction vessel in an ice bath (or maintain at -78 °C). Slowly and carefully add saturated aqueous NH₄Cl solution dropwise with vigorous stirring to quench any unreacted organometallic reagent. Caution: This can be exothermic.

  • Warm and Acidify: Once the initial quench is complete, remove the cooling bath and allow the mixture to warm to room temperature. Add 1N HCl until the aqueous layer is acidic (test with pH paper, target pH ~1-2). Stir the biphasic mixture vigorously for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction solvent is THF, which is partially water-miscible, dilute the mixture with a water-immiscible organic solvent like ethyl acetate to ensure good separation.

  • Extract: Separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Combine and Wash: Combine all organic layers.

    • (Optional) If your product is stable to base and you used a large excess of acid, wash with saturated aqueous NaHCO₃ to neutralize. Caution: CO₂ evolution (bubbling) will occur.[8]

    • Wash the combined organic layer with brine to remove the bulk of the water and facilitate drying.[8]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can now be purified by standard methods, such as flash column chromatography.

References
  • : Provides background on the stability of the N,O-dimethylhydroxylamine hydrochloride salt and its regeneration, relevant to its removal during workup.

  • : Details the reaction mechanism, the stability of the tetrahedral intermediate at low temperatures, and potential side reactions like over-addition and elimination.

  • : A discussion forum thread that mentions workup and extraction issues, reflecting real-world laboratory challenges.

  • : Explains the crucial role of the chelated tetrahedral intermediate and its decomposition upon workup to yield the carbonyl product.

  • : Describes the stabilization of the tetrahedral intermediate by chelation and its subsequent hydrolysis during workup.

  • : A practical discussion on troubleshooting extraction problems like emulsions, the role of acidic washes, and the use of brine.

  • : Highlights that the desired ketone is yielded upon acidic workup of the stable tetrahedral intermediate.

  • : Reviews the mechanism, emphasizing that the stable tetrahedral intermediate protects against over-addition until the workup step.

  • : Provides examples of standard aqueous workup protocols involving sequential washes with acid, base, and brine.

  • : Mentions the advantage of a simplified filtration workup in solid-phase synthesis, contrasting with standard liquid-phase extraction.

  • : Explicitly states that the chelation ability of the amides provides a stable intermediate that does not form the aldehyde or ketone until aqueous workup.

  • : Explains how the stable chelate intermediate prevents further reaction, with the aqueous workup liberating the ketone.

  • : Reinforces that derivatization to the Weinreb amide followed by treatment with organometallics and subsequent workup yields the desired ketone without over-addition.

  • : Discusses the formation and stability of the tetrahedral intermediate.

  • : Describes a simple workup and purification by column chromatography for Weinreb amides.

  • : Notes the high stability of the metal-chelated intermediate even at higher temperatures.

  • : Details an experimental procedure including a workup with aqueous HCl and notes on handling minor emulsions.

  • : An example of a procedure using a 10% aqueous NH₄Cl quench followed by extraction.

  • : Compares the reactivity of different Grignard-type reagents with Weinreb amides.

  • : Includes a general procedure for workup involving dilution with water, extraction, drying, and purification.

  • : A general guide to aqueous workups, outlining the steps of dilution, washing, drying, and concentration.

  • : Provides various methods for synthesizing Weinreb amides, some of which are relevant to byproducts.

  • : A presentation summarizing the generalities and applications of Weinreb amides.

  • : Provides general techniques for breaking emulsions, such as letting the sample sit, adding acid, or adding salt (brine).

  • : A video explaining common methods to break emulsions, including adding salt, acid/base, heating, or using a centrifuge.

Sources

Validation & Comparative

A Comparative Guide to Chiral Aldehyde Synthesis: Evaluating Alternatives to Boc-L-Proline Weinreb Amide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the reliable and stereocontrolled formation of chiral aldehydes is a cornerstone for the construction of complex, value-added molecules. For years, the reduction of N-protected amino acid-derived Weinreb amides, such as Boc-L-proline Weinreb amide, has been a stalwart method, prized for its robustness and predictability. The N-methoxy-N-methylamide (Weinreb amide) functionality is exquisitely designed to accept a single equivalent of a hydride reagent, delivering the corresponding aldehyde without over-reduction to the alcohol—a common pitfall with more reactive carbonyl derivatives. This stability is attributed to the formation of a stable, chelated tetrahedral intermediate.

However, the ever-present drive for greater efficiency, atom economy, and catalytic turnover has spurred the development of a diverse array of powerful alternatives. This guide provides a detailed comparison of the performance of several leading contemporary methods for chiral aldehyde synthesis, offering a critical evaluation of their strengths, limitations, and practical applicability for researchers in the field. We will delve into the use of alternative chiral auxiliaries, the rise of catalytic asymmetric methods, and the strategic use of bio-catalysis, providing experimental data to ground our comparisons.

The Benchmark: Boc-L-proline Weinreb Amide

The synthesis of a chiral aldehyde from Boc-L-proline Weinreb amide is a two-step process: formation of the Weinreb amide from Boc-L-proline, followed by its reduction.

Workflow for Boc-L-proline Weinreb Amide Reduction

Boc_Pro_OH Boc-L-proline Weinreb_Amide Boc-L-proline Weinreb Amide Boc_Pro_OH->Weinreb_Amide 1. Coupling (e.g., EDC, HOBt) 2. N,O-Dimethylhydroxylamine   hydrochloride, Base Chiral_Aldehyde Chiral Aldehyde Weinreb_Amide->Chiral_Aldehyde Reduction (e.g., LiAlH4 or DIBAL-H) -78 °C

Caption: Synthesis of a chiral aldehyde via the Weinreb amide.

This method's primary advantage lies in its reliability and the high chemical purity of the resulting aldehyde. However, it is a stoichiometric process, requiring the use of a chiral starting material and a multi-step sequence, which can be resource-intensive.

Alternative Chiral Auxiliaries: The Evans Oxazolidinone Approach

A well-established alternative to the Weinreb amide is the use of Evans' chiral oxazolidinones. In this strategy, the chiral auxiliary is acylated, and the resulting N-acyl oxazolidinone undergoes a diastereoselective reduction to furnish the chiral aldehyde.

The choice of the chiral auxiliary and the reducing agent is critical for achieving high diastereoselectivity. For instance, the reduction of an N-acyl-4-phenyl-1,3-oxazolidinone with a bulky hydride reagent often proceeds with high facial selectivity.

Experimental Protocol: Chiral Aldehyde Synthesis via an Evans Auxiliary

  • Acylation: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, add the desired acyl chloride (1.1 equiv) and stir for 2-4 hours at 0 °C.

  • Work-up: Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.

  • Reduction: The purified N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of a suitable reducing agent, such as DIBAL-H (1.2 equiv), is added dropwise. The reaction is stirred at -78 °C for 2-3 hours.

  • Cleavage and Isolation: The reaction is quenched with methanol, followed by the addition of a Rochelle's salt solution. The mixture is warmed to room temperature and stirred vigorously until two clear layers form. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude chiral aldehyde.

MethodSubstrateReducing AgentYield (%)Diastereomeric Ratio (d.r.)
Evans Auxiliary N-propanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneDIBAL-H8595:5

The Rise of Catalysis: Organocatalytic α-Functionalization

Organocatalysis has revolutionized asymmetric synthesis by offering a metal-free, often more environmentally benign, approach. For chiral aldehyde synthesis, the use of chiral secondary amine catalysts, such as diarylprolinol silyl ethers, has been particularly impactful. These catalysts activate simple, achiral aldehydes through the formation of a chiral enamine intermediate, which then reacts with an electrophile. This approach allows for the direct, enantioselective α-functionalization of aldehydes.

Mechanism of Organocatalytic α-Alkylation

Aldehyde Achiral Aldehyde Enamine Chiral Enamine Aldehyde->Enamine + Catalyst - H2O Catalyst Chiral Amine Catalyst Alkylated_Iminium Alkylated Iminium Ion Enamine->Alkylated_Iminium + Electrophile (E+) Chiral_Aldehyde Chiral Aldehyde Alkylated_Iminium->Chiral_Aldehyde + H2O - Catalyst

Caption: Catalytic cycle for enamine-mediated α-alkylation.

Experimental Protocol: Organocatalytic α-Alkylation of Propanal

  • Reaction Setup: To a solution of the diarylprolinol silyl ether catalyst (10 mol%) in an appropriate solvent (e.g., CHCl3) at room temperature, add the aldehyde (e.g., propanal, 1.0 equiv).

  • Addition of Electrophile: After stirring for 10 minutes, add the electrophile (e.g., benzyl bromide, 1.2 equiv) and a weak base (e.g., 2,6-lutidine, 1.5 equiv).

  • Reaction Monitoring: The reaction is stirred at the specified temperature (e.g., 4 °C) and monitored by TLC or GC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography to afford the chiral aldehyde.

CatalystAldehydeElectrophileYield (%)Enantiomeric Excess (ee, %)
Diarylprolinol Silyl Ether PropanalBenzyl Bromide8298

Atom Economy at its Best: Catalytic Asymmetric Hydroformylation

Asymmetric hydroformylation is a highly atom-economical process that converts alkenes into chiral aldehydes by the addition of a formyl group and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, most commonly rhodium, with chiral phosphine or phosphite ligands. The choice of ligand is paramount in controlling both the regioselectivity (branched vs. linear aldehyde) and the enantioselectivity.

Workflow for Asymmetric Hydroformylation

Alkene Prochiral Alkene Chiral_Aldehyde Chiral Aldehyde Alkene->Chiral_Aldehyde Syngas CO / H2 Syngas->Chiral_Aldehyde Catalyst [Rh]-Chiral Ligand Catalyst->Chiral_Aldehyde

Caption: Asymmetric hydroformylation of an alkene.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydroformylation of Styrene

  • Catalyst Preparation: In a glovebox, a pressure reactor is charged with the rhodium precursor (e.g., Rh(acac)(CO)2, 1 mol%) and the chiral ligand (e.g., a chiral bisphosphite, 1.2 mol%).

  • Reaction Setup: The solvent (e.g., toluene) and the substrate (e.g., styrene, 1.0 equiv) are added. The reactor is sealed and purged with syngas (CO/H2, typically 1:1).

  • Reaction: The reactor is pressurized to the desired pressure (e.g., 20 bar) and heated to the reaction temperature (e.g., 60 °C). The reaction is stirred for the specified time.

  • Analysis: After cooling and careful venting, the conversion and selectivity are determined by GC analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral GC or HPLC.

LigandSubstrateYield (%)Regioselectivity (b:l)ee (%)
Chiral Bisphosphite Styrene9598:296

The Green Chemistry Approach: Chemoenzymatic Synthesis

Biocatalysis offers an attractive, environmentally friendly alternative for the synthesis of chiral molecules. While the direct enzymatic synthesis of chiral aldehydes is less common, chemoenzymatic strategies, such as the kinetic resolution of racemic aldehydes using lipases, are well-established. In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a reagent in the presence of an enzyme, allowing for the separation of the two enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Aldehyde

  • Reaction Mixture: A racemic aldehyde (1.0 equiv), an acyl donor (e.g., vinyl acetate, 2.0 equiv), and a lipase (e.g., Candida antarctica lipase B, CAL-B) are suspended in an organic solvent (e.g., hexane).

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 30 °C) and the reaction is monitored for conversion (ideally to ~50%).

  • Separation: Once the desired conversion is reached, the enzyme is filtered off. The filtrate contains the unreacted (S)-aldehyde and the acetylated (R)-alcohol. These can be separated by chromatography.

  • Hydrolysis (optional): The separated (R)-acetate can be hydrolyzed back to the (R)-aldehyde.

EnzymeSubstrateConversion (%)ee (%) of remaining aldehydeee (%) of product
CAL-B Racemic 2-phenylpropanal50>99>99

The Chiral Pool Approach: Garner's Aldehyde

Garner's aldehyde, derived from the amino acid L-serine, is a versatile and commercially available chiral building block. It serves as a valuable starting material for the synthesis of a variety of more complex chiral molecules, including other chiral aldehydes. While its preparation from L-serine is a multi-step process, its stability and the high stereocontrol it offers in subsequent reactions make it a popular choice.

Synthesis of Garner's Aldehyde from L-Serine

L_Serine L-Serine Intermediate1 Protected Serine Ester L_Serine->Intermediate1 Protection Steps Garners_Aldehyde Garner's Aldehyde Intermediate1->Garners_Aldehyde Reduction (e.g., DIBAL-H)

Caption: Synthetic route to Garner's aldehyde.

The use of Garner's aldehyde is not a direct alternative in the same vein as the catalytic methods but represents a strategic choice from the chiral pool. Its utility lies in its pre-defined stereocenter, which can direct the formation of new stereocenters with high diastereoselectivity.

Comparative Analysis and Conclusion

MethodPros Cons Best Suited For
Boc-L-proline Weinreb Amide Reliable, high purity, avoids over-reduction.Stoichiometric, multi-step, moderate atom economy.Small to medium scale synthesis where reliability is paramount.
Evans Chiral Auxiliary High diastereoselectivity, well-established, auxiliary is often recoverable.Stoichiometric, requires attachment and removal of the auxiliary.Complex molecule synthesis requiring high stereocontrol.
Organocatalysis Catalytic, metal-free, mild conditions, high enantioselectivity.Can have substrate limitations, catalyst loading can be high.Direct and efficient synthesis of α-functionalized aldehydes.
Asymmetric Hydroformylation Highly atom-economical, catalytic, direct conversion of alkenes.Requires specialized equipment (pressure reactor), metal catalyst.Large-scale synthesis from simple alkene feedstocks.
Chemoenzymatic Resolution "Green" approach, high enantioselectivity, mild conditions.Maximum 50% yield for one enantiomer (without racemization), can be slow.Preparation of both enantiomers of a chiral aldehyde.
Garner's Aldehyde Commercially available, stable, excellent stereocontrol in subsequent reactions.Stoichiometric use of a chiral building block, not a de novo synthesis.Syntheses where a pre-existing stereocenter can be leveraged.

The synthesis of chiral aldehydes has evolved significantly from a reliance on stoichiometric, chiral pool-derived methods like the Weinreb amide approach. While these traditional methods remain valuable for their reliability, the landscape is now rich with powerful catalytic alternatives. Organocatalysis and asymmetric hydroformylation, in particular, offer highly efficient and atom-economical routes to a wide range of chiral aldehydes. Chemoenzymatic methods provide a green and highly selective, albeit often lower-yielding, alternative.

The choice of method will ultimately depend on the specific target molecule, the desired scale of the synthesis, and the available resources. For researchers and drug development professionals, a thorough understanding of the strengths and weaknesses of each of these approaches is essential for the strategic and efficient construction of the chiral molecules that drive innovation in medicine and materials science.

References

  • Weinreb, S. M.; Nahm, S. Tetrahedron Lett.1981 , 22, 3815–3818. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc.1981 , 103, 2127–2129. [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F., III. J. Am. Chem. Soc.2000 , 122, 2395–2396. [Link]

  • Hayashi, T.; Tanaka, M.; Ogata, I. Tetrahedron Lett.1977 , 18, 295–296. [Link]

  • Gotor, V.; Alfonso, I.; García-Urdiales, E. (Eds.). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH, 2008 . [Link]

  • Garner, P.; Park, J. M. J. Org. Chem.1987 , 52, 2361–2364. [Link]

A Comparative Guide to Acylating Agents: Weinreb Amides Versus Morpholine Amides

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the precise and efficient formation of carbon-carbon bonds to construct carbonyl compounds remains a cornerstone of molecular architecture. For researchers in pharmaceuticals, natural products, and functional materials, the choice of acylating agent is a critical decision that can significantly impact yield, purity, and scalability. Among the plethora of available reagents, Weinreb amides and morpholine amides have emerged as two of the most reliable and versatile platforms for the synthesis of ketones and aldehydes.

This guide provides an in-depth, objective comparison of the performance of Weinreb amides and morpholine amides as acylating agents. Drawing upon established literature and field-proven insights, we will explore the nuances of their reactivity, stability, and practical utility, supported by experimental data and detailed protocols to inform your synthetic strategy.

The Challenge of Over-Addition in Carbonyl Synthesis

The direct acylation of highly reactive organometallic reagents, such as Grignard and organolithium species, with traditional acylating agents like acid chlorides or esters is often plagued by over-addition.[1] The initially formed ketone is typically more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohol byproducts. This lack of control necessitates carefully managed reaction conditions and can significantly complicate purification, particularly in large-scale applications.

To circumvent this fundamental challenge, chemists have developed "activated amides" that temper the reactivity of the carbonyl group and stabilize the initial tetrahedral intermediate, thus preventing the unwanted second addition. Weinreb and morpholine amides are preeminent examples of this strategic approach.

The Weinreb Amide: A Paradigm of Chelation-Controlled Reactivity

First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, or Weinreb amide, has become a staple in organic synthesis for its remarkable ability to cleanly deliver ketones upon reaction with organometallic reagents.[2] The key to the Weinreb amide's success lies in the formation of a stable, five-membered chelated tetrahedral intermediate.[2][3]

Upon nucleophilic attack, the oxygen of the N-methoxy group coordinates to the metal cation (e.g., MgX⁺ or Li⁺), forming a rigid structure that is stable at low temperatures.[2] This intermediate does not readily collapse to the ketone until acidic workup, thereby preventing over-addition of the organometallic reagent.[4]

G R_CO_NMeOMe Weinreb Amide Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate R_CO_NMeOMe->Tetrahedral_Intermediate Nucleophilic Addition R_prime_M R'M (Organometallic) R_prime_M->Tetrahedral_Intermediate Ketone Ketone Tetrahedral_Intermediate->Ketone Protonolysis H3O_plus H₃O⁺ Workup H3O_plus->Ketone

Caption: Chelation stabilization of the tetrahedral intermediate in Weinreb amide acylation.

The Morpholine Amide: A Practical and Economical Alternative

While the Weinreb amide is highly effective, the practical aspects of its precursor, N,O-dimethylhydroxylamine hydrochloride, present some challenges, particularly in industrial settings. It is relatively expensive, hygroscopic, and can be unstable, requiring careful handling and storage.[5] This has led to the exploration of more practical alternatives, with the morpholine amide (an N-acylmorpholine) emerging as a compelling candidate.[6][7]

Morpholine is an inexpensive, stable, and readily available industrial chemical.[5] Morpholine amides can be prepared using similar methods to Weinreb amides and exhibit analogous reactivity profiles in preventing over-addition during reactions with organometallic reagents.[5][8] The mechanism is also believed to involve the formation of a stable tetrahedral intermediate, though the chelation is likely weaker than in the Weinreb amide case.[8]

G R_CO_Morpholine Morpholine Amide Tetrahedral_Intermediate Tetrahedral Intermediate R_CO_Morpholine->Tetrahedral_Intermediate Nucleophilic Addition R_prime_M R'M (Organometallic) R_prime_M->Tetrahedral_Intermediate Ketone Ketone Tetrahedral_Intermediate->Ketone Protonolysis H3O_plus H₃O⁺ Workup H3O_plus->Ketone

Caption: Acylation via a tetrahedral intermediate using a morpholine amide.

Head-to-Head Comparison: Performance and Practicality

FeatureWeinreb AmideMorpholine Amide
Precursor Cost & Availability Higher cost, specialized reagent (N,O-dimethylhydroxylamine HCl)[5]Low cost, industrial commodity (morpholine)[5]
Stability & Handling Precursor is hygroscopic and less stable.[5]Precursor and amide are generally robust and stable.[6]
Solubility Generally soluble in organic solvents, lower aqueous solubility.[8]Often exhibits higher water solubility, which can aid in workup.[6][8]
Reactivity with Organometallics Excellent for complete conversion with a wide range of nucleophiles.[9]Highly effective, though in some cases, the reaction can be an equilibrium.[1]
Tetrahedral Intermediate Stability Highly stable due to strong five-membered chelate.[2][3]Stable, but potentially less so than the Weinreb amide intermediate.[8]
Synthesis of Aldehydes Readily reduced to aldehydes with hydride reagents (e.g., LiAlH₄, DIBAL-H).[2][4]Also reducible to aldehydes with hydride reagents.[6]

Experimental Data: A Case Study with Alkynyllithium Reagents

A direct comparison of the reactivity of Weinreb and morpholine amides with alkynyllithium reagents highlights a key difference. While the Weinreb amide undergoes complete conversion to the corresponding ynone, the morpholine amide exists in equilibrium with the starting materials and the tetrahedral intermediate.[1]

In a telling experiment, reaction of a morpholine amide with an alkynyllithium reagent resulted in 95% yield of the ynone, with 5% of the starting amide remaining. However, if a Weinreb amide was added to this equilibrium mixture before quenching, the morpholine amide was fully regenerated, and only the ynone derived from the Weinreb amide was observed.[8] This demonstrates the higher thermodynamic stability of the Weinreb amide-derived tetrahedral intermediate.

Acylating AgentNucleophile (1.1 equiv)ProductConversionReference
Phenylacetylide lithiumPhenyl ynone>99%[1]
Phenylacetylide lithiumPhenyl ynone94% (6% amide remaining)[8]

This equilibrium nature of the morpholine amide reaction is not necessarily a drawback and can be driven to completion with an excess of the organometallic reagent. For most applications involving Grignard reagents and many organolithiums, morpholine amides provide excellent yields of the desired ketones.[5]

Experimental Protocols

Synthesis of a Weinreb Amide from an Acid Chloride

This protocol is a general method for the synthesis of a Weinreb amide from an acid chloride.[2]

Materials:

  • Acid chloride (1.0 equiv)

  • N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

  • Pyridine (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM at 0 °C, add pyridine dropwise.

  • Slowly add a solution of the acid chloride in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of a Morpholine Amide from a Carboxylic Acid

This protocol utilizes a common peptide coupling reagent for the synthesis of a morpholine amide from a carboxylic acid.[10]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Morpholine (1.1 equiv)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid, morpholine, EDC·HCl, and HOBt in anhydrous DMF.

  • Add DIPEA to the mixture and stir at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Ketone Synthesis via Grignard Reaction

This is a general protocol for the acylation of a Grignard reagent with either a Weinreb or morpholine amide.[9]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Amide_sol Dissolve Amide in Anhydrous THF Cooling Cool to 0 °C Amide_sol->Cooling Grignard_add Add Grignard Reagent Dropwise Cooling->Grignard_add Stir Stir at 0 °C to RT Grignard_add->Stir Quench Quench with Saturated Aqueous NH₄Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, & Purify Extract->Purify

Caption: General experimental workflow for the synthesis of ketones.

Materials:

  • Weinreb or morpholine amide (1.0 equiv)

  • Grignard reagent (1.2-1.5 equiv) in THF or Et₂O

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc) or other suitable organic solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise via syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography or distillation.

Conclusion: Selecting the Right Tool for the Job

Both Weinreb and morpholine amides are exceptionally powerful tools for the synthesis of ketones and aldehydes, effectively solving the long-standing problem of over-addition by organometallic reagents.

The Weinreb amide remains the gold standard for reactions requiring the highest degree of stability in the tetrahedral intermediate and for ensuring complete conversion, particularly with less reactive or reversible nucleophiles.[1] Its predictability and broad substrate scope make it an invaluable reagent in complex, multi-step syntheses where reliability is paramount.[9]

The morpholine amide , on the other hand, presents a highly attractive alternative from a practical and economic standpoint.[6] Its low cost, operational stability, and the high water solubility of its byproducts make it particularly well-suited for process development and large-scale synthesis where cost of goods and ease of purification are major considerations.[5][6] For a wide range of common transformations, the morpholine amide delivers comparable results to the Weinreb amide, making it a more sustainable and economical choice for routine applications.

Ultimately, the choice between a Weinreb and a morpholine amide should be guided by the specific demands of the synthetic target, the nature of the nucleophile, and the scale of the reaction. By understanding the distinct advantages of each, the modern synthetic chemist is well-equipped to select the optimal acylating agent to achieve their synthetic goals with precision and efficiency.

References

  • Badioli, M., Ballini, R., Bartolacci, M., Bosica, G., & Torregiani, E. (2002). Addition of organocerium reagents to morpholine amides: synthesis of important pheromone components of Achaea janata. The Journal of Organic Chemistry, 67(24), 8938–8942.
  • Bharamawadeyar, S., Chetankumar, E., Srinivasulu, C., & Sureshbabu, V. V. (2024). The use of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF) as a carboxylic acid activator enables an efficient synthesis of amides and peptides containing amino acids as well as aryl acids and amines under mild conditions. Synthesis, 56(09), 1476-1484.
  • Khalid, M., El-Wahab, A. H. A., & Ezzat, F. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818.
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57(24), 3639-3648.
  • Ogiwara, Y. (2025).
  • Ogiwara, Y. (2025).
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Pace, V., Holzer, W., & Olofsson, B. (2014). Weinreb Amides as Acylating Agents in Modern Organic Synthesis.
  • Ogiwara, Y. (2025).
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Semantic Scholar.
  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
  • Ogiwara, Y. (2025).
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Sureshbabu, P., & Kumar, A. (2017). Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage under Catalyst-Free Conditions. Organic & Biomolecular Chemistry, 15(48), 10173–10177.
  • White, J. M., Tunoori, A. R., Turunen, B. J., & Georg, G. I. (2004). Deoxo-Fluor: A Versatile and Mild Reagent for Acyl Fluoride Generation and Subsequent One-Pot Amide Coupling. The Journal of Organic Chemistry, 69(8), 2573–2576.
  • Szostak, M., & Li, G. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry, 18(20), 3827-3831.
  • Szostak, M., & Li, G. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. The Royal Society of Chemistry.
  • Current Organic Synthesis. (2015). Weinreb Amides. Retrieved from [Link]

  • Clark, C. T., Milgram, B. C., & Scheidt, K. A. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides. Organic Letters, 6(22), 3977–3980.
  • Clark, C. T., Milgram, B. C., & Scheidt, K. A. (2004). Efficient synthesis of acylsilanes using morpholine amides. Northwestern Scholars.
  • Pace, V., & Olofsson, B. (2014). Weinreb amides as acylating agents in modern organic synthesis.
  • Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01).
  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Bakonyi, T., & Fülöp, F. (2013). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org.
  • Khalid, M., & El-Wahab, A. H. A. (2019). Recent Developments in Weinreb Synthesis and their Applications (A-Review).
  • Khalid, M., & El-Wahab, A. H. A. (2019).
  • Rono, L. J., & Scheidt, K. A. (2018). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry, 42(18), 14784-14788.
  • Turner, G. L., & Smith, M. B. (2013). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide.

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A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Chiral Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of asymmetric synthesis, the creation of chiral molecules with high enantiomeric purity is a paramount objective. Aldehydes, as versatile building blocks in the synthesis of pharmaceuticals and complex natural products, are frequent targets of stereoselective reactions, often employing catalysts derived from precursors like Boc-Pro-N(OMe)Me. However, the success of such a synthesis is not merely in the formation of the desired product, but in the precise quantification of its stereochemical composition. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical quality attribute that dictates the ultimate biological and pharmacological properties of the final compound.[1][2]

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of synthesized chiral aldehydes. We will move beyond simple procedural lists to explore the underlying principles and the critical reasoning behind experimental choices, equipping researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable method for their specific analytical challenge.

Pillars of Enantiopurity Analysis: A Comparative Overview

The principal methods for determining the enantiomeric excess of chiral aldehydes are chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and spectroscopic analysis via Nuclear Magnetic Resonance (NMR).[3][4] Each method possesses distinct advantages and limitations, and the optimal choice depends on factors such as the analyte's physicochemical properties, the required accuracy, sample throughput, and available instrumentation.[3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

The Principle of Separation: Chiral HPLC is a direct method that physically separates the two enantiomers of a compound. This is achieved by using a chiral stationary phase (CSP), which is an inert solid support (typically silica) to which a single enantiomer of a chiral molecule, the "selector," is bound.[5][6] As the mixture of enantiomers passes through the column, they form transient, diastereomeric complexes with the chiral selector. These complexes have different interaction energies, causing one enantiomer to be retained longer on the column than the other, resulting in different retention times and, thus, separation.[5] The ee is calculated from the relative areas of the two separated peaks in the chromatogram.[7]

Why It's a Gold Standard: For many applications, chiral HPLC is considered the gold standard due to its high resolving power, accuracy, and broad applicability.[2][4] The development of polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) has revolutionized the field, providing excellent enantiorecognition for a vast range of compounds.[6][8]

Chiral Gas Chromatography (GC)

The Principle of Separation: Similar to HPLC, chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase, leading to different retention times.[9] The most common chiral selectors in GC are derivatized cyclodextrins.[9][10] These macrocyclic molecules have a chiral cavity, and enantiomers can fit into this cavity with slightly different binding energies, enabling their separation as they are carried through the column by an inert gas.

The Aldehyde Challenge: Stability and Derivatization: A significant challenge with the direct analysis of aldehydes by GC is their potential for racemization at the elevated temperatures required for volatilization.[11] This thermal instability can lead to an inaccurate (underestimated) measurement of the ee. To circumvent this, a crucial and often necessary step is derivatization . The aldehyde is converted into a more thermally stable derivative, such as an acetal, oxime, or hydrazone, prior to injection.[11][12] This not only prevents racemization but can also improve chromatographic peak shape and sensitivity.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle of Distinction: Unlike chromatography, NMR spectroscopy does not separate enantiomers. Instead, it distinguishes them by converting the enantiomeric pair into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[13] This conversion can be achieved in two primary ways:

  • Chiral Derivatizing Agents (CDAs): The aldehyde is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a covalent bond, creating two diastereomers.[13][14] In the NMR spectrum, protons or other nuclei near the new diastereomeric centers will experience different chemical environments and thus appear as separate signals with different chemical shifts.[15]

  • Chiral Solvating Agents (CSAs): The aldehyde is mixed with an enantiomerically pure CSA. The CSA forms weak, non-covalent diastereomeric complexes with each enantiomer.[15][16] This association is rapid and reversible, leading to observable chemical shift differences between the enantiomers in the NMR spectrum.

The ee is determined by integrating the signals corresponding to each diastereomer.[11][17] This method is often rapid and requires minimal sample preparation, making it well-suited for reaction monitoring.[4][18]

Quantitative Performance Comparison

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis. The following table provides a comparative summary of key performance metrics for each method.

ParameterChiral HPLCChiral GCNMR Spectroscopy with CDA/CSA
Principle Physical separationPhysical separationSpectral distinction of diastereomers
Resolution Excellent (Rs ≥ 1.5 achievable)[4]High resolution with appropriate columns[4]Dependent on CDA/CSA choice and field strength[4]
Sensitivity High (ng to pg level)Very High (pg to fg level)Generally lower than chromatographic methods[4]
Analysis Time ~10-30 minutes per sample[4]~15-45 minutes per sample[4]~5-15 minutes per sample[4][18]
Sample Prep Simple dilution in mobile phaseOften requires derivatization[11][12]Simple mixing or reaction with agent[4]
Racemization Risk Low (ambient temperature)High (can be mitigated by derivatization)[11]Low (reaction/analysis at low temp)
Key Advantage Broad applicability, high accuracyHighest sensitivity for volatile compoundsRapid, non-destructive (with CSA)
Key Limitation Higher solvent consumptionLimited to thermally stable/volatile compoundsLower sensitivity, potential for kinetic resolution

Experimental Workflows and Methodologies

Reproducibility and accuracy are contingent upon well-defined experimental protocols. The following sections provide detailed workflows and step-by-step methodologies for each technique.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Synthesized Aldehyde B Dissolve in Mobile Phase A->B C Inject into Chiral HPLC System B->C D Separation on Chiral Stationary Phase C->D E UV/CD Detection D->E F Integrate Peak Areas of Enantiomers E->F G Calculate ee%: |A1 - A2| / |A1 + A2| * 100 F->G

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Synthesized Aldehyde B Derivatization (e.g., to Acetal/Oxime) A->B C Dissolve in Volatile Solvent B->C D Inject into Chiral GC System C->D E Separation on Chiral Capillary Column D->E F FID/MS Detection E->F G Integrate Peak Areas of Derivatives F->G H Calculate ee% G->H

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Synthesized Aldehyde B Add Chiral Derivatizing Agent (CDA) to NMR Tube A->B C Ensure Complete Reaction (Formation of Diastereomers) B->C D Acquire High-Resolution ¹H or ¹⁹F NMR Spectrum C->D E Identify Distinct Signals for Each Diastereomer D->E F Integrate Signal Areas E->F G Calculate ee% (from de%) F->G

Protocol 1: Chiral HPLC Method

This protocol describes a general method for the direct separation of aldehyde enantiomers using a polysaccharide-based chiral stationary phase.

  • Instrumentation and Conditions:

    • Instrument: HPLC system with UV or Circular Dichroism (CD) detector.[19]

    • Column: A polysaccharide-based CSP, such as Chiralpak-IA or Chiralcel-OD. The choice is empirical and based on screening.

    • Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol) or ethanol. A common starting point is 90:10 (v/v) n-hexane:2-propanol.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection Wavelength: Selected based on the UV absorbance of the aldehyde (e.g., 210-280 nm).

    • Column Temperature: Ambient or controlled (e.g., 25 °C) for better reproducibility.

  • Procedure:

    • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Sample Preparation: Prepare a stock solution of the aldehyde at ~1 mg/mL in the mobile phase. Dilute as necessary to ensure the detector response is within the linear range.

    • Injection: Inject a racemic standard of the aldehyde first to confirm the separation of the two enantiomers and determine their retention times.

    • Analysis: Inject the synthesized sample solution.

    • Data Processing: Record the chromatogram and integrate the peak areas for the two enantiomers (Area1 and Area2).

    • Calculation: Calculate the enantiomeric excess using the formula: ee% = (|Area1 - Area2| / (Area1 + Area2)) * 100

  • Causality and Trustworthiness: This protocol is self-validating through the initial injection of a racemic (50:50) mixture. An effective separation will show two peaks of equal area. The direct nature of the analysis, without chemical modification, minimizes the risk of altering the sample's enantiomeric ratio, making it a highly trustworthy method when a suitable CSP is found.[20]

Protocol 2: Chiral GC Method with Derivatization

This protocol is designed for aldehydes that may be thermally labile and requires conversion to a more stable derivative.

  • Instrumentation and Conditions:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX or γ-DEX).[21]

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Temperature Program: Start with an initial oven temperature (e.g., 80 °C) held for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 180 °C). The program must be optimized to achieve baseline separation.

    • Injector/Detector Temp: Typically 220-250 °C.

  • Procedure:

    • Derivatization (Example: Acetal Formation):

      • To a solution of the aldehyde (e.g., 5 mg) in a suitable solvent (e.g., 200 µL of CH₂Cl₂), add a chiral diol like (2R,3R)-2,3-butanediol (1.5 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

      • Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or GC-MS.

      • Quench the reaction with a mild base (e.g., triethylamine), and pass the mixture through a small plug of silica gel to remove the catalyst. This converts the enantiomeric aldehydes into diastereomeric acetals.

    • Sample Preparation: Dilute the resulting solution of diastereomeric acetals in a volatile solvent (e.g., ethyl acetate) to an appropriate concentration for GC analysis (~0.1-1 mg/mL).

    • Analysis: Inject the derivatized sample into the GC system.

    • Data Processing: Integrate the peak areas of the two separated diastereomers.

    • Calculation: Calculate the diastereomeric excess (de%), which is equivalent to the enantiomeric excess (ee%) of the starting aldehyde.

  • Causality and Trustworthiness: The choice to derivatize is a direct response to the inherent instability of aldehydes under GC conditions.[11] By converting them to stable acetals, the risk of on-column racemization is eliminated. The protocol's validity rests on the derivatization reaction proceeding to completion without any kinetic resolution. This should be confirmed by ensuring that derivatizing a racemic aldehyde yields two diastereomers in a 1:1 ratio.

Protocol 3: ¹H NMR Method with a Chiral Derivatizing Agent

This protocol details the use of a chiral amine to form diastereomeric imines in situ for rapid ee determination by ¹H NMR.[11][18]

  • Instrumentation and Reagents:

    • Instrument: High-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Reagents: Enantiomerically pure chiral amine (e.g., (R)-phenylglycinol or a similar primary amine that forms imines with resolvable signals), deuterated solvent (e.g., CDCl₃).

  • Procedure:

    • Sample Preparation:

      • In a clean, dry NMR tube, dissolve a precise amount of the aldehyde sample (e.g., 5-10 mg) in ~0.6 mL of deuterated solvent.

      • Acquire a standard ¹H NMR spectrum of the aldehyde alone to identify the aldehyde proton signal.

      • To this solution, add a slight excess (1.1-1.2 equivalents) of the enantiopure chiral amine.

      • Mix the contents of the tube thoroughly. The formation of the diastereomeric imines is often rapid and can be monitored directly in the NMR spectrometer.[11][18]

    • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the mixture.

    • Data Processing:

      • Identify the newly formed imine proton signals (typically in the 7.5-8.5 ppm region). You should observe two distinct signals (e.g., two doublets or singlets) corresponding to the two diastereomers.

      • Carefully integrate the areas of these two distinct signals (Integral1 and Integral2).

    • Calculation: Calculate the diastereomeric excess (de%), which reflects the ee% of the aldehyde: de% = (|Integral1 - Integral2| / (Integral1 + Integral2)) * 100

  • Causality and Trustworthiness: This method's power lies in its speed and simplicity.[11] The key to its validity is ensuring the derivatization reaction goes to completion for both enantiomers. Using a slight excess of the chiral amine helps drive the equilibrium towards the imine products. The accuracy of the ee measurement is directly dependent on the accuracy of the integration, which requires well-resolved baseline-separated signals and proper phasing and baseline correction of the spectrum. Comparing the results to a known racemic standard is essential for validation.[11]

Conclusion and Recommendations

The determination of enantiomeric excess is a non-negotiable step in asymmetric synthesis. The choice of method is a strategic one, guided by the specific needs of the researcher and the properties of the aldehyde .

  • For High Accuracy and Broad Applicability: Chiral HPLC is the method of choice. Its direct nature and high resolving power provide reliable and defensible data, making it ideal for final product characterization and quality control.[2][20]

  • For High Sensitivity and Volatile Aldehydes: Chiral GC is unparalleled in its sensitivity. However, the necessity of derivatization to ensure thermal stability adds a preparatory step and a potential source of error if not performed carefully.[10]

  • For Rapid Screening and Reaction Monitoring: NMR Spectroscopy offers the fastest turnaround time.[22] Its ability to provide a result in minutes without extensive sample purification makes it an invaluable tool for optimizing reaction conditions in high-throughput screening environments.[17][22]

Ultimately, a multi-faceted approach provides the highest level of confidence. Using a rapid method like NMR for initial screening and optimization, followed by a high-resolution chromatographic method like HPLC for final validation, constitutes a robust and efficient strategy for any laboratory engaged in the synthesis of chiral aldehydes.

References

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  • Jo, H. H., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available from: [Link]

  • Fernando, A. A., et al. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. Available from: [Link]

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  • Hinshaw, J. V. (2007). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available from: [Link]

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  • Li, J., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available from: [Link]

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  • Le, A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites. Available from: [Link]

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  • Pirkle, W. H., et al. (1981). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

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  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Available from: [Link]

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  • Chen, M., & Roush, W. R. (2016). Asymmetric Syntheses of (E)-δ-Hydroxymethyl-anti-homoallylic Alcohols via Highly Enantio- and Stereoselective Aldehyde Allylation with α-Borylmethyl-(E). Journal of the American Chemical Society. Available from: [Link]

  • Royal Society of Chemistry. (2021). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science. Available from: [Link]

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A Researcher's Guide to Spectroscopic Confirmation of Proline Weinreb Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the reliable synthesis and characterization of intermediates are paramount. The proline Weinreb amide is a critical building block, valued for its role in forming ketones and aldehydes with high selectivity.[1][2][3] This guide provides an in-depth comparison of spectroscopic methods to confirm the successful synthesis of N-Boc-L-proline N',O'-dimethylhydroxamide, commonly known as Boc-proline Weinreb amide. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the purity and structural integrity of the synthesized product.

The Synthetic Pathway: An Overview

The synthesis of proline Weinreb amide typically involves the coupling of a protected proline derivative, such as N-Boc-L-proline, with N,O-dimethylhydroxylamine hydrochloride.[3][4] Various coupling reagents can be employed, each with its own advantages and potential pitfalls.[3][4] A common and effective method utilizes a peptide coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

The causality behind this choice of reagents lies in the need for mild conditions to prevent racemization of the chiral proline center and to avoid side reactions.[4] HBTU efficiently activates the carboxylic acid of Boc-proline, facilitating nucleophilic attack by the hydroxylamine. DIPEA then scavenges the resulting acidic byproducts.

Experimental Protocol: Synthesis of Boc-Proline Weinreb Amide

Materials:

  • N-Boc-L-proline

  • N,O-dimethylhydroxylamine hydrochloride

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous DCM, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq) at 0 °C under an inert atmosphere.

  • Add HBTU (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-proline Weinreb amide as a colorless oil.

Spectroscopic Verification: A Comparative Analysis

Unequivocal confirmation of the synthesis requires a multi-faceted spectroscopic approach. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the formation of the Weinreb amide.

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule.

Key Diagnostic Signals for Boc-Proline Weinreb Amide:

  • Boc Group: A characteristic singlet around 1.4 ppm, integrating to 9 protons.

  • Proline Ring Protons: A series of multiplets between approximately 1.8 and 3.6 ppm. The diastereotopic nature of the ring protons often leads to complex splitting patterns.

  • α-Proton (CH): A multiplet typically found between 4.2 and 4.4 ppm.

  • N-Methoxy and N-Methyl Protons: Two distinct singlets, one around 3.8 ppm (O-CH₃) and another around 3.2 ppm (N-CH₃). The presence of these two singlets is a strong indicator of the Weinreb amide moiety.

Comparative Analysis: The disappearance of the broad carboxylic acid proton signal from the starting material (typically >10 ppm) and the appearance of the two new singlets for the N-methoxy and N-methyl groups are the most critical changes to observe.

¹³C NMR provides information about the carbon skeleton of the molecule.

Key Diagnostic Signals:

  • Carbonyl Carbon (C=O): A peak in the range of 170-175 ppm. This is a key signal confirming the amide carbonyl.

  • Boc Carbonyl: A signal around 154 ppm.

  • Boc Quaternary Carbon: A peak near 80 ppm.

  • Boc Methyl Carbons: A signal around 28 ppm.

  • Proline Ring Carbons: Signals typically appearing between 24 and 60 ppm.

  • N-Methoxy Carbon: A peak around 61 ppm.

  • N-Methyl Carbon: A signal around 32 ppm.

Data Summary: Expected NMR Shifts (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Boc (C(CH₃)₃)~1.4 (s, 9H)~28.4
Proline β-CH₂~1.8-2.0 (m, 2H)~30.0
Proline γ-CH₂~2.1-2.3 (m, 2H)~24.5
Proline δ-CH₂~3.4-3.6 (m, 2H)~46.8
Proline α-CH~4.2-4.4 (m, 1H)~59.5
N-CH₃~3.2 (s, 3H)~32.2
O-CH₃~3.8 (s, 3H)~61.5
Weinreb C=O-~173.0
Boc C=O-~154.5
Boc C(CH₃)₃-~80.0

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Visualization of Key NMR Correlations

G cluster_mol Boc-Proline Weinreb Amide Structure cluster_1H ¹H NMR cluster_13C ¹³C NMR mol Boc_H ~1.4 ppm (9H, s) Boc_C ~28, 80, 154 ppm Boc_H->Boc_C HSQC/HMBC Pro_H ~1.8-3.6 ppm (7H, m) Pro_C ~24-60 ppm Pro_H->Pro_C HSQC/HMBC Amide_CO ~173 ppm Pro_H->Amide_CO HMBC NMe_H ~3.2 ppm (3H, s) NMe_H->Amide_CO HMBC NMe_C ~32 ppm NMe_H->NMe_C HSQC/HMBC OMe_H ~3.8 ppm (3H, s) OMe_C ~61 ppm OMe_H->OMe_C HSQC/HMBC

Caption: Key 2D NMR correlations for structure confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Key Diagnostic Absorptions:

  • C=O Stretch (Amide): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹. This is a definitive peak for the newly formed Weinreb amide.

  • C=O Stretch (Boc): Another strong absorption around 1690-1710 cm⁻¹. Often, these two carbonyl stretches may overlap or appear as a broad, strong band.

  • C-N Stretch: A band in the 1400-1450 cm⁻¹ region.[5]

  • Absence of O-H Stretch: The disappearance of the broad O-H stretching band from the carboxylic acid starting material (typically 2500-3300 cm⁻¹) is a crucial indicator of a successful reaction.

Comparative Analysis: The most significant change from the starting material is the loss of the broad carboxylic acid O-H absorption and the appearance of a strong carbonyl absorption band for the Weinreb amide.

Visualization of IR Functional Group Analysis

G cluster_start_ir Key IR Bands (Start) cluster_prod_ir Key IR Bands (Product) Start Boc-Proline (Starting Material) Product Boc-Proline Weinreb Amide (Product) Start->Product Amidation Reaction OH_stretch ~2500-3300 cm⁻¹ (broad) O-H Stretch (Carboxylic Acid) COOH_CO_stretch ~1700-1725 cm⁻¹ C=O Stretch (Carboxylic Acid) Boc_CO_stretch_start ~1690-1710 cm⁻¹ C=O Stretch (Boc) Amide_CO_stretch ~1630-1680 cm⁻¹ (strong) C=O Stretch (Weinreb Amide) Boc_CO_stretch_prod ~1690-1710 cm⁻¹ C=O Stretch (Boc) No_OH ABSENCE of O-H Stretch

Caption: Comparison of key IR absorptions before and after synthesis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized compound, offering definitive proof of its formation. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Expected Molecular Ions:

  • [M+H]⁺ (Protonated Molecule): For Boc-proline Weinreb amide (C₁₂H₂₂N₂O₄), the expected monoisotopic mass is 258.1580 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 259.1658.

  • [M+Na]⁺ (Sodium Adduct): It is also common to observe the sodium adduct [M+Na]⁺ at m/z 281.1477.

  • Fragmentation: Fragmentation patterns in MS/MS can also be diagnostic. A common fragmentation is the loss of the Boc group (100 Da), leading to a fragment ion corresponding to the protonated proline Weinreb amide.

Comparative Analysis: The mass spectrum of the purified product should show a prominent peak corresponding to the molecular ion of the Boc-proline Weinreb amide. This is in stark contrast to the starting material, N-Boc-L-proline, which has a molecular weight of 215.25 g/mol .

Table: Comparison of Spectroscopic Data

Technique N-Boc-L-proline (Starting Material) Boc-Proline Weinreb Amide (Product) Alternative Products/Impurities
¹H NMR Broad singlet >10 ppm (COOH)Two singlets ~3.2 and ~3.8 ppm (N-CH₃, O-CH₃), absence of COOH protonUnreacted starting material, side products from coupling reagent
¹³C NMR Carbonyl ~178 ppmCarbonyl ~173 ppm, two new carbons ~32 and ~61 ppmSignals corresponding to unreacted starting material or byproducts
IR Broad O-H stretch (2500-3300 cm⁻¹)Strong C=O stretch (1630-1680 cm⁻¹), absence of broad O-HPresence of broad O-H indicates incomplete reaction
MS (ESI+) m/z 216.1230 [M+H]⁺m/z 259.1658 [M+H]⁺, 281.1477 [M+Na]⁺Peaks corresponding to starting materials or side-reaction products

Conclusion

A comprehensive spectroscopic analysis is indispensable for verifying the successful synthesis of proline Weinreb amide. While each technique offers valuable insights, their combined application provides an irrefutable confirmation of the product's identity and purity. For researchers in drug development and organic synthesis, mastering the interpretation of these spectra is a critical skill for ensuring the quality and reliability of their work. The protocols and data presented in this guide offer a robust framework for the characterization of this important synthetic intermediate.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Sureshbabu, V. V., et al. (2018). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • Singh, J., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. The Journal of Organic Chemistry, 78(22), 11477–11484.
  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved from [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219.
  • Banc, A., Desbat, B., & Cavagnat, D. (2011). Ab initio calculations of proline vibrations with and without water: consequences on the infrared spectra of proline-rich proteins. Applied Spectroscopy, 65(7), 817-819.
  • Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000162). Retrieved from [Link]

  • Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000162). Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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A Comparative Guide: Fmoc vs. Boc Protection for Proline in Weinreb Amide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Weinreb Amides and Protecting Groups in Complex Synthesis

In the landscape of modern organic synthesis, the Weinreb-Nahm amide stands out as a uniquely versatile intermediate. Its reaction with organometallic reagents reliably halts at the ketone stage, elegantly circumventing the common issue of over-addition that plagues reactions with other acyl derivatives like esters or acid chlorides.[1][2] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][3] When the starting material is an α-amino acid, this methodology provides a powerful route to chiral α-amino ketones, which are pivotal building blocks in pharmaceutical development.

Proline, with its conformationally constrained pyrrolidine ring and secondary amine, presents unique challenges and opportunities. The choice of N-terminal protecting group—most commonly the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) or the acid-labile tert-butoxycarbonyl (Boc)—is not a trivial decision. It profoundly influences reaction efficiency, stereochemical integrity, and the overall strategic compatibility with other synthetic steps. This guide provides an in-depth, data-driven comparison of Fmoc-L-proline and Boc-L-proline in the context of Weinreb amide formation, designed for researchers navigating the nuanced choices in peptide and small molecule synthesis.

The Core Chemistry: A Tale of Two Labile Groups

The fundamental difference between the Fmoc and Boc strategies lies in their orthogonality—the use of chemically distinct conditions for their removal.

  • Boc (tert-butyloxycarbonyl) Strategy : The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[4][5][6] In a broader synthetic scheme, this makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups. Side-chain protecting groups used in Boc-based peptide synthesis are often benzyl-based, requiring a very strong acid like hydrofluoric acid (HF) for final removal.[7]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : The Fmoc group is cleaved by a β-elimination mechanism under basic conditions, most commonly with a solution of piperidine in DMF.[8][9][10] This strategy is orthogonal to the acid-labile groups (e.g., tert-butyl ethers and esters) typically used for side-chain protection, which are removed concurrently during the final cleavage from resin with TFA.[11]

Head-to-Head Comparison: Fmoc-Proline vs. Boc-Proline

The selection between Fmoc and Boc for proline in Weinreb amide synthesis hinges on several key performance metrics.

FeatureFmoc-ProlineBoc-ProlineScientific Rationale & Field Insights
Deprotection Conditions Mildly basic (e.g., 20% Piperidine in DMF)[9][10]Acidic (e.g., TFA, HCl)[4][6]Fmoc's mild basic deprotection is compatible with many acid-sensitive functionalities. Boc's acidic removal is robust but can be harsh on sensitive substrates.
Orthogonality Orthogonal to acid-labile groups (tBu, Trt)Orthogonal to base-labile and hydrogenolysis-labile groups (Bzl, Cbz)The choice is dictated by the overall protecting group strategy of the target molecule. Fmoc is the standard for modern solid-phase peptide synthesis (SPPS).[]
Coupling Reagents Uronium/Phosphonium salts (HATU, HBTU, PyBOP)[][13]Carbodiimides (DCC, EDC), Mixed Anhydrides, Acyl Chlorides[][14][15]Modern coupling reagents used with Fmoc-chemistry are highly efficient but can be costly. Traditional Boc-compatible reagents are economical but may be less reactive.
Epimerization Risk Lower with modern reagentsCan be significant depending on conditionsProline cannot epimerize via the typical oxazolone mechanism. Racemization occurs via direct enolization (α-proton abstraction) by a base.[16] The choice of coupling additives is critical; HOBt, for instance, has been shown to catalyze proline racemization in certain contexts.[17][18] Using hindered bases and efficient coupling agents like HATU minimizes reaction times and base exposure, thus reducing risk.[13]
Key Side Reactions Diketopiperazine formation (in SPPS)[19]N-formylation (with formic acid deprotection)[14], potential for aggregation disruption[7]In SPPS, a dipeptide ending in proline on the resin is highly susceptible to cyclization and cleavage after Fmoc removal.[19] For Boc, the use of strong acids for deprotection can help break up aggregated peptide chains, a known issue in Fmoc-SPPS.[7][19]
Ideal Use Cases Solid-phase synthesis, synthesis of peptides with acid-sensitive moieties.Solution-phase synthesis, synthesis of fragments for convergent strategies, when aggregation is a concern.Fmoc is the dominant choice for automated SPPS. Boc remains highly relevant for solution-phase work and for specific sequences where its chemical properties are advantageous.

Mechanistic Considerations & Epimerization Control

The most critical aspect of using chiral amino acids is maintaining stereochemical integrity. Unlike most amino acids, proline's secondary amine structure prevents the formation of a 5(4H)-oxazolone, the primary pathway for racemization during carboxyl group activation. However, proline is not immune to racemization.

Epimerization can occur through direct abstraction of the α-proton by a base, leading to a planar enolate intermediate. The risk is magnified by:

  • Extended reaction times: Slower couplings, often due to the steric hindrance of proline's secondary amine, increase the exposure time to basic conditions.

  • Strongly basic conditions: The use of excess tertiary amine base (e.g., DIEA) can promote proton abstraction.

  • Activating agents: Certain additives, such as 1-hydroxybenzotriazole (HOBt), have been implicated as catalysts for proline racemization under specific conditions, potentially by facilitating the formation of a cyclic intermediate that enhances the acidity of the α-proton.[17]

Expert Recommendation: To minimize epimerization, it is crucial to use highly efficient coupling reagents like HATU or COMU that ensure rapid amide bond formation.[3] Pre-activation of the carboxylic acid for a short duration before adding the amine component is also advisable. Careful control of stoichiometry, particularly of the base, is paramount.

Visualization of Synthetic Workflows

The following diagrams illustrate the typical workflows for preparing a proline-containing ketone via a Weinreb amide intermediate using both Fmoc and Boc protection strategies.

G cluster_0 Weinreb Amide Formation & Ketone Synthesis Pro_OH N-Protected Pro-OH Coupling Coupling Reagents (e.g., HATU, EDC) Pro_OH->Coupling WA N-Protected Pro-Weinreb Amide Coupling->WA Amide Bond Formation Amine HN(OMe)Me·HCl + Base Amine->Coupling Intermediate Stable Chelated Tetrahedral Intermediate WA->Intermediate Organometallic Organometallic Reagent (R-MgBr or R-Li) Organometallic->Intermediate Nucleophilic Addition Ketone N-Protected Proline Ketone Intermediate->Ketone Collapse & Workup Quench Aqueous Quench

Caption: General scheme for Weinreb amide synthesis from N-protected proline.

G cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy Fmoc_Pro Fmoc-Pro-Weinreb Amide Piperidine 20% Piperidine / DMF Fmoc_Pro->Piperidine Deprotection Deprotected_Fmoc H-Pro-Weinreb Amide Piperidine->Deprotected_Fmoc Boc_Pro Boc-Pro-Weinreb Amide TFA TFA / DCM Boc_Pro->TFA Deprotection Deprotected_Boc H-Pro-Weinreb Amide · TFA TFA->Deprotected_Boc

Caption: Comparison of deprotection workflows for Fmoc vs. Boc strategies.

Experimental Protocols

The following protocols are provided as self-validating, representative procedures for the solution-phase synthesis of a proline Weinreb amide.

Protocol 1: Synthesis of Fmoc-L-Pro-N(OMe)Me

Materials:

  • Fmoc-L-Pro-OH

  • N,O-Dimethylhydroxylamine hydrochloride[20]

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add Fmoc-L-Pro-OH (1.0 eq).

  • Dissolve the protected amino acid in anhydrous DCM (approx. 0.1 M concentration).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIEA (2.5 eq) dropwise to the stirred suspension. The causality here is critical: DIEA neutralizes both the hydrochloride salt and the carboxylic acid, and facilitates the activation by HATU.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This workup removes unreacted amine, excess base, and water-soluble byproducts from the HATU coupling.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure Fmoc-L-Pro-N(OMe)Me.

Protocol 2: Synthesis of Boc-L-Pro-N(OMe)Me

Materials:

  • Boc-L-Pro-OH

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) - Note: Use with caution due to epimerization risk, consider alternatives if stereopurity is paramount.

  • N-Methylmorpholine (NMM) or DIEA

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous citric acid solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask under an inert atmosphere, dissolve Boc-L-Pro-OH (1.0 eq), N,O-Dimethylhydroxylamine hydrochloride (1.1 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C.

  • Add NMM or DIEA (2.2 eq) to neutralize the hydrochloride and activate the carboxylic acid.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture. The carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then trapped by the N,O-dimethylhydroxylamine. HOBt is used to suppress side reactions and potentially reduce racemization, though its effect on proline is complex.[17]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase sequentially with 1 M citric acid (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired Boc-L-Pro-N(OMe)Me.

Conclusion and Strategic Recommendations

The choice between Fmoc and Boc protection for proline in Weinreb amide synthesis is a strategic one, dictated by the context of the larger synthetic goal.

  • Choose Fmoc-Proline when:

    • The target molecule is a peptide being synthesized on a solid support.

    • The overall synthetic strategy relies on acid-labile protecting groups for other functionalities.

    • Access to modern, highly efficient (though more expensive) coupling reagents is available to ensure rapid reaction and minimize base-mediated side reactions.

  • Choose Boc-Proline when:

    • Performing a solution-phase synthesis where the robust nature and lower cost of the protecting group and associated reagents are advantageous.

    • The synthetic route involves base-sensitive functional groups elsewhere in the molecule.

    • Potential peptide aggregation is a concern, as the acidic deprotection steps can be beneficial.

Ultimately, both protecting groups are effective tools. A successful outcome depends on a rational understanding of their chemical properties, careful selection of coupling conditions to preserve stereochemical integrity, and alignment with the overall synthetic strategy.

References

  • Kuroda, H., Kubo, S., Chino, N., Kimura, T., & Sakakibara, S. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. International journal of peptide and protein research, 40(2), 114–118. [Link]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. (2007). L-Proline. Organic Syntheses Procedure, 84, 334. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Al-Zayeda, R. K. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-206. [Link]

  • Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2004). Synthesis of Peptides and Peptidomimetics. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
  • Sápi, J., & Laronze, J. Y. (2008). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 13(7), 1559–1572. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Note. [Link]

  • Mahmood, A., & Ali, M. (2019). Recent Developments in Weinreb Synthesis and their Applications. Journal of the Chemical Society of Pakistan, 35(6).
  • Semantic Scholar. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. [Link]

  • ACS GCI Pharmaceutical Roundtable. Deprotection. Reagent Guides. [Link]

  • Liu, S., et al. (2018). Peptide Weinreb amide derivatives as thioester precursors for native chemical ligation. Organic & Biomolecular Chemistry, 16(34), 6214-6218. [Link]

  • AAPPTEC. N-Terminal Deprotection - Fmoc removal. AAPPTEC Technical Note. [Link]

  • AAPPTEC. Coupling Reagents. AAPPTEC Technical Note. [Link]

  • Google Patents. (2016). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
  • ResearchGate. Racemization during SPPS coupling step. [Link]

  • ResearchGate. Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. [Link]

  • Ly, D. H., & Kim, S. K. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(9), 13638–13646. [Link]

  • Slideshare. Epimerization of Peptide. [Link]

  • National Institutes of Health. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • ResearchGate. Does anyone know a high yield peptide coupling reagent compatible with the secondary nitrogen of Proline? [Link]

  • Pandey, A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(11), 4333–4363. [Link]

  • Olsen, C. A., et al. (2007). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 72(20), 7715–7722. [Link]

  • Vasanthakumar, G. R., & Patil, B. S. (2020). Epimerisation in Peptide Synthesis. Pharmaceuticals, 13(10), 304. [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore Technical Document. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Reaction Guide. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific Technical Note. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Advent Chembio. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio Blog. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. [Link]

  • AAPPTEC. Peptide Synthesis Resins. AAPPTEC Technical Note. [Link]

  • Liu, Y., et al. (2023). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society.
  • Organic Chemistry Portal. Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. [Link]

  • Wikipedia contributors. (2023). N,O-Dimethylhydroxylamine. Wikipedia, The Free Encyclopedia. [Link]

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A Guide to Asymmetric Ketone Synthesis: Efficacy and Comparative Analysis of Boc-L-proline Weinreb Amide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Enduring Challenge of Asymmetric Ketone Synthesis

Chiral ketones are pivotal structural motifs in a vast array of pharmaceuticals and natural products. The precise installation of a stereocenter adjacent to a carbonyl group is a frequent and critical challenge in synthetic organic chemistry. The methods to achieve this can be broadly categorized into several strategies, including the use of the chiral pool, chiral reagents, and catalytic asymmetric methods.[1] A particularly robust and reliable strategy involves the temporary incorporation of a chiral auxiliary —a stereogenic unit that directs a chemical transformation to favor the formation of one diastereomer over others.[1] This guide focuses on a powerful combination of the classic Weinreb ketone synthesis with the proline-derived chiral auxiliary approach.

Section 2: The Weinreb-Nahm Reaction: A Foundational Solution to Over-Addition

A primary obstacle in synthesizing ketones from carboxylic acid derivatives (like esters or acid chlorides) using highly reactive organometallic reagents (e.g., Grignard or organolithium reagents) is over-addition.[2][3] The ketone product, once formed, is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this problem.[2] The key is the use of an N-methoxy-N-methylamide, or Weinreb amide . Upon nucleophilic attack, a highly stable, five-membered chelated tetrahedral intermediate is formed.[2][4] This stability prevents the intermediate from collapsing to a ketone until an acidic workup is performed, thus precluding the undesirable second addition.[2]

Figure 1. General mechanism of the Weinreb ketone synthesis.

Section 3: Leveraging the "Chiral Pool" with Boc-L-proline

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids, terpenes, and carbohydrates. L-proline is a standout member of this pool; it is cheap, readily available in both enantiomeric forms, and possesses a conformationally restricted pyrrolidine ring, which makes it an excellent stereochemical controller.[5]

By acylating N,O-dimethylhydroxylamine with an N-protected proline derivative, specifically N-Boc-L-proline, we create a chiral Weinreb amide . This reagent merges the reliability of the Weinreb ketone synthesis with the powerful stereodirecting ability of the proline scaffold.[4][6]

Section 4: Mechanism of Stereochemical Control

The efficacy of Boc-L-proline Weinreb amide hinges on its ability to force the incoming nucleophile to attack the carbonyl from a specific face. The rigid five-membered ring of the proline auxiliary, coupled with the bulky tert-butoxycarbonyl (Boc) protecting group, effectively shields one face of the molecule.

The prevailing model suggests a chelation-controlled transition state. The organometallic reagent (e.g., R'MgX) is believed to coordinate to both the methoxy oxygen of the Weinreb amide and the carbonyl oxygen of the Boc group. This rigidifies the conformation of the molecule, presenting a less-hindered face for the nucleophilic attack by a second equivalent of the organometallic reagent, leading to high diastereoselectivity.

Figure 2. Proposed transition state for diastereoselective addition.

Section 5: Performance and Comparative Analysis

The true measure of a chiral auxiliary's utility is its performance relative to established alternatives.

Head-to-Head: Boc-L-proline Weinreb Amide vs. Other Chiral Auxiliaries
Chiral Auxiliary SystemRepresentative ReactionTypical Diastereoselectivity (d.e.)ProsCons
Boc-L-proline Weinreb Amide Addition of R'MgX>95%[10][11][12]- Inexpensive and readily available starting material (L-proline).- Product is a stable Weinreb amide, preventing over-addition.- High diastereoselectivity.- Stoichiometric use of a chiral auxiliary.- Requires an additional step for auxiliary removal.
Evans' Oxazolidinones Enolate Alkylation / Aldol>98%[1][13][14]- Extremely high and predictable diastereoselectivity.- Well-studied with extensive literature support.- Auxiliary can be more expensive than proline.- Cleavage conditions can sometimes be harsh.
Oppolzer's Camphorsultam Aldol / Diels-Alder>98%[8][15][16]- Excellent stereocontrol.- Crystalline derivatives aid in purification.- Robust and thermally stable.- Derived from camphor, which can be costly.- Removal of the sultam can be challenging.
Myers' Pseudoephedrine Amide Enolate Alkylation>98%[7][17][18]- Inexpensive auxiliary.- High diastereoselectivity for a broad range of substrates.- Cleavage directly yields ketones, acids, or alcohols.- Pseudoephedrine is a regulated substance.- Requires strong bases like LDA for enolization.
Stoichiometric vs. Catalytic: A Broader Perspective

It is crucial to acknowledge that the field of asymmetric synthesis is increasingly moving towards catalytic methods, where a small amount of a chiral catalyst can generate large quantities of enantiomerically enriched product. While the Boc-L-proline Weinreb amide approach is stoichiometric in its use of chirality, it offers distinct advantages:

  • Predictability and Reliability: Auxiliary-based methods are often more predictable and less sensitive to substrate variations than catalytic systems.

  • Scalability: For many processes, the reliability and high diastereoselectivity of auxiliary-based methods make them straightforward to scale up.

  • Versatility: The resulting chiral ketone can be a final product or a versatile intermediate for further transformations.

Section 6: Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and reagent.

Figure 3. High-level experimental workflow.
Protocol 6.1: Synthesis of N-Boc-L-proline N'-methoxy-N'-methylamide

Causality: This step converts the carboxylic acid into the Weinreb amide. A standard peptide coupling reagent like EDC/HOBt or converting the acid to an acid chloride is effective. The use of coupling agents avoids the harsh conditions of acid chloride formation, preserving the integrity of the Boc protecting group.[6]

  • Materials : N-Boc-L-proline, N,O-dimethylhydroxylamine hydrochloride, EDC (or HATU), HOBt (or DIPEA), Dichloromethane (DCM), Saturated NaHCO₃ solution, Brine.

  • Procedure : a. To a solution of N-Boc-L-proline (1.0 equiv) in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv). b. Add EDC (1.2 equiv) portion-wise, maintaining the temperature at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Quench the reaction with water and separate the layers. e. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the title compound as a colorless oil or white solid.

Protocol 6.2: Asymmetric Addition of a Grignard Reagent

Causality: This is the key stereocenter-forming reaction. The reaction is run at low temperature (-78 °C) to maximize selectivity and control the reactivity of the highly nucleophilic Grignard reagent. The stoichiometry of the Grignard reagent is critical; at least two equivalents are theoretically needed—one to coordinate and one to attack.

  • Materials : Boc-L-proline Weinreb amide, Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF), Anhydrous Tetrahydrofuran (THF).

  • Procedure : a. Dissolve the Boc-L-proline Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere (Argon or Nitrogen). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the Grignard reagent (2.2 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. d. Stir the reaction mixture at -78 °C for 3-4 hours. e. Monitor the reaction by TLC until the starting material is consumed.

Protocol 6.3: Hydrolytic Workup and Removal of the Auxiliary

Causality: A mild acidic workup is required to protonate the tetrahedral intermediate, facilitating its collapse into the ketone product and the protonated hydroxylamine byproduct. Subsequent reduction and extraction can be used to recover the chiral auxiliary as the corresponding prolinol.

  • Materials : Reaction mixture from 6.2, Saturated NH₄Cl solution, Ethyl Acetate, Lithium Aluminum Hydride (LAH) for recovery (optional).

  • Procedure (Workup for Ketone) : a. While the reaction mixture is still at -78 °C, slowly quench by adding saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Add Ethyl Acetate and water, and separate the layers. d. Extract the aqueous layer twice with Ethyl Acetate. e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. f. The crude product contains the chiral ketone. The chiral auxiliary byproduct is typically water-soluble and removed during the aqueous washes. Purify the ketone by flash column chromatography.

  • Procedure (Auxiliary Recovery - Optional) : The auxiliary can be recovered from the crude product by reduction of the ketone to the alcohol, followed by chromatographic separation.

Section 7: Conclusion and Future Outlook

N-Boc-L-proline Weinreb amide stands as a highly effective and practical tool for the asymmetric synthesis of ketones. Its primary strengths lie in the combination of the Weinreb amide's ability to prevent over-addition with the excellent and predictable stereocontrol imparted by the inexpensive and readily available L-proline scaffold.[10] It demonstrates high diastereoselectivity, often exceeding 95% d.e., placing it in the same performance tier as more complex and expensive auxiliaries.

While the future of asymmetric synthesis undoubtedly lies in the expansion of catalytic methods, auxiliary-based approaches like this one will continue to be indispensable. For process development and situations demanding utmost reliability, predictability, and cost-effectiveness for the chiral source, the Boc-L-proline Weinreb amide methodology offers a compelling and field-proven solution.

Section 8: References

  • Davies, S. G.; et al. Asymmetric synthesis and applications of beta-amino Weinreb amides: asymmetric synthesis of (S)-coniine. Organic & Biomolecular Chemistry, 2004.

  • Myers, A.G. et al. Myers Asymmetric Alkylation. Molecules and Materials, 2007.

  • Oreate AI. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog, 2026.

  • William Reusch. Assymetric Induction. Michigan State University Chemistry Department, N.D.

  • Wikipedia. Weinreb ketone synthesis. Wikipedia, N.D.

  • Myers, A. G., et al. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997.

  • Organic Syntheses. L-Proline. Organic Syntheses, N.D.

  • Khalid, M., et al. Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 2019.

  • SynArchive. Myers Asymmetric Alkylation. SynArchive, N.D.

  • PubMed. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed, 2006.

  • Nakano, K., et al. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 2022.

  • Labidi, A., & Yacin-Ali, A. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv, N.D.

  • ResearchGate. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ResearchGate, 2025.

  • The Royal Society of Chemistry. The synthesis of L-Pro1. The Royal Society of Chemistry, N.D.

  • BenchChem. A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis. BenchChem, N.D.

  • Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France, N.D.

  • Nakano, K., et al. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. PMC - NIH, 2022.

  • ChemTube3D. Interactive 3D Chemistry Animations. ChemTube3D, N.D.

  • Kiegiel, K., & Jurczak, J. Diastereoselective addition of allylic reagents to chiral α-ketoimides derived from Oppolzer's sultam. Semantic Scholar, 1999.

  • Davies, S. G., et al. Asymmetric synthesis and applications of beta-amino Weinreb amides. Semantic Scholar, 2004.

  • Myers, A. G. Asymmetric Alkylation of Enolates. Chem 115, N.D.

  • ResearchGate. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. ResearchGate, 2022.

  • D'hooghe, M., & De Kimpe, N. Stereoselective Synthesis of Quaternary Proline Analogues. PMC - NIH, N.D.

  • YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. YouTube, 2024.

  • Google Patents. Method for preparing Boc-L-proline. Google Patents, N.D.

  • University of York. Asymmetric Synthesis. University of York, N.D.

  • ResearchGate. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ResearchGate, 2025.

  • Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, N.D.

  • chem960.com. Asymmetric synthesis and applications of β-amino Weinreb amides: asymmetric synthesis of (S)-coniine. chem960.com, N.D.

  • Wikipedia. Proline-catalyzed aldol reactions. Wikipedia, N.D.

  • Wikipedia. Proline organocatalysis. Wikipedia, N.D.

  • List, B., et al. New mechanistic studies on the proline-catalyzed aldol reaction. PMC - NIH, N.D.

Sources

A Comprehensive Guide to Weinreb Amides: The Privileged Acylating Agent for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise and controlled formation of carbon-carbon bonds is a cornerstone of molecular construction. The acylation of organometallic reagents to form ketones is a fundamental transformation, yet it is often plagued by a critical side reaction: over-addition. This guide provides an in-depth review of N-methoxy-N-methylamides, commonly known as Weinreb amides, which have emerged as a superior class of acylating agents designed to circumvent this challenge. We will explore the mechanistic underpinnings of their unique reactivity, compare their performance against classical alternatives with supporting data, and provide validated experimental protocols for their application.

The Over-Addition Problem: A Challenge in Ketone Synthesis

Traditional acylating agents, such as acyl chlorides and esters, react with potent nucleophiles like Grignard or organolithium reagents to form ketones. However, the ketone product is often more reactive than the starting material.[1][2] This leads to a second nucleophilic attack on the newly formed ketone, resulting in the formation of a tertiary alcohol as an undesired byproduct.[3] This over-addition is difficult to control, even with careful stoichiometry, leading to reduced yields and complex purification challenges.

The quest for a reliable method to synthesize ketones without this complication led to the development of the Weinreb amide by Steven M. Weinreb and Steven Nahm in 1981.[3][4] This innovation provided a robust and general solution that has since become an indispensable tool in the synthetic chemist's arsenal.[3]

The Weinreb Amide: Mechanism of Controlled Acylation

The efficacy of the Weinreb amide lies in its unique ability to form a stable tetrahedral intermediate upon nucleophilic attack.[1] The N-methoxy group plays a crucial role in chelating the metal cation (Li+ or MgX+) of the organometallic reagent, forming a stable five-membered ring.[3][5] This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[1] By preventing the in-situ formation of the highly reactive ketone, the possibility of a second nucleophilic addition is completely shut down.

The following diagram illustrates this chelation-controlled mechanism.

Caption: Chelation-controlled mechanism of Weinreb ketone synthesis.

Comparative Analysis of Acylating Agents

The choice of an acylating agent is critical and depends on factors like substrate complexity, functional group tolerance, and desired reactivity. Weinreb amides offer a compelling balance of reactivity and stability that is often unmatched by other reagents.

FeatureAcyl ChloridesEstersWeinreb Amides
Reactivity Very High[6][7]Moderate[8]High, but controlled[4][9]
Over-addition Risk Very High[3]High with strong nucleophiles[1]Negligible[2][3][5]
Functional Group Tolerance Poor; reacts with many nucleophilic groupsGoodExcellent[3][10]
Stability Low; moisture sensitiveHigh; generally stableHigh; isolable and stable to storage[11]
Handling Requires inert atmosphere; corrosive HCl byproduct[6]Easy to handleEasy to handle; stable solid or oil
Preparation From carboxylic acids via SOCl₂ or (COCl)₂Fischer esterification, etc.From acids, esters, or acid chlorides[3][4][12][13]
Product Scope Ketones, Esters, AmidesKetones (often with over-addition)Ketones, Aldehydes (via reduction)[3]

As the data indicates, acyl chlorides are highly reactive but lack selectivity, making them unsuitable for complex molecules with sensitive functional groups.[6] Esters are more stable but still prone to over-addition.[1] Weinreb amides provide a "best of both worlds" scenario: they are reactive enough to engage with a wide range of nucleophiles but possess a built-in safety mechanism against over-addition, ensuring high yields of the desired ketone.[3][10]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems. The causality behind key steps is explained to provide field-proven insight.

Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol utilizes a standard peptide coupling agent, such as DCC (dicyclohexylcarbodiimide) or EDC, to facilitate amide bond formation. This method is generally high-yielding and tolerates a wide variety of functional groups.

Workflow Diagram:

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Carboxylic Acid (1 equiv) in CH₂Cl₂ Add_Amine Add N,O-Dimethylhydroxylamine Hydrochloride (1.1 equiv) and Base (e.g., Et₃N, 2.2 equiv) Start->Add_Amine Cool Cool to 0 °C Add_Amine->Cool Add_DCC Add Coupling Agent (e.g., DCC, 1.1 equiv) portion-wise Cool->Add_DCC Warm Allow to Warm to RT and Stir Overnight Add_DCC->Warm Filter Filter to Remove Dicyclohexylurea (DCU) Warm->Filter Wash Wash Filtrate with 1M HCl, sat. NaHCO₃, Brine Filter->Wash Dry Dry (Na₂SO₄), Filter, and Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify

Caption: Workflow for Weinreb amide synthesis via carbodiimide coupling.

Step-by-Step Methodology:

  • Activation: To a solution of the carboxylic acid (1.0 equiv) in an anhydrous solvent like dichloromethane (CH₂Cl₂) is added N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (2.2 equiv).[12] The base is crucial for neutralizing both the hydrochloride salt and the acid formed during the reaction.

  • Coupling: The mixture is cooled to 0 °C in an ice bath. Dicyclohexylcarbodiimide (DCC, 1.1 equiv) is added portion-wise. Maintaining a low temperature during the addition helps to control the exothermic reaction and minimize side products.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: The solid dicyclohexylurea (DCU) byproduct is removed by vacuum filtration. The filtrate is then washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine to remove excess reagents and salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by flash column chromatography to yield the pure Weinreb amide.

Protocol 2: Ketone Synthesis using a Weinreb Amide

This protocol describes the reaction of a Weinreb amide with a Grignard reagent. The procedure is similar for organolithium reagents.

Step-by-Step Methodology:

  • Preparation: A solution of the Weinreb amide (1.0 equiv) is prepared in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon). The system is cooled to 0 °C or -78 °C depending on the reactivity of the nucleophile. Rationale: Low temperatures are critical for maintaining the stability of the tetrahedral intermediate.[3]

  • Addition: The organometallic reagent (e.g., a 1.0 M solution of a Grignard reagent, 1.2 equiv) is added dropwise via syringe. The reaction is stirred at this temperature for 1-3 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Rationale: This proton source is mild enough to break down the chelated intermediate without causing unwanted side reactions. An acidic workup (e.g., 1M HCl) is also effective.[2]

  • Extraction: The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The resulting crude ketone is purified by flash column chromatography.

Conclusion: A Privileged Tool for Modern Chemistry

Weinreb amides have proven to be exceptionally reliable and versatile acylating agents.[10][14] Their unique mechanism, which prevents the pervasive problem of over-addition, allows for the clean and high-yield synthesis of ketones and aldehydes from a vast range of precursors.[3] The operational simplicity, stability, and broad functional group tolerance of Weinreb amides have solidified their status as a privileged functional group in complex molecule synthesis, from academic research to industrial drug development.[15]

References

  • Senatore, R., Ielo, L., Monticelli, S., Castoldi, L., & Pace, V. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Synthesis, 51(02), 251-265. [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?. TutorChase. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Weinreb ketone synthesis. Wikipedia. Retrieved from [Link]

  • Mahmood, K., & Mohammed, S. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • Pace, V., et al. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. Retrieved from [Link]

  • Mahmood, K., & Mohammed, S. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Pace, V., et al. (2019). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. IRIS-AIR. Retrieved from [Link]

  • Not Voodoo. (2016, January 8). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. Chemistry Stack Exchange. Retrieved from [Link]

  • Ota, Y., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48218-48225. [Link]

  • Mahmood, K., & Mohammed, S. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Retrieved from [Link]

  • Fabry, D. C., & Rueping, M. (2016). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules, 21(11), 1521. [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Ace Chemistry. (n.d.). Acylating agents. Ace Chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Retrieved from [Link]

Sources

Navigating the Complexities of Proline-Rich Peptide Synthesis: A Comparative Guide to Boc-Pro-N(OMe)Me for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of proline-rich peptides presents a unique set of challenges. The inherent steric hindrance of the proline residue and its propensity to induce secondary structures can lead to sluggish reaction kinetics, incomplete couplings, and the formation of difficult-to-remove impurities. This guide provides an in-depth technical analysis of Boc-Pro-N(OMe)Me, a specialized amino acid derivative, evaluating its scalability and cost-effectiveness in pharmaceutical manufacturing against common alternatives like HATU, HBTU, and TBTU.

The strategic incorporation of proline and its derivatives is a cornerstone of modern drug design, influencing the conformational stability and biological activity of peptide-based therapeutics. However, the very properties that make proline a valuable component also render its inclusion in a growing peptide chain a synthetic bottleneck. The secondary amine of the proline backbone can significantly slow down coupling reactions, while the formation of diketopiperazines, particularly when proline is at the C-terminus of a dipeptide segment, can lead to significant yield loss.[1][2][3][4][5]

To address these challenges, various strategies have been developed, ranging from the optimization of coupling reagents to the use of specialized protected amino acids. Among these, N-Boc-L-proline-N'-methoxy-N'-methylamide, commonly known as Boc-Pro-N(OMe)Me or a Weinreb amide of proline, has emerged as a promising tool. This guide will dissect the advantages and disadvantages of this approach, providing a comprehensive comparison with established uronium-based coupling reagents to inform rational process development and manufacturing decisions.

The Weinreb Amide Approach: A Mechanistic Advantage in Proline Coupling

The utility of the Weinreb amide in organic synthesis is well-established, offering a robust method for the preparation of ketones from carboxylic acids.[6][7] In the context of peptide synthesis, the N-methoxy-N-methylamide (N(OMe)Me) group of Boc-Pro-N(OMe)Me serves as an activated carboxylic acid equivalent that is remarkably stable and less prone to side reactions compared to highly reactive activated esters generated in situ by coupling reagents.

The key to the Weinreb amide's effectiveness lies in its reaction mechanism. The N(OMe)Me group forms a stable chelate with the metal cation of an organometallic reagent or, in the case of peptide coupling, stabilizes the tetrahedral intermediate formed upon nucleophilic attack by the incoming amine. This stabilization prevents the over-addition and side reactions that can plague more reactive intermediates, leading to cleaner reaction profiles and higher yields of the desired peptide.

G cluster_0 Weinreb Amide Coupling Pathway cluster_1 Uronium Reagent Coupling Pathway Boc_Pro_N(OMe)Me Boc-Pro-N(OMe)Me Tetrahedral_Intermediate Chelated Tetrahedral Intermediate Boc_Pro_N(OMe)Me->Tetrahedral_Intermediate + H₂N-Peptide Peptide_Amine H₂N-Peptide Peptide_Amine->Tetrahedral_Intermediate Coupled_Peptide Boc-Pro-Peptide Tetrahedral_Intermediate->Coupled_Peptide Collapse Byproduct HN(OMe)Me Tetrahedral_Intermediate->Byproduct Boc_Pro_OH Boc-Pro-OH Activated_Ester Highly Reactive Activated Ester Boc_Pro_OH->Activated_Ester + HATU/HBTU Uronium_Reagent HATU/HBTU Uronium_Reagent->Activated_Ester Coupled_Peptide_2 Boc-Pro-Peptide Activated_Ester->Coupled_Peptide_2 + H₂N-Peptide Side_Products Potential Side Products (e.g., racemization, guanidinylation) Activated_Ester->Side_Products Peptide_Amine_2 H₂N-Peptide Peptide_Amine_2->Coupled_Peptide_2

Figure 1. Comparison of Weinreb Amide and Uronium Reagent Coupling Pathways.

Scalability and Process Considerations

The scalability of a synthetic route is a critical factor in pharmaceutical manufacturing. The use of Boc-Pro-N(OMe)Me offers several potential advantages in a large-scale setting. The stability of the Weinreb amide allows for its preparation and storage as a discrete, well-characterized intermediate. This contrasts with the in-situ activation required for uronium-based reagents, which can introduce variability and require more stringent process control.

Furthermore, the cleaner reaction profiles often observed with Weinreb amides can simplify downstream purification, a significant contributor to the overall process mass intensity (PMI) of peptide synthesis. The average PMI for solid-phase peptide synthesis (SPPS) is estimated to be around 13,000, indicating that for every kilogram of active pharmaceutical ingredient (API) produced, 13,000 kilograms of waste are generated.[8][9] A reduction in impurities and side products directly translates to a lower PMI and a more sustainable manufacturing process.

While direct, large-scale comparative data is often proprietary, the successful kilogram-scale synthesis of a key intermediate for the antiviral drug Remdesivir using a Weinreb amide approach demonstrates the industrial viability of this chemistry.[10]

Cost-Analysis: A Balancing Act of Reagent Price and Process Efficiency

The initial cost of specialized reagents is a primary consideration in any cost-of-goods analysis. While bulk pricing for Boc-Pro-N(OMe)Me is not as readily available as for commodity coupling reagents, a comparative analysis of the alternatives provides a useful framework.

ReagentTypical Bulk Price (per kg)Key AdvantagesKey Disadvantages
HATU ~$1,400 - $2,600[6][11]High coupling efficiency, fast kinetics, low racemization.[12]High cost, potential for side reactions (guanidinylation).
HBTU ~$170 - $1000[10][13][14]Good efficiency, lower cost than HATU.Slower than HATU, potential for side reactions.[15]
TBTU ~$870 - $1,065[7][16]Similar to HBTU, good for solid-phase synthesis.Byproducts can be difficult to remove.
Boc-Pro-N(OMe)Me Price on request (POR)[17][18][19]High stability, clean reactions, reduced side products, potential for lower PMI.Higher initial synthesis cost, may require specific activation conditions.

It is crucial to look beyond the upfront cost of the coupling agent. A more expensive but highly efficient reagent that minimizes side reactions and simplifies purification can lead to a lower overall manufacturing cost. The use of Boc-Pro-N(OMe)Me, while potentially having a higher initial synthesis cost, could offer significant savings in terms of reduced solvent usage for chromatography, lower waste disposal costs, and higher overall process yields.

Experimental Protocols

General Protocol for Large-Scale Solid-Phase Peptide Synthesis (SPPS) using Uronium Reagents (HATU/HBTU)

This protocol outlines a single coupling cycle on a multi-gram to kilogram scale and should be optimized for specific peptide sequences.

  • Resin Swelling: The resin is swelled in a suitable solvent, typically dimethylformamide (DMF), for 1-2 hours.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20-40% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • The Boc-protected amino acid (3-5 equivalents) and the coupling reagent (HATU or HBTU, 3-5 equivalents) are dissolved in DMF.

    • A base, typically diisopropylethylamine (DIPEA), is added to the activation mixture.

    • The activated amino acid solution is added to the resin, and the mixture is agitated for 1-4 hours.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction is monitored using a qualitative test such as the Kaiser test.

Proposed Protocol for Large-Scale Peptide Synthesis using Boc-Pro-N(OMe)Me

This proposed protocol is based on the principles of Weinreb amide chemistry and would require optimization for specific applications.

  • Resin Swelling and Deprotection: Follow steps 1-3 of the uronium reagent protocol.

  • Coupling:

    • Boc-Pro-N(OMe)Me (2-3 equivalents) is dissolved in a suitable solvent (e.g., DMF, NMP).

    • The solution is added to the deprotected resin.

    • A suitable activator, if required, and a non-nucleophilic base are added. The reaction may be promoted by the formation of a transient magnesium or lithium chelate.

    • The reaction is agitated at a controlled temperature until completion.

  • Washing and Monitoring: Follow steps 5-6 of the uronium reagent protocol.

G cluster_0 Decision Logic for Coupling Strategy Start Start: Proline-rich Peptide Synthesis Check_DKP High risk of Diketopiperazine (DKP) formation? Start->Check_DKP Check_Purity Stringent purity requirements? Check_DKP->Check_Purity No Use_BocProN(OMe)Me Consider Boc-Pro-N(OMe)Me - Stable intermediate - Cleaner reaction Check_DKP->Use_BocProN(OMe)Me Yes Check_Cost Cost-sensitivity of process? Check_Purity->Check_Cost No Use_HATU Use HATU - High efficiency - Fast kinetics Check_Purity->Use_HATU Yes Check_Cost->Use_HATU No Use_HBTU Use HBTU/TBTU - Good balance of cost and efficiency Check_Cost->Use_HBTU Yes End Optimized Synthesis Use_BocProN(OMe)Me->End Use_HATU->End Use_HBTU->End

Figure 2. Decision-making workflow for selecting a proline coupling strategy.

Mitigating Diketopiperazine Formation

A significant challenge in the synthesis of proline-containing peptides is the formation of diketopiperazine (DKP), a cyclic dipeptide byproduct that truncates the peptide chain.[1] This side reaction is particularly prevalent when proline is the second amino acid in the sequence (from the C-terminus).[2][3][4][5] The use of Boc-Pro-N(OMe)Me as a dipeptide synthon, where the proline is already coupled to the preceding amino acid, can effectively bypass this issue. Alternatively, strategies such as the use of 2-chlorotrityl chloride resin, which provides steric hindrance around the linkage to the resin, or the use of pre-formed dipeptides can also be employed to minimize DKP formation.

Conclusion and Future Outlook

The selection of an appropriate coupling strategy for proline-rich peptides in pharmaceutical manufacturing is a multifaceted decision that requires a holistic assessment of cost, efficiency, scalability, and sustainability. While uronium-based reagents like HATU and HBTU offer high reactivity and have a long history of use, the Weinreb amide approach, exemplified by Boc-Pro-N(OMe)Me, presents a compelling alternative. Its inherent stability, cleaner reaction profiles, and potential for reducing process mass intensity make it an attractive option for large-scale, sustainable peptide synthesis.

As the demand for complex peptide therapeutics continues to grow, the development and implementation of innovative and efficient synthetic methodologies will be paramount. Further research into the optimization of Weinreb amide couplings in solid-phase synthesis and the generation of more comprehensive comparative data at industrial scale will be crucial in fully realizing the potential of this promising technology. For drug development professionals, a thorough evaluation of all available tools, including specialized reagents like Boc-Pro-N(OMe)Me, will be essential for navigating the synthetic challenges of proline-rich peptides and ultimately delivering these vital medicines to patients.

References

  • Xie, Y., Hu, T., Zhang, Y., Wei, D., Zheng, W., Zhu, F., Tian, G., Aisa, H. A., & Shen, J. (2021). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. The Journal of Organic Chemistry, 86(7), 5065–5072. [Link]

  • Mahmoud, M. A. (n.d.). Recent Developments in Weinreb Synthesis and their Applications. Chemistry & Biology Interface, 35(6).
  • Aapptec Peptides. (n.d.). Boc-Pro-OMe, N-Boc-L-proline methyl ester; CAS 59936-29-7. Retrieved January 13, 2026, from [Link]

  • Cambrex. (n.d.). Case Study-Peptide synthesis-Delivering cost-effective strategies. Retrieved January 13, 2026, from [Link]

  • IndiaMART. (n.d.). Powder White HBTU (CAS Number: 94790-37-1), Packaging Size: 1 kg / 5 kg / 10 kg / 25 kg. Retrieved January 13, 2026, from [Link]

  • ACS Omega. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ACS Omega. [Link]

  • Scientific Laboratory Supplies (Ireland) Ltd. (n.d.). HATU 1 KG | 8510131000 | SIGMA-ALDRICH. Retrieved January 13, 2026, from [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). ACS Omega. [Link]

  • Activotec. (n.d.). HBTU peptide coupling reagent. Retrieved January 13, 2026, from [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). PubMed. [Link]

  • Ottokemi. (n.d.). TBTU, 99% (125700-67-6). Retrieved January 13, 2026, from [Link]

  • Aapptec Peptides. (n.d.). TBTU, CAS 125700-67-6; O-(Benzotriazol-1-yl). Retrieved January 13, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 13, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 786–802. [Link]

  • Peptide-based Drug Research and Development: Relative Costs, Comparative Value. (2014). Peptide Science. [Link]

  • IndiaMART. (n.d.). Boc- Pro- OH, 99%. Retrieved January 13, 2026, from [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 13, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

  • Bachem. (2020, November 30). Cost-efficient and green manufacturing of peptides thanks to Molecular Hiving technology™ [Video]. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Boc-Pro-OMe, N-Boc-L-proline methyl ester; CAS 59936-29-7. Retrieved January 13, 2026, from [Link]

  • PolyPeptide Group. (2022, October 17). From 10 grams to several hundred - A case study in peptide GMP process development [Video]. YouTube. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467. [Link]

  • Peptide Case Study. (n.d.). Scribd. Retrieved January 13, 2026, from [Link]

  • IndiaMART. (n.d.). Boc-PRO-OH. Retrieved January 13, 2026, from [Link]

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. (2024). PubMed Central. [Link]

  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. (2024). ResearchGate. [Link]

  • fmoc-n-me-trp(boc)-oh suppliers USA. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]

  • Wholesale Packaging Supplies & Products. (n.d.). Paper Mart. Retrieved January 13, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a trusted partner in your research and development endeavors, we recognize that excellence in the laboratory extends beyond synthesis and discovery to include the safe and responsible management of all chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, a sophisticated Weinreb amide intermediate crucial to modern peptide synthesis and small molecule drug discovery.

Core Safety Directives: Understanding the Hazard Profile

Therefore, it is imperative to treat this compound with a high degree of caution.

Immediate Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Hazard Summary of Analogous Compounds:

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]
Skin Sensitization (Category 1)May cause an allergic skin reaction.[1]
Skin Irritation (Category 2)Causes skin irritation.[2]
Eye Irritation (Category 2)Causes serious eye irritation.[2]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must adhere to local, state, and federal regulations, which are primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States. The following protocol provides a self-validating system for its safe disposal.

Step 1: Waste Identification and Classification

Due to the potential for skin sensitization and irritation, this compound should be classified as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Step 2: Segregation of Waste

Proper segregation is critical to prevent dangerous reactions. This compound should be collected in a dedicated waste container for non-halogenated organic waste.

Incompatible Materials:

Based on the reactivity of similar compounds, avoid mixing with:

  • Strong Oxidizing Agents

  • Strong Acids

  • Strong Bases

Step 3: Container Selection and Labeling

  • Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap. Ensure the container is clean and dry before use.

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and volume.

    • The date of accumulation.

    • The primary hazards (e.g., "Irritant," "Skin Sensitizer").

Step 4: Accumulation and Storage

Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Under the control of laboratory personnel.

  • Away from sources of ignition or extreme heat.

  • In a location that minimizes the risk of spills.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with all necessary information regarding the waste stream.

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Waste Management start Generation of Waste N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Materials (Acids, Bases, Oxidizers) classify->segregate container Select & Label Compatible Container (HDPE or Glass) segregate->container store Store in Designated Satellite Accumulation Area container->store pickup Schedule Waste Pickup with EHS or Contractor store->pickup Institutional Protocol transport Licensed Transport to TSDF* pickup->transport final Final Disposal (e.g., Incineration) transport->final caption *Treatment, Storage, and Disposal Facility

Disposal Workflow for this compound

The Chemistry of Stability: Why Weinreb Amides Require Careful Handling

N-methoxy-N-methylamides, or Weinreb amides, are widely used in organic synthesis due to their stability and predictable reactivity. This stability arises from the formation of a chelated tetrahedral intermediate upon nucleophilic addition, which prevents the common problem of over-addition seen with other carbonyl compounds[3][4]. While this is advantageous for synthesis, it does not imply that the compound is inert. Upon disposal, conditions may change, and the potential for hydrolysis or reaction with other waste components must be considered. The Boc-protecting group is labile under acidic conditions, and the amide bond can be cleaved under strong acidic or basic conditions, leading to the formation of multiple degradation products.

Conclusion: A Partnership in Safety

The responsible disposal of this compound is a critical component of the research lifecycle. By adhering to these guidelines, you not only ensure regulatory compliance but also contribute to a safer laboratory environment for yourself and your colleagues. We are committed to providing you with the information and support you need to handle our products with the utmost care, from initial use to final disposal.

References

  • Weinreb, S. M. et al. (1981). N,O-dimethylhydroxylamides in organic synthesis. Tetrahedron Letters, 22(39), 3815-3818.
  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]

  • This compound. BuyersGuideChem. [Link]

  • N-(tert-butoxycarbonyl)-laevo-proline, 15761-39-4. The Good Scents Company. [Link]

Sources

Navigating the Safe Handling of N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide, a specialized Weinreb amide derivative of the amino acid proline, is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. Its structure allows for the controlled addition of nucleophiles to form ketones without the common side reaction of over-addition. While this reagent offers significant advantages in synthesis, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols.

Hazard Identification and Risk Assessment

While the direct precursor, N-(tert-Butoxycarbonyl)-L-proline, is generally not classified as a hazardous substance, it is prudent to treat all novel or specialized chemical reagents with a degree of caution.[3][4] The primary potential hazards associated with this compound, as a solid powder, are mechanical irritation and inhalation.

Key Risk Factors:

  • Respiratory Irritation: Inhalation of fine powders can cause irritation to the respiratory tract.[5]

  • Eye and Skin Irritation: Direct contact with the powder may cause mechanical irritation to the eyes and skin.[5]

  • Unknown Biological Properties: As a specialized reagent, the full toxicological profile may not be extensively documented. Therefore, minimizing exposure is a critical precautionary measure.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is considered mandatory to create a reliable barrier between the researcher and the chemical.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from airborne particles and accidental splashes.
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact. Should be changed regularly.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 respirator (or equivalent)Recommended when handling larger quantities of the powder or when adequate ventilation is not available.

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound will significantly minimize the risk of exposure and ensure the integrity of the reagent.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • The container should be kept tightly sealed to prevent the absorption of moisture.

Weighing and Handling
  • All handling of the solid compound should be performed within a certified chemical fume hood to control the dispersion of airborne particles.[5]

  • Use dedicated spatulas and weighing boats for this reagent to prevent cross-contamination.

  • Avoid creating dust. If the material is a fine powder, gentle handling is crucial.

  • After weighing, securely reseal the container.

In the Reaction
  • When adding the reagent to a reaction vessel, do so carefully to avoid splashing or generating dust.

  • Ensure that the reaction is conducted in a well-ventilated area, preferably within a fume hood.

Emergency Procedures: Preparedness is Key

Accidental Spills
  • Evacuate and Secure: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • PPE: Don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Clean: For a solid spill, gently sweep up the material and place it in a labeled, sealed container for disposal. Avoid raising dust. Use a damp cloth to wipe the area clean.

  • Dispose: Treat all spill cleanup materials as chemical waste.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be handled as chemical waste.

  • Solid Waste: Collect any unused reagent and contaminated disposable materials (e.g., weighing boats, gloves, paper towels) in a clearly labeled, sealed waste container.

  • Liquid Waste: If the reagent is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed waste container appropriate for flammable or non-flammable organic waste, depending on the solvent used.

  • Do not dispose of this chemical down the drain. [5]

  • Follow all local, state, and federal regulations for chemical waste disposal.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Fume Hood A->B C Weigh Compound B->C Proceed to handling D Add to Reaction C->D E Clean Equipment D->E After reaction completion F Dispose of Waste E->F G Remove PPE F->G

Caption: Workflow for safe handling of the Weinreb amide.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a secure and productive research environment.

References

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling.
  • ChemicalBook. This compound.
  • ChemBK. (2024, April 10). This compound.
  • American Peptide Society. Peptide Synthesis for Beginners - Peptide Primers.
  • Alfa Chemistry. CAS 15761-39-4 N-(tert-Butoxycarbonyl)-L-proline.
  • Reddit. (2013, April 10). Question about working with Weinreb amide resin.
  • Pharmaffiliates. CAS No : 15761-39-4 | Product Name : N-Boc-L-proline.
  • Thermo Fisher Scientific. Protection Reagents for Peptide Synthesis.
  • TCI Chemicals. N-(tert-Butoxycarbonyl)-L-proline | 15761-39-4.
  • Fisher Scientific. (2009, September 21). SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-L-proline.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, May 7).
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • Oriental Journal of Chemistry. (2020, April 22).
  • Thermo Fisher Scientific. (2025, September 22).
  • Weinreb amides.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Peptide Synthesis – Safety Topics.
  • Carl ROTH.
  • Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?.
  • Sigma-Aldrich. BOC-ON.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Reddit. (2023, March 10). How do I remove the N-Boc protection group to get the amino acid histidine?.
  • Sigma-Aldrich. Boc Resin Cleavage Protocol.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

Sources

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide
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N-(tert-Butoxycarbonyl)-L-proline N'-methoxy-N'-methylamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.